Product packaging for ALS-8112(Cat. No.:CAS No. 1445379-92-9)

ALS-8112

Cat. No.: B605346
CAS No.: 1445379-92-9
M. Wt: 293.68 g/mol
InChI Key: AWSRKKBIPSQHOJ-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ALS–8112 is a RSV replication inhibior. ALS–8112 is the parent molecule of ALS-8176, a first-in-class nucleoside analog prodrug effective in the clinic against respiratory syncytial virus (RSV) infection. The antiviral activity of ALS-8112 is mediated by its 5'-triphosphate metabolite (this compound-TP, or 2'F-4'ClCH2-cytidine triphosphate) inhibiting the RNA polymerase activity of the RSV L-P protein complex through RNA chain termination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClFN3O4 B605346 ALS-8112 CAS No. 1445379-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSRKKBIPSQHOJ-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248923
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445379-92-9
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALS-8112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ALS-8112 in Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ALS-8112, a novel antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infections. This compound is a cytidine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, selectively inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to chain termination of the nascent viral RNA. This document details the molecular interactions, intracellular activation pathways, in vitro and in vivo efficacy, and the resistance profile of this compound. It is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Introduction: The Unmet Need in RSV Treatment

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals. Despite its significant global health burden, therapeutic options for RSV remain limited. Ribavirin, the only approved antiviral, has limited efficacy and is associated with significant side effects. The development of safe and effective anti-RSV therapeutics is, therefore, a critical public health priority. This compound has emerged as a promising candidate, demonstrating potent and selective inhibition of RSV replication.

The Core Mechanism: Targeting the RSV RNA Polymerase

This compound is a prodrug of a 2'-fluoro-4'-chloromethyl-cytidine nucleoside analog. Its antiviral activity is dependent on its conversion to the active 5'-triphosphate form, this compound-TP.

Intracellular Activation: A Three-Step Phosphorylation Cascade

The conversion of this compound to its active triphosphate metabolite is a crucial prerequisite for its antiviral activity and is mediated by host cell kinases in a three-step phosphorylation process:

  • Monophosphorylation: this compound is first phosphorylated to this compound-monophosphate (this compound-MP) primarily by the host enzyme deoxycytidine kinase (dCK) .

  • Diphosphorylation: this compound-MP is subsequently converted to this compound-diphosphate (this compound-DP) by UMP-CMP kinase (UCK) .

  • Triphosphorylation: The final phosphorylation step to the active this compound-triphosphate (this compound-TP) is carried out by nucleoside diphosphate kinases (NDPKs) .

ALS8112_Activation cluster_cell Infected Host Cell This compound This compound This compound-MP This compound-MP This compound->this compound-MP  deoxycytidine kinase (dCK) This compound-DP This compound-DP This compound-MP->this compound-DP  UMP-CMP kinase (UCK) This compound-TP (Active) This compound-TP (Active) This compound-DP->this compound-TP (Active)  Nucleoside diphosphate  kinases (NDPKs)

Figure 1: Intracellular phosphorylation pathway of this compound.
Inhibition of RSV RdRp and Chain Termination

The active metabolite, this compound-TP, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the viral RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-P protein complex. Incorporation of this compound-monophosphate into the growing viral RNA chain results in immediate chain termination, thereby halting viral replication. This mechanism is highly specific to the RSV polymerase, as this compound-TP does not significantly inhibit host or other viral polymerases.

ALS8112_MoA cluster_rsv_replication RSV RNA Replication Viral_RNA_Template Viral RNA Template RSV_RdRp RSV RdRp (L-P Complex) Viral_RNA_Template->RSV_RdRp Nascent_RNA Nascent Viral RNA RSV_RdRp->Nascent_RNA Chain_Elongation Chain Elongation RSV_RdRp->Chain_Elongation Chain_Termination Chain Termination RSV_RdRp->Chain_Termination Nascent_RNA->Chain_Elongation Nascent_RNA->Chain_Termination CTP CTP (Natural Substrate) CTP->Chain_Elongation Incorporation This compound-TP This compound-TP (Active Drug) This compound-TP->Chain_Termination Incorporation

Figure 2: Mechanism of action of this compound-TP on RSV RNA polymerase.

In Vitro and In Vivo Activity

This compound has demonstrated potent and broad-spectrum activity against various strains of RSV in vitro.

Quantitative In Vitro Efficacy Data
Parameter Value Cell Line RSV Strain Assay Type
EC50 0.153 ± 0.076 µMHEp-2A2qRT-PCR
EC50 0.132 ± 0.055 µMHEp-2B1qRT-PCR
EC50 Range 0.09 - 0.73 µMHuman Donor CellsA2qRT-PCR
IC50 (this compound-TP) 0.020 ± 0.008 µM--RSV RNP Transcription
CC50 > 100 µMHEp-2-Cell Viability

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data compiled from multiple sources.

In Vivo Efficacy

The prodrug of this compound, known as ALS-8176 (or lumicitabine), has been evaluated in clinical trials. In a human challenge study with healthy adult volunteers, oral administration of ALS-8176 resulted in a significant reduction in RSV viral load and clinical disease severity compared to placebo.

Resistance Profile

Prolonged exposure of RSV to this compound in vitro can lead to the selection of resistant variants.

Key Resistance Mutations

Resistance to this compound is associated with specific amino acid substitutions in the RNA-dependent RNA polymerase (L protein). A combination of four mutations, referred to as the "QUAD" mutations, has been identified:

  • M628L

  • A789V

  • L795I

  • I796V

These mutations confer resistance by increasing the discrimination of the viral polymerase against this compound-TP relative to the natural CTP substrate. The A789V mutation has been shown to confer the greatest resistance phenotype.

Quantitative Resistance Data
Mutation(s) Fold-Increase in EC50 (this compound) Fold-Increase in IC50 (this compound-TP)
QUAD (M628L, A789V, L795I, I796V)39-fold145-fold

Data compiled from multiple sources.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

RSV Plaque Assay for Viral Titer and Antiviral Activity

This assay is used to determine the concentration of infectious virus particles and to assess the antiviral activity of compounds.

Plaque_Assay_Workflow Seed_Cells 1. Seed HEp-2 cells in 6-well plates and grow to confluence. Prepare_Dilutions 2. Prepare serial dilutions of virus stock or compound-treated virus. Seed_Cells->Prepare_Dilutions Infect_Monolayers 3. Infect cell monolayers with virus dilutions for 1-2 hours. Prepare_Dilutions->Infect_Monolayers Overlay 4. Remove inoculum and overlay with semi-solid medium (e.g., methylcellulose or agarose). Infect_Monolayers->Overlay Incubate 5. Incubate for 4-7 days to allow plaque formation. Overlay->Incubate Fix_and_Stain 6. Fix cells (e.g., with methanol) and stain (e.g., with crystal violet or immunostaining). Incubate->Fix_and_Stain Count_Plaques 7. Count plaques to determine viral titer (PFU/mL). Fix_and_Stain->Count_Plaques

Figure 3: General workflow for a Respiratory Syncytial Virus (RSV) plaque assay.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

  • Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with serial dilutions of the virus sample. For antiviral testing, cells are pre-incubated with the compound before virus inoculation.

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: The virus inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., 1% methylcellulose in growth medium) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 4-7 days at 37°C in a CO2 incubator to allow for the formation of plaques (localized areas of cell death).

  • Visualization: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet, which stains living cells, leaving the plaques unstained and visible. Alternatively, immunostaining with an RSV-specific antibody can be used for more sensitive detection.

  • Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Quantitative Real-Time RT-PCR (qRT-PCR) for RSV RNA Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

qRT_PCR_Workflow RNA_Extraction 1. Extract total RNA from infected cells or clinical samples. Reverse_Transcription 2. Reverse transcribe viral RNA to cDNA using an RSV-specific primer or random hexamers. RNA_Extraction->Reverse_Transcription Real-Time_PCR 3. Perform real-time PCR with RSV-specific primers and a fluorescent probe (e.g., TaqMan). Reverse_Transcription->Real-Time_PCR Data_Analysis 4. Quantify viral RNA based on the cycle threshold (Ct) value compared to a standard curve. Real-Time_PCR->Data_Analysis

Figure 4: Workflow for quantitative real-time RT-PCR (qRT-PCR) for RSV RNA.

Methodology:

  • RNA Extraction: Total RNA is isolated from infected cell cultures or clinical specimens using a commercial RNA extraction kit.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either RSV-specific primers or random hexamers.

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe that are specific to a conserved region of the RSV genome (e.g., the N gene). The accumulation of PCR product is monitored in real-time by detecting the fluorescence emitted by the probe.

  • Quantification: The cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal crosses a defined threshold, is determined for each sample. The quantity of viral RNA is then calculated by comparing the Ct value to a standard curve generated from known quantities of a plasmid containing the target RSV sequence.

In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the activity of the RSV polymerase and is used to determine the inhibitory potential of compounds like this compound-TP.

RdRp_Assay_Workflow Purify_Polymerase 1. Purify recombinant RSV L-P protein complex. Assemble_Reaction 2. Assemble the reaction mixture containing the polymerase, an RNA template, and NTPs (including a radiolabeled NTP). Purify_Polymerase->Assemble_Reaction Add_Inhibitor 3. Add the test inhibitor (e.g., this compound-TP) at various concentrations. Assemble_Reaction->Add_Inhibitor Incubate 4. Incubate the reaction to allow for RNA synthesis. Add_Inhibitor->Incubate Stop_Reaction 5. Stop the reaction (e.g., by adding EDTA). Incubate->Stop_Reaction Analyze_Products 6. Analyze the RNA products by gel electrophoresis and autoradiography. Stop_Reaction->Analyze_Products Quantify_Inhibition 7. Quantify the amount of RNA synthesis to determine the IC50 of the inhibitor. Analyze_Products->Quantify_Inhibition

Figure 5: Workflow for an in vitro RSV RNA-dependent RNA polymerase (RdRp) assay.

Methodology:

  • Enzyme Preparation: The RSV L-P polymerase complex is expressed and purified from a recombinant system (e.g., insect cells).

  • Reaction Setup: The assay is performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template corresponding to a viral promoter region, and a mixture of all four ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).

  • Inhibitor Addition: The compound to be tested, in its active triphosphate form (e.g., this compound-TP), is added to the reaction at various concentrations.

  • RNA Synthesis: The reaction is initiated by the addition of a divalent cation (e.g., MgCl₂) and incubated at an optimal temperature to allow the polymerase to synthesize RNA.

  • Product Analysis: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products. The intensity of the bands is quantified to determine the extent of RNA synthesis and the inhibitory activity of the compound.

Conclusion

This compound represents a significant advancement in the development of antiviral therapies for RSV. Its mechanism of action, involving intracellular activation and subsequent chain termination of viral RNA synthesis by targeting the RSV RdRp, is both potent and selective. The comprehensive data on its in vitro and in vivo efficacy, coupled with a well-characterized resistance profile, provide a strong foundation for its continued clinical development. This technical guide summarizes the core scientific principles underlying the antiviral activity of this compound and provides an overview of the key experimental methodologies for its evaluation.

An In-depth Technical Guide on ALS-8112: A Respiratory Syncytial Virus Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and the elderly, with limited effective therapeutic options available. This technical guide provides a comprehensive overview of ALS-8112, a potent and selective inhibitor of the RSV RNA-dependent RNA polymerase (RdRp). This compound, the active metabolite of the orally bioavailable prodrug lumicitabine (ALS-8176), represents a promising class of direct-acting antiviral agents. This document details the mechanism of action, preclinical and clinical data, resistance profile, and key experimental methodologies associated with the evaluation of this compound, offering a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Introduction to Respiratory Syncytial Virus and the Need for Novel Therapeutics

Respiratory Syncytial Virus is a negative-sense, single-stranded RNA virus belonging to the Pneumoviridae family.[1] It is the leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants and young children worldwide.[1] The viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp) complex, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across different RSV strains. The RdRp is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3][4] The limitations of current supportive care and the lack of broadly effective antiviral therapies underscore the urgent need for novel agents like this compound.

Mechanism of Action of this compound

This compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), acts as a competitive inhibitor of the RSV RdRp.[5][6][7] The incorporation of this compound-TP into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral replication.[8][9][10] This mechanism is highly selective for the viral polymerase, with minimal inhibition of human polymerases, ensuring a favorable safety profile.[11]

Intracellular Activation Pathway

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. This process is initiated by host cell kinases.

This compound This compound This compound-MP This compound-MP This compound->this compound-MP Host Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Host Kinases This compound-TP (Active) This compound-TP (Active) This compound-DP->this compound-TP (Active) Host Kinases

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of RSV RNA Polymerase

The active this compound-TP competes with the natural nucleotide (cytidine triphosphate) for incorporation into the growing viral RNA strand by the RSV polymerase complex.

cluster_0 RSV RNA Polymerase Complex L Protein L Protein Nascent RNA Strand Nascent RNA Strand L Protein->Nascent RNA Strand P Protein P Protein Viral RNA Template Viral RNA Template Viral RNA Template->L Protein Chain Termination Chain Termination Nascent RNA Strand->Chain Termination This compound-TP This compound-TP This compound-TP->L Protein Incorporation

Caption: Mechanism of RSV polymerase inhibition by this compound-TP.

Preclinical and Clinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a range of RSV A and B strains in various cell lines, including HEp-2 and primary human bronchial epithelial cells.[12][13]

Compound RSV Strain Cell Line Assay IC50 (µM) EC50 (µM) Reference
This compound-TPRSV A2RSV RNP complexPolymerase Activity0.020 ± 0.008-[3][5][12]
This compoundRSV A2HEp-2RNA Replication-0.153 ± 0.076[12]
This compoundRSV B1HEp-2RNA Replication-0.132 ± 0.055[12]
This compoundClinical Isolates (various)HEp-2RNA Replication-0.09 - 0.73[12]
Clinical Efficacy and Pharmacokinetics

The prodrug lumicitabine (ALS-8176) has been evaluated in clinical trials. In a human challenge study with healthy adults, lumicitabine treatment resulted in a significant reduction in viral load and faster viral clearance compared to placebo.[9][14] However, in studies involving hospitalized infants with RSV infection, lumicitabine did not demonstrate a significant antiviral effect and was associated with dose-related neutropenia.[8][15][16]

Study Population Drug Regimen Primary Endpoint Key Findings Reference
Healthy Adults (Challenge Study)Lumicitabine (various doses)Viral Load AUC73% to 88% reduction in viral load vs. placebo; faster viral clearance.[9]
Hospitalized InfantsLumicitabine (various doses)Viral Load ReductionNo significant difference in viral load reduction compared to placebo.[8][15][16]

Resistance Profile

Prolonged exposure of RSV to this compound in cell culture has led to the selection of resistance-associated mutations in the L protein, the catalytic subunit of the RdRp.[9][17] A combination of four mutations, referred to as the QUAD mutations (M628L, A789V, L795I, and I796V), has been identified to confer resistance to this compound.[1][17] These mutations are located within the RdRp domain of the L protein and are thought to reduce the efficiency of this compound-TP incorporation.[1][17]

Mutation(s) Fold-Increase in IC50 (this compound-TP) Fold-Increase in EC50 (this compound) Reference
QUAD (M628L, A789V, L795I, I796V)~145~39[18][19]

Experimental Protocols

RSV Replication Assay in HEp-2 Cells

This assay is used to determine the in vitro antiviral activity of compounds against RSV.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-6 cluster_3 Day 6 Seed HEp-2 cells Seed HEp-2 cells Treat with compound Treat with compound Seed HEp-2 cells->Treat with compound Infect with RSV Infect with RSV Treat with compound->Infect with RSV Incubate Incubate Infect with RSV->Incubate Harvest cells/supernatant Harvest cells/supernatant Incubate->Harvest cells/supernatant Quantify viral replication Quantify viral replication Harvest cells/supernatant->Quantify viral replication

Caption: Workflow for an in vitro RSV replication assay.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 96-well plates and grown to confluency.[5]

  • Compound Treatment: Cells are pre-incubated with serial dilutions of this compound for a specified period (e.g., 24 hours).[5]

  • Virus Infection: The cells are then infected with a known titer of an RSV strain (e.g., A2 or B1) at a specific multiplicity of infection (MOI), typically around 0.5.[5]

  • Incubation: The infected cells are incubated for several days (e.g., 4-5 days) to allow for viral replication.[12]

  • Quantification of Viral Replication: Viral replication is quantified by measuring viral RNA levels in cell lysates using quantitative reverse transcription PCR (qRT-PCR) or by determining the infectious virus titer in the supernatant using a plaque assay.[12]

In Vitro RSV Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of a compound on the RSV polymerase.

Methodology:

  • Preparation of Recombinant RSV Polymerase: The RSV L and P proteins are co-expressed and purified to form the active polymerase complex.

  • Reaction Mixture: The purified L-P complex is incubated with a synthetic RNA template, a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and varying concentrations of this compound-TP.[20][21]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

  • Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or phosphorimaging.[20] The intensity of the bands corresponds to the level of polymerase activity.

In Vitro Resistance Selection

This method is used to identify mutations that confer resistance to an antiviral compound.

Methodology:

  • Serial Passage: RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, gradually increasing concentrations of this compound.[22]

  • Monitoring for Cytopathic Effect (CPE): The development of viral-induced CPE is monitored in each passage.

  • Isolation of Resistant Virus: Once viral replication is observed at higher drug concentrations, the virus population is plaque-purified to isolate resistant clones.

  • Genotypic Analysis: The L gene of the resistant viral clones is sequenced to identify mutations that are not present in the wild-type virus.[22]

  • Phenotypic Characterization: The resistance level of the mutant viruses is confirmed by performing RSV replication assays as described above.

Conclusion

This compound is a well-characterized inhibitor of the RSV RNA-dependent RNA polymerase with potent in vitro activity and a clear mechanism of action. While it showed promise in early clinical development, particularly in a healthy adult challenge model, its lack of efficacy and safety concerns in the pediatric population have halted its progression for this indication. Nevertheless, the extensive research on this compound has provided invaluable insights into the inhibition of the RSV polymerase and the mechanisms of antiviral resistance. This knowledge serves as a critical foundation for the development of next-generation RSV inhibitors and contributes significantly to the broader field of antiviral drug discovery. The detailed experimental protocols and compiled data within this guide are intended to support and accelerate future research endeavors in this important area.

References

The Intracellular Journey of ALS-8112: A Technical Guide to its Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular activation pathway of ALS-8112, a potent inhibitor of the respiratory syncytial virus (RSV) polymerase. A comprehensive understanding of this pathway, from the initial phosphorylation to the formation of the active triphosphate metabolite, this compound-TP, is critical for ongoing research and the development of next-generation antiviral therapies. This document provides a thorough overview of the enzymatic cascade, quantitative kinetic data, and detailed experimental protocols to support further investigation in the field.

Introduction to this compound and its Mechanism of Action

This compound is a nucleoside analog that, in its triphosphate form (this compound-TP), acts as a selective inhibitor of the RSV RNA polymerase, leading to chain termination of the viral RNA synthesis.[1] The parent molecule, this compound, requires intracellular phosphorylation to become pharmacologically active. This conversion is a multi-step enzymatic process mediated by host cell kinases. Elucidating this activation pathway is paramount for understanding the compound's efficiency and for the rational design of future antiviral agents.

The Intracellular Activation Pathway of this compound

The conversion of this compound to its active triphosphate form, this compound-TP, is a three-step phosphorylation cascade catalyzed by distinct host cellular kinases. The process begins with the formation of a monophosphate, followed by a diphosphate, and culminates in the active triphosphate metabolite.

Step 1: Monophosphorylation by Deoxycytidine Kinase (dCK)

The initial and highly efficient phosphorylation of this compound to this compound monophosphate (this compound-MP) is predominantly carried out by the host enzyme deoxycytidine kinase (dCK) .[2] While other kinases such as uridine-cytidine kinase 1 (UCK-1) and 2 (UCK-2) can phosphorylate this compound, their catalytic efficiencies are significantly lower, establishing dCK as the primary enzyme for this initial activation step.

Step 2: Diphosphorylation - The Rate-Limiting Step

The second phosphorylation event, the conversion of this compound-MP to this compound diphosphate (this compound-DP), is the rate-limiting step in the activation pathway.[2] This reaction is catalyzed by UMP-CMP kinase (YMPK) . However, this compound-MP has been shown to be a poor substrate for YMPK, resulting in a significantly lower catalytic efficiency compared to the enzyme's natural substrates.

Step 3: Triphosphorylation to the Active Form

The final phosphorylation, converting this compound-DP to the active antiviral agent this compound-TP, is catalyzed by nucleoside diphosphate kinase (NDPK) . This step is reported to be catalytically efficient.

The complete intracellular activation pathway is visualized in the following diagram:

ALS_8112_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ALS-8112_ext This compound ALS-8112_int This compound ALS-8112_ext->ALS-8112_int Cellular Uptake This compound-MP This compound-MP ALS-8112_int->this compound-MP This compound-DP This compound-DP This compound-MP->this compound-DP This compound-TP This compound-TP (Active Form) This compound-DP->this compound-TP dCK dCK dCK->this compound-MP YMPK YMPK YMPK->this compound-DP NDPK NDPK NDPK->this compound-TP Kinase_Assay_Workflow cluster_reaction Reaction Mixture cluster_process Assay Workflow Components Recombinant Kinase (dCK, YMPK, or NDPK) Substrate (this compound, -MP, or -DP) ATP Phosphoenolpyruvate (PEP) NADH Pyruvate Kinase (PK) Lactate Dehydrogenase (LDH) Incubation Incubate at 37°C Measurement Monitor NADH oxidation by measuring the decrease in absorbance at 340 nm Incubation->Measurement Analysis Calculate initial reaction velocities and fit to the Michaelis-Menten equation to determine Km and kcat Measurement->Analysis

References

An In-depth Technical Guide to the Inhibition of Respiratory Syncytial Virus RNA Synthesis by ALS-8112 via Chain Termination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ALS-8112, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This compound represents a significant advancement in the development of antiviral therapies for RSV, a leading cause of severe respiratory illness. This document details the molecular basis of its inhibitory activity, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: A Nucleoside Analog Chain Terminator

This compound, a 2'-fluoro-4'-chloromethyl cytidine nucleoside analog, exerts its antiviral effect through a well-defined mechanism of action that culminates in the termination of viral RNA synthesis.[1][2] The parent molecule, this compound, is administered as a prodrug, lumicitabine (ALS-8176), to enhance oral bioavailability.[3][4][5] Following administration, lumicitabine is rapidly converted to this compound.[4][6][7]

The key to its antiviral activity lies in its intracellular conversion to the active 5'-triphosphate metabolite, this compound-TP.[1][8][9] This process is initiated by the host cell enzyme deoxycytidine kinase (dCK).[9] this compound-TP then acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV L-protein, which functions as the RNA-dependent RNA polymerase.[1][10][11] The incorporation of this compound-monophosphate into the growing RNA strand leads to immediate chain termination, thereby halting viral replication.[1][12][13] The 2'F and 4'ClCH2 modifications on the ribose sugar of this compound-TP are crucial for its selective inhibition of the RSV polymerase.[1]

Quantitative Analysis of this compound Activity

The potency of this compound and its active triphosphate form has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Efficacy of this compound Against RSV

ParameterVirus Strain(s)Cell LineValue (µM)Reference
EC₅₀ RSV A2HEp-20.153 ± 0.076[1]
EC₅₀ RSV B1HEp-20.132 ± 0.055[1]
EC₅₀ RSV A2Human Donor Cells0.09 - 0.73[1]
EC₉₀ RSV A2Human Donor Cells1.3 - 2.7[1]
CC₅₀ -HEp-2> 100[1]

Table 2: Biochemical Inhibition by this compound-TP

ParameterTargetValue (µM)Reference
IC₅₀ RSV RNA Polymerase0.020 ± 0.008[1][8][10]
Kₘ (for CTP) Wild-Type RSV Polymerase0.057 ± 0.009[13]
Kₘ (for this compound-TP) Wild-Type RSV Polymerase0.74 ± 0.08[13]
Kₘ (for CTP) Y1631H Mutant RSV Polymerase0.042 ± 0.009[11]
Kₘ (for this compound-TP) Y1631H Mutant RSV Polymerase0.75 ± 0.46[11]

Visualizing the Mechanism and Pathways

To further elucidate the processes involved in this compound's antiviral activity, the following diagrams illustrate the metabolic activation pathway, the mechanism of RNA chain termination, and a typical experimental workflow for its evaluation.

Metabolic_Activation_of_this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lumicitabine Lumicitabine ALS_8112 This compound Lumicitabine->ALS_8112 Esterases ALS_8112_MP This compound-MP ALS_8112->ALS_8112_MP dCK ALS_8112_DP This compound-DP ALS_8112_MP->ALS_8112_DP UMP-CMPK ALS_8112_TP This compound-TP (Active Form) ALS_8112_DP->ALS_8112_TP NDPK

Caption: Metabolic activation pathway of lumicitabine to the active this compound-TP.

RNA_Chain_Termination_by_this compound-TP cluster_polymerase RSV RNA Polymerase (L-Protein) Template Viral RNA Template ActiveSite Polymerase Active Site Template->ActiveSite Primer Nascent RNA Strand Primer->ActiveSite Incorporation Incorporation ActiveSite->Incorporation CTP CTP CTP->Incorporation ALS_8112_TP This compound-TP ALS_8112_TP->Incorporation Elongation RNA Elongation Incorporation->Elongation CTP Termination Chain Termination Incorporation->Termination This compound-TP

Caption: Mechanism of RSV RNA chain termination by this compound-TP.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEp-2, A549) Infection RSV Infection Cell_Culture->Infection Treatment Treatment with This compound Infection->Treatment Incubation Incubation Treatment->Incubation RNA_Extraction Viral RNA Extraction Incubation->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis Data Analysis (EC50 Determination) qRT_PCR->Data_Analysis

Caption: A typical experimental workflow to determine the in vitro efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

RSV Replication Assay (EC₅₀ Determination)

This assay is designed to measure the concentration of this compound required to inhibit 50% of viral replication in cell culture.

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • RSV (e.g., A2 or B1 strain)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Viral RNA extraction kit

  • Reagents for quantitative reverse transcription PCR (qRT-PCR)

Protocol:

  • Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the following day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with RSV at a predetermined multiplicity of infection (MOI), for example, 0.5.[8]

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication (e.g., 5 days).[1]

  • After incubation, harvest the cells and extract total RNA using a commercial viral RNA extraction kit.

  • Quantify the viral RNA levels using a one-step qRT-PCR assay with primers and probes specific for a conserved region of the RSV genome.

  • Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

RSV RNA Polymerase Activity Assay (IC₅₀ Determination)

This biochemical assay measures the concentration of the active metabolite, this compound-TP, required to inhibit 50% of the RSV RNA polymerase activity.

Materials:

  • Crude ribonucleoprotein (RNP) complex containing the RSV L-protein extracted from virus-infected cells.[1]

  • Reaction buffer containing NTPs (ATP, GTP, UTP, and CTP)

  • Radiolabeled NTP (e.g., [α-³²P]GTP)

  • This compound-TP

  • RNA template

  • Denaturing polyacrylamide gel

Protocol:

  • Prepare a reaction mixture containing the RNP complex, reaction buffer, and the RNA template.

  • Add serial dilutions of this compound-TP to the reaction mixtures.

  • Initiate the polymerase reaction by adding the NTPs, including the radiolabeled NTP.

  • Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction and purify the RNA products.

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

  • Quantify the amount of RNA synthesis in the presence of different concentrations of this compound-TP.

  • Calculate the IC₅₀ value by plotting the percentage of polymerase activity inhibition against the log concentration of this compound-TP.

Single Nucleotide Incorporation and Chain Termination Assay

This assay directly demonstrates that this compound-TP is incorporated into the nascent RNA chain and causes termination.

Materials:

  • Recombinant RSV L-P polymerase complex.[13]

  • A short synthetic RNA template-primer duplex. The template is designed to have a specific sequence that allows for the incorporation of a CTP analog at a defined position.[13]

  • Radiolabeled GTP ([α-³²P]GTP)

  • ATP, CTP, and this compound-TP

  • Denaturing polyacrylamide gel

Protocol:

  • Set up reaction mixtures containing the recombinant RSV L-P polymerase complex and the RNA template-primer.

  • To different reaction tubes, add combinations of nucleotides as follows:

    • Radiolabeled GTP only (to show +1 extension)

    • Radiolabeled GTP and ATP (to show extension to the position before CTP is needed)

    • Radiolabeled GTP, ATP, and CTP (to show full-length product formation)

    • Radiolabeled GTP, ATP, and this compound-TP (to test for incorporation and termination)

  • Incubate the reactions to allow for RNA synthesis.

  • Stop the reactions and analyze the RNA products on a denaturing polyacrylamide gel.

  • Visualize the products by autoradiography. The presence of a shorter RNA product in the reaction containing this compound-TP compared to the full-length product in the reaction with CTP demonstrates chain termination.[13]

Resistance to this compound

Prolonged exposure of RSV to this compound in vitro can lead to the selection of resistance-associated mutations in the L gene, which encodes the RNA polymerase.[1] Four specific amino acid substitutions (M628L, A789V, L795I, and I796V) have been identified that confer resistance to this compound.[2][11] These mutations result in a decreased efficiency of incorporation of this compound-TP by the viral polymerase, thereby reducing the inhibitory effect of the compound.[2] The presence of these four mutations can lead to a 39-fold decrease in the inhibition potency of this compound.[1][12][14]

Conclusion

This compound is a potent and selective inhibitor of RSV replication that acts through a classic chain termination mechanism. Its active triphosphate form, this compound-TP, is efficiently incorporated by the viral RNA polymerase, leading to the cessation of viral RNA synthesis. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working on novel antiviral strategies against RSV. Understanding the molecular basis of action, key quantitative parameters, and potential resistance mechanisms is crucial for the continued development and optimization of this and other nucleoside analog inhibitors.

References

The Discovery and Development of ALS-8112: A Novel Nucleoside Analog for the Treatment of Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The significant unmet medical need has driven the search for effective antiviral therapies. This document provides a detailed technical overview of the discovery and development of ALS-8112, a first-in-class nucleoside analog inhibitor of the RSV polymerase. We will delve into its mechanism of action, metabolic activation pathway, preclinical antiviral activity, resistance profile, and the clinical development of its orally bioavailable prodrug, ALS-8176 (lumicitabine). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific data and methodologies employed in the evaluation of this promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV), a member of the Paramyxoviridae family, is a ubiquitous pathogen responsible for significant morbidity and mortality worldwide.[1][2] The absence of a broadly effective vaccine and the limitations of current therapeutic options, such as the repurposed antiviral ribavirin, underscore the urgent need for novel, targeted anti-RSV agents.[3] The viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex essential for viral replication and transcription, represents a prime target for antiviral drug development.[4]

This compound (4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine) emerged from discovery efforts as a potent and selective inhibitor of RSV replication.[2][5] This nucleoside analog acts as a chain terminator of viral RNA synthesis, demonstrating a novel mechanism of action against RSV.[6][7] This whitepaper will provide a comprehensive summary of the discovery, preclinical evaluation, and clinical development of this compound and its prodrug, ALS-8176.

Mechanism of Action

This compound exerts its antiviral effect through the inhibition of the RSV RNA-dependent RNA polymerase (RdRp), which is a component of the viral Large (L) protein.[1][7] The molecule itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[6][8]

The key steps in the mechanism of action are:

  • Cellular Uptake and Metabolic Activation: this compound enters respiratory epithelial cells and undergoes a three-step phosphorylation cascade to form the active triphosphate metabolite, this compound-TP.[2][8]

  • Incorporation into Nascent Viral RNA: this compound-TP is recognized as a substrate by the RSV RdRp and is incorporated into the growing viral RNA chain.[1][7]

  • Chain Termination: Following incorporation, the chemical structure of this compound-TP prevents the formation of the next phosphodiester bond, leading to immediate termination of RNA chain elongation. This effectively halts viral replication and transcription.[6][7]

The molecular basis for its selectivity lies in the specific recognition of this compound-TP by the RSV polymerase over host cellular polymerases and polymerases of unrelated viruses like hepatitis C virus (HCV).[1][2]

ALS-8112_Mechanism_of_Action cluster_cell Host Cell cluster_virus RSV Replication Complex ALS8112 This compound ALS8112_MP This compound-MP ALS8112->ALS8112_MP Phosphorylation ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Phosphorylation ALS8112_TP This compound-TP (Active) ALS8112_DP->ALS8112_TP Phosphorylation RSV_Polymerase RSV RNA Polymerase (L-Protein) ALS8112_TP->RSV_Polymerase Incorporation RNA_Elongation Viral RNA Elongation Chain_Termination Chain Termination RSV_Polymerase->Chain_Termination Inhibition

Mechanism of action of this compound.

Metabolic Activation Pathway

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity and is mediated by host cellular kinases.[8]

The phosphorylation cascade is as follows:

  • This compound to this compound-monophosphate (this compound-MP): This initial and highly efficient step is catalyzed by the host enzyme deoxycytidine kinase (dCK).[8]

  • This compound-MP to this compound-diphosphate (this compound-DP): This step is the rate-limiting step in the activation pathway.

  • This compound-DP to this compound-triphosphate (this compound-TP): The final phosphorylation to the active form.[8]

The intracellular half-life of this compound-TP is approximately 29 hours, which supports sustained antiviral activity.[2][5]

ALS-8112_Metabolic_Activation ALS8112 This compound ALS8112_MP This compound-MP ALS8112->ALS8112_MP ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP ALS8112_TP This compound-TP (Active Metabolite) ALS8112_DP->ALS8112_TP dCK Deoxycytidine Kinase (dCK) dCK->ALS8112_MP Catalyzes Host_Kinases Host Kinases Host_Kinases->ALS8112_DP Catalyzes Host_Kinases->ALS8112_TP Catalyzes

Intracellular metabolic activation of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a range of RSV subtypes and clinical isolates in various cell culture models.

Table 1: In Vitro Antiviral Activity of this compound against RSV

Cell LineRSV StrainAssay TypeEndpointValue (µM)Citation
HEp-2A2qRT-PCREC500.153 ± 0.076[1]
HEp-2B1qRT-PCREC500.132 ± 0.055[1]
Human Tracheal/Bronchial Epithelial CellsA2qRT-PCREC500.09 - 0.73[1]
Human Tracheal/Bronchial Epithelial CellsA2qRT-PCREC901.3 - 2.7[1]
HEp-2BCPE ReductionEC50Not specified[5]
A549LongCPE ReductionIC501.884[9]
SAECLongCPE ReductionIC501.205[9]
Cytotoxicity

This compound has shown a favorable cytotoxicity profile in several human cell lines, indicating a high therapeutic index.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (µM)Citation
HEp-2MTS AssayCC50> 100[1]
MT4Cell ViabilityCC5021[5]
Resistance Profile

In vitro resistance to this compound has been selected for by prolonged passage of RSV in the presence of the compound. This has led to the identification of specific amino acid substitutions in the RdRp domain of the L protein.[1][7]

  • QUAD Mutations: Four primary mutations (M628L, A789V, L795I, and I796V) have been consistently associated with resistance to this compound.[7]

  • Mechanism of Resistance: These mutations are thought to increase the discrimination of the viral polymerase against this compound-TP in favor of the natural CTP substrate.[7]

  • High Barrier to Resistance: Despite the identification of resistance mutations in vitro, this compound has been described as having a high barrier to the emergence of viral resistance.[10]

In Vivo Efficacy in a Non-Human Primate Model

The in vivo efficacy of the prodrug ALS-8176 was evaluated in an African Green monkey model of RSV infection.[1][2] Oral administration of ALS-8176 resulted in a significant reduction in viral load in both bronchoalveolar lavage (BAL) and nasopharyngeal (NP) swabs compared to the vehicle control group.[11] In ALS-8176-treated animals, RSV RNA was undetectable (< 50 copies/mL) in BAL samples at the end of treatment.[1]

Clinical Development of ALS-8176 (Lumicitabine)

ALS-8176, the 3',5'-bisisobutyrate prodrug of this compound, was developed to improve oral bioavailability.[8]

Phase 2a Human Challenge Study

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adult volunteers experimentally infected with RSV.[4][12]

  • Study Design: Participants received one of three dosing regimens of oral ALS-008176 or a placebo for 5 days, initiated after confirmation of RSV infection.[13][12]

  • Primary Endpoint: The primary endpoint was the area under the curve (AUC) for viral load in nasal washes.[4][14]

  • Key Findings:

    • All ALS-008176 dosing regimens resulted in a statistically significant reduction in the AUC for viral load compared to placebo.[13][12]

    • Treatment with ALS-008176 led to a more rapid clearance of RSV RNA and a reduction in the severity of clinical symptoms.

    • The drug was generally well-tolerated with no serious adverse events reported.

Table 3: Efficacy of ALS-8176 in the Adult Human Challenge Study

Dosing RegimenViral Load AUC (log10 PFUe x hr/mL)P-value vs. Placebo
Placebo500.9-
750mg LD + 500mg MD59.9≤0.001
750mg LD + 150mg MD73.7≤0.001
375mg (no LD)133.4≤0.001
LD = Loading Dose, MD = Maintenance Dose
Studies in Hospitalized Infants and Discontinuation

Despite the promising results in the adult challenge study, the clinical development of lumicitabine (ALS-8176) was later discontinued. Studies in hospitalized infants with RSV infection did not demonstrate a significant antiviral effect and were associated with dose-related, reversible neutropenia.[10][11][15] This highlights the challenges of translating efficacy from a controlled human challenge model in healthy adults to a pediatric patient population with established, severe disease.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

In Vitro Antiviral Activity Assay (qRT-PCR)

This assay quantifies the inhibition of RSV RNA replication in cell culture.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HEp-2 cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate_Pre Incubate for 24 hours Add_Compound->Incubate_Pre Infect_Cells Infect cells with RSV (e.g., A2 strain) Incubate_Pre->Infect_Cells Incubate_Post Incubate for 4-5 days Infect_Cells->Incubate_Post Extract_RNA Extract total cellular RNA Incubate_Post->Extract_RNA qRT_PCR Perform qRT-PCR to quantify viral RNA Extract_RNA->qRT_PCR Analyze_Data Calculate EC50 values qRT_PCR->Analyze_Data End End Analyze_Data->End

Workflow for in vitro antiviral activity assay.
  • Cell Culture: HEp-2 cells are seeded in 96-well plates and allowed to adhere overnight.[16]

  • Compound Addition: The next day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Pre-incubation: The cells are pre-incubated with the compound for 24 hours at 37°C.[5]

  • Infection: Following pre-incubation, the cells are infected with an appropriate strain of RSV (e.g., A2 or B1) at a specified multiplicity of infection (MOI).[5]

  • Incubation: The infected cells are incubated for 4-5 days to allow for viral replication.[1]

  • RNA Extraction: Total cellular RNA is extracted from the cells using a commercial kit.

  • qRT-PCR: The levels of a specific viral RNA target (e.g., the N gene) are quantified using a one-step real-time reverse transcription PCR (qRT-PCR) assay.[17]

  • Data Analysis: The concentration of the compound that inhibits viral RNA replication by 50% (EC50) is calculated by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay measures the effect of the compound on the viability of uninfected cells.

  • Cell Seeding: HEp-2 cells (or other relevant cell lines) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 5 days).[1]

  • MTS Reagent Addition: At the end of the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[5][6]

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.[6][10]

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.[10]

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

RSV Minigenome Assay

This cell-based assay reconstitutes the activity of the RSV polymerase complex to assess the direct inhibitory effect of a compound on viral RNA synthesis.

  • Cell Transfection: HEp-2 cells are co-transfected with several plasmids:

    • A plasmid encoding an RSV-like minigenome that contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.[1][18]

    • Plasmids expressing the essential components of the RSV replication complex: the nucleoprotein (N), the phosphoprotein (P), the large polymerase protein (L), and the M2-1 protein.[1][18]

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the expression of the viral proteins and the replication/transcription of the minigenome.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.[1][18]

  • Data Analysis: The inhibition of reporter gene expression is used to determine the EC50 of the compound against the RSV polymerase activity.

Resistance Selection and Analysis
  • Virus Passage: RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, escalating concentrations of this compound.[2]

  • Monitoring Resistance: The susceptibility of the passaged virus to this compound is periodically tested using the antiviral activity assay to detect a shift in the EC50 value.

  • Viral Genome Sequencing: Once a significant level of resistance is observed, viral RNA is extracted from the resistant virus population. The entire viral genome, with a particular focus on the L gene, is amplified by RT-PCR and sequenced using next-generation sequencing methods.[19][20]

  • Mutation Identification: The sequences from the resistant virus are compared to the wild-type virus sequence to identify amino acid substitutions that may be responsible for the resistance phenotype.

Conclusion

This compound represents a significant advancement in the field of RSV antiviral research. As a potent and selective inhibitor of the viral polymerase with a novel mechanism of action, it demonstrated excellent preclinical activity and a high barrier to resistance. The successful proof-of-concept for its prodrug, ALS-8176, in a human challenge study further validated the viral polymerase as a druggable target for RSV. Although the clinical development of ALS-8176 was ultimately halted due to a lack of efficacy and safety concerns in the pediatric population, the extensive body of research on this compound provides a valuable foundation for the future discovery and development of next-generation nucleoside analog inhibitors for the treatment of RSV. The detailed methodologies and data presented in this whitepaper serve as a comprehensive resource for the scientific community engaged in this critical area of drug discovery.

References

The Role of ALS-8112's 5'-Triphosphate in Halting Viral Replication: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanism by which the 5'-triphosphate form of ALS-8112, a potent antiviral agent, inhibits viral replication. This compound is a nucleoside analog that, upon intracellular phosphorylation, becomes a powerful inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive summary of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Triphosphate-Mediated Chain Termination

This compound is the parent molecule of the orally bioavailable prodrug lumicitabine (ALS-8176).[1][2] Following administration, lumicitabine is converted to this compound, which then undergoes intracellular phosphorylation to its active 5'-triphosphate metabolite, this compound-TP.[3][4] This active form is the key player in the antiviral activity against RSV.[5][6]

This compound-TP acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV L-P protein complex, which constitutes the viral RNA polymerase.[4][7] The incorporation of this compound-TP into the growing RNA strand leads to immediate chain termination, effectively halting viral replication.[6][7][8] The selectivity of this compound-TP is attributed to specific structural features, namely the 2'-fluoro and 4'-chloromethyl groups on the sugar moiety, which are recognized by the viral polymerase but not by human polymerases.[7][9]

Metabolic Activation Pathway of this compound

The conversion of the parent nucleoside this compound into its active triphosphate form is a critical step for its antiviral efficacy. This process is carried out by host cell kinases. The initial phosphorylation to the monophosphate form is a highly efficient step driven by deoxycytidine kinase (dCK). However, the subsequent phosphorylation to the diphosphate and ultimately the triphosphate form is considered the rate-limiting step in the activation pathway.[3]

Metabolic_Activation_of_ALS_8112 cluster_1 Intracellular ALS-8112_prodrug Lumicitabine (ALS-8176) This compound This compound ALS-8112_prodrug->this compound Metabolism ALS-8112_MP This compound-MP This compound->ALS-8112_MP Deoxycytidine Kinase (dCK) ALS-8112_DP This compound-DP ALS-8112_MP->ALS-8112_DP Host Kinases (Rate-limiting) ALS-8112_TP This compound-TP (Active) ALS-8112_DP->ALS-8112_TP Host Kinases

Caption: Metabolic activation of this compound to its active triphosphate form.
Viral RNA Polymerase Inhibition Pathway

Once formed, this compound-TP directly targets the RSV RNA-dependent RNA polymerase (RdRp) enzyme complex. It competes with the natural substrate CTP for the active site of the polymerase. Upon incorporation, the modified sugar of this compound-TP prevents the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation.

Viral_Inhibition_Mechanism cluster_0 Viral RNA Replication Viral_RNA_Template Viral RNA Template RSV_Polymerase RSV RdRp (L-P Complex) Viral_RNA_Template->RSV_Polymerase Nascent_RNA Nascent RNA Chain RSV_Polymerase->Nascent_RNA Elongation Terminated_RNA Terminated RNA Chain RSV_Polymerase->Terminated_RNA Incorporation & Chain Termination NTPs Natural NTPs (ATP, GTP, UTP, CTP) NTPs->RSV_Polymerase ALS-8112_TP This compound-TP ALS-8112_TP->RSV_Polymerase Competitive Inhibition

Caption: Mechanism of RSV polymerase inhibition by this compound-TP.

Quantitative Data on Antiviral Activity

The potency of this compound and its triphosphate form has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Inhibition of RSV Polymerase and Replication

CompoundAssayTargetValueReference(s)
This compound-TPRSV Polymerase InhibitionRSV RNP ComplexIC50: 0.020 ± 0.008 µM[5][7]
This compoundAntiviral ActivityRSV A2 StrainEC50: 0.153 ± 0.076 µM[7][9]
This compoundAntiviral ActivityRSV B1 StrainEC50: 0.132 ± 0.055 µM[7][9]
This compoundAntiviral ActivityRSV Clinical IsolatesEC50: 0.09 - 0.73 µM[7]
This compoundCytotoxicityHEp-2 CellsCC50: > 100 µM[7][9]

Table 2: Kinetic Parameters for CTP and this compound-TP with Wild-Type and Resistant RSV Polymerase

EnzymeSubstrateKm (µM)Fold Discrimination (Km analog / Km CTP)Reference(s)
Wild-TypeCTP0.057 ± 0.009-[10]
Wild-TypeThis compound-TP0.74 ± 0.0813[6][10]
QUAD MutantCTP0.056 ± 0.010-[7]
QUAD MutantThis compound-TP1.74 ± 0.3431[7]
Y1631H MutantCTP0.042 ± 0.009-[4][6]
Y1631H MutantThis compound-TP0.75 ± 0.4618[4][6]

Table 3: Impact of Resistance Mutations on this compound Inhibition

MutationEffect on InhibitionFold Decrease in PotencyReference(s)
QUAD (M628L, A789V, L795I, I796V)In vitro resistance to this compound-TP145-fold (this compound-TP)[6][8]
QUAD (M628L, A789V, L795I, I796V)Decreased RSV inhibition by this compound39-fold (this compound)[7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its triphosphate form.

In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay assesses the direct inhibitory effect of this compound-TP on the enzymatic activity of the RSV polymerase.[11][12]

Objective: To determine the concentration of this compound-TP that inhibits 50% of the RSV RdRp activity (IC50).

Materials:

  • Purified recombinant RSV L-P protein complex.

  • Short RNA template corresponding to a viral promoter.

  • Radiolabeled nucleoside triphosphates (e.g., [α-³²P]GTP).

  • Unlabeled ATP, CTP, and UTP.

  • This compound-TP at various concentrations.

  • Reaction buffer.

  • Denaturing polyacrylamide gels.

  • Phosphor imager or autoradiography film.

Procedure:

  • The purified recombinant RSV L-P complex is incubated with the RNA template in the reaction buffer.

  • A mixture of NTPs, including the radiolabeled NTP, is added to the reaction.

  • This compound-TP is added at a range of concentrations to different reaction tubes. A control reaction without the inhibitor is also prepared.

  • The reactions are incubated to allow for RNA synthesis.

  • The reactions are stopped, and the newly synthesized radiolabeled RNA products are purified.

  • The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • The gel is exposed to a phosphor imager or autoradiography film to visualize the radiolabeled RNA.

  • The intensity of the bands corresponding to the RNA products is quantified to determine the extent of inhibition at each concentration of this compound-TP.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit RSV replication in a cellular context.[5]

Objective: To determine the concentration of this compound that reduces viral replication by 50% (EC50).

Materials:

  • Susceptible host cells (e.g., HEp-2, A549).

  • RSV stock (e.g., A2 or B1 strain).

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or reporter virus expression).

Procedure:

  • Host cells are seeded in multi-well plates and allowed to adhere.

  • The cells are treated with serial dilutions of this compound for a specified period before or during infection.

  • The cells are then infected with a known multiplicity of infection (MOI) of RSV.

  • The infected cells are incubated for a period to allow for viral replication.

  • After incubation, the level of viral replication is quantified. This can be done by measuring the amount of viral RNA in the cell lysate or supernatant using qRT-PCR, determining the titer of infectious virus produced using a plaque assay, or measuring the expression of a reporter gene from a recombinant reporter virus.

  • A cell viability assay (e.g., MTS or MTT assay) is also performed in parallel on uninfected cells treated with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).

  • The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration. The selectivity index (SI) is then calculated as CC50/EC50.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro RdRp Inhibition Assay cluster_1 Cell-Based Antiviral Assay A1 Purify Recombinant RSV L-P Complex A2 Incubate L-P with RNA Template, NTPs, and this compound-TP A1->A2 A3 Separate RNA Products by PAGE A2->A3 A4 Quantify Inhibition and Calculate IC50 A3->A4 B1 Seed Host Cells B2 Treat Cells with this compound and Infect with RSV B1->B2 B3 Incubate and Quantify Viral Replication B2->B3 B4 Determine Cytotoxicity and Calculate EC50 and SI B3->B4

Caption: Workflow for key in vitro and cell-based assays.

Conclusion

The 5'-triphosphate form of this compound is a potent and selective inhibitor of the respiratory syncytial virus RNA-dependent RNA polymerase. Its mechanism of action, centered on competitive inhibition and subsequent chain termination of viral RNA synthesis, is well-supported by robust in vitro and cell-based data. Understanding the intricacies of its metabolic activation, mechanism of inhibition, and the potential for resistance provides a solid foundation for the rational design and development of next-generation antiviral therapies targeting RSV and other RNA viruses. The detailed experimental protocols outlined herein serve as a guide for researchers in the continued evaluation and characterization of such promising antiviral candidates.

References

Preclinical studies and efficacy of the ALS-8112 prodrug ALS-8176

A Technical Guide to the Antiviral Activity of ALS-8112 Against Paramyxoviruses and Rhabdoviruses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ALS-8112 is a potent nucleoside analog inhibitor of the RNA-dependent RNA polymerase (RdRp) of viruses within the Mononegavirales order, which includes the Paramyxoviridae and Rhabdoviridae families. Developed as a therapeutic agent for respiratory syncytial virus (RSV) infection, its activity is mediated through its intracellular conversion to an active 5'-triphosphate metabolite, which acts as a chain terminator of viral RNA synthesis. This document provides a comprehensive overview of the mechanism of action, antiviral spectrum, quantitative activity, experimental methodologies, and resistance profile of this compound.

Mechanism of Action

This compound is a 2'-fluoro-4'-chloromethyl cytidine analog.[1] As a nucleoside analog, it requires intracellular phosphorylation to become pharmacologically active. Its prodrug, ALS-8176 (Lumicitabine), was designed to improve oral bioavailability.[2][3]

The activation pathway involves host cell kinases.[2]

  • Monophosphorylation: this compound enters the host cell and is first phosphorylated by deoxycytidine kinase (dCK) to form this compound-monophosphate (this compound-MP). This initial step is considered the most efficient in the activation process.[2]

  • Di- and Triphosphorylation: Subsequent phosphorylation steps, mediated by other host kinases, convert this compound-MP into its active 5'-triphosphate form, this compound-TP.[2]

The active metabolite, this compound-TP, is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication and transcription encoded by the L-gene.[1][4] The RSV polymerase complex efficiently incorporates this compound-MP (from the triphosphate form) into the nascent viral RNA strand opposite a guanine base in the template.[1] This incorporation event leads to the immediate and complete termination of RNA chain elongation, thereby halting viral replication.[1][4][5]

ALS_8112_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex ALS_8112_ext This compound ALS_8112_int This compound ALS_8112_ext->ALS_8112_int Cellular Uptake ALS_8112_MP This compound-MP ALS_8112_int->ALS_8112_MP  Deoxycytidine Kinase (dCK) ALS_8112_TP This compound-TP (Active Metabolite) ALS_8112_MP->ALS_8112_TP Host Kinases RNA_synthesis Viral RNA Synthesis ALS_8112_TP->RNA_synthesis Incorporation RdRp Viral RdRp (L-P Complex) RdRp->RNA_synthesis Termination Chain Termination (Replication Halted) RNA_synthesis->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Antiviral Activity

This compound demonstrates potent and broad-spectrum activity against paramyxoviruses, particularly various strains and clinical isolates of RSV. Its activity extends to other related viruses in the order Mononegavirales, such as rhabdoviruses.

Table 1: In Vitro Cell-Based Activity of this compound against Paramyxoviruses and Rhabdoviruses
Virus FamilyVirusStrain(s)Cell LineEC₅₀ (µM)Reference(s)
ParamyxoviridaeRespiratory Syncytial Virus (RSV)A2HEp-20.153 ± 0.076[1][4]
B1HEp-20.132 ± 0.055[1][4]
LongHEp-22.6[5]
A2A5491.884[6]
A2SAEC1.205[6]
A2 (in 3D lung model)Primary Human Epithelial Cells0.09 - 0.73[1]
Parainfluenza Virus 3 (PIV-3)C243HEp-2Active (Value not specified)[1]
RhabdoviridaeVesicular Stomatitis Virus (VSV)IndianaHEp-2Active (Value not specified)[1]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. SAEC: Small Airway Epithelial Cells.

Table 2: Biochemical Activity of this compound-TP
TargetAssay TypeIC₅₀ (µM)Reference(s)
RSV Polymerase (L-P Complex)RNA transcription activity0.020 ± 0.008[5]

IC₅₀ (50% inhibitory concentration) is the concentration of the active metabolite that inhibits the target enzyme's activity by 50%.

Table 3: Cytotoxicity Profile of this compound
Cell LineAssay DurationCC₅₀ (µM)Selectivity Index (SI) vs. RSV A2Reference(s)
HEp-25 days> 100> 650[1][4]
MT45 days21-[5]
A5495 days44.456~24[6]
SAEC5 days12.235~10[6]

CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀.

Experimental Protocols

A. Cell-Based Antiviral Activity Assay (qRT-PCR Method)

This protocol is used to determine the EC₅₀ of this compound against RSV in cell culture.

  • Cell Plating: Human epithelial type 2 (HEp-2) cells are seeded in 96-well plates and incubated to form a monolayer.[5]

  • Compound Preparation: this compound is serially diluted (e.g., 1:3) to create a range of concentrations.[5]

  • Pre-incubation: The cell monolayers are pre-incubated with the diluted compound for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Viral Infection: The medium containing the compound is removed, and cells are infected with RSV (e.g., strain A2 or B1) at a defined multiplicity of infection (MOI), typically 0.5.[5]

  • Incubation: The infection is allowed to proceed for a set duration, typically 5 days, to allow for multiple rounds of viral replication.

  • Quantification: Total cellular RNA is extracted. The level of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a conserved viral gene.

  • Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated, infected controls. The EC₅₀ value is determined by plotting inhibition versus drug concentration and fitting the data to a dose-response curve.[1]

B. Biochemical Polymerase Inhibition Assay (Primer Extension)

This assay directly measures the inhibitory effect of the active metabolite, this compound-TP, on the viral polymerase.

  • Reagents: The assay includes a recombinant RSV L-P polymerase complex, a short RNA template, an RNA primer, natural ribonucleoside triphosphates (ATP, GTP, UTP, CTP), and varying concentrations of this compound-TP.[1][7]

  • Reaction: The polymerase, template, and primer are incubated to allow complex formation. The reaction is initiated by adding the mixture of NTPs and this compound-TP.

  • Elongation & Termination: The polymerase extends the primer. In the presence of this compound-TP, the analog is incorporated, causing chain termination.

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The intensity of the full-length product versus the terminated products is quantified.[1]

  • Data Analysis: The IC₅₀ is calculated as the concentration of this compound-TP that reduces the amount of full-length RNA product by 50%.[5]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed HEp-2 cells in 96-well plate p2 2. Prepare serial dilutions of this compound e1 3. Pre-incubate cells with This compound for 24h p2->e1 e2 4. Infect cells with RSV (MOI = 0.5) e1->e2 e3 5. Incubate for 5 days at 37°C e2->e3 a1 6. Extract total RNA e3->a1 a2 7. Quantify viral RNA via qRT-PCR a1->a2 a3 8. Calculate EC₅₀ from dose-response curve a2->a3

Caption: General workflow for a cell-based antiviral activity assay.

Resistance Profile

Prolonged exposure of RSV to this compound in cell culture can lead to the selection of resistant viruses.[1]

  • Genetic Basis: Resistance is conferred by specific amino acid substitutions in the RdRp domain of the viral L protein.[1][7] A combination of four mutations, known as the QUAD mutations, has been consistently identified: M628L, A789V, L795I, and I796V.[7][8] These mutations are located within motif B of the RdRp domain.[1]

  • Mechanism of Resistance: The mutant polymerase exhibits an increased ability to discriminate between the natural substrate (CTP) and the inhibitor (this compound-TP).[7][9] This reduced incorporation efficiency allows the virus to replicate, albeit sometimes with reduced fitness, in the presence of the drug. The QUAD mutations result in a >50-fold increase in the EC₅₀ value in cell-based assays.[1] The A789V substitution is considered the primary contributor to the resistance phenotype.[9]

  • Cross-Resistance: Studies have shown a lack of cross-resistance between this compound and non-nucleoside RSV polymerase inhibitors, such as AZ-27.[7][9] This is because they bind to different sites on the L protein. This finding suggests that combination therapy could be a viable strategy to mitigate the emergence of resistance.[9][10]

Resistance_Development Virus_Pop Wild-Type (WT) Viral Population Treatment This compound Treatment (Selective Pressure) Virus_Pop->Treatment Mutation Spontaneous mutations in L-gene (RdRp) Treatment->Mutation selects for Resistant_Virus Resistant Virus Emerges (e.g., QUAD mutant) Mutation->Resistant_Virus leads to Outcome Reduced susceptibility to this compound (Increased EC₅₀) Resistant_Virus->Outcome

Caption: Logical flow of the development of viral resistance to this compound.

Selectivity

The antiviral spectrum of this compound is consistent with its mechanism of targeting the conserved RdRp of viruses within the Mononegavirales order.[1] However, it shows remarkable selectivity, with no inhibitory activity against more distant RNA viruses like influenza virus (an orthomyxovirus) or hepatitis C virus (HCV, a flavivirus).[1]

The molecular basis for this selectivity lies in the specific structural interactions between this compound-TP and the nucleotide-binding site of the polymerase. The 2'-fluoro (2'F) and 4'-chloromethyl (4'ClCH₂) modifications on the cytidine scaffold are critical for potent inhibition of the RSV polymerase while preventing interaction with others, like the HCV polymerase.[1][11] For instance, a key residue (Asn291) in the HCV polymerase active site creates a steric hindrance that prevents the effective binding of this compound-TP, contributing to its lack of activity against HCV.[1][11] This high degree of selectivity minimizes off-target effects and potential toxicity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of ALS-8112 against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALS-8112 is a potent and selective nucleoside analog inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). It exhibits broad-spectrum activity against various RSV A and B subtypes in vitro.[1] This document provides detailed protocols for key in vitro assays to evaluate the antiviral efficacy of this compound, along with its mechanism of action and a summary of its reported potency.

This compound is a prodrug that is metabolized intracellularly to its active 5'-triphosphate form, this compound-TP.[2][3] This active metabolite acts as a chain terminator of viral RNA synthesis, thereby inhibiting RSV replication.[2][3] The compound has shown a high selectivity index, with minimal cytotoxicity observed in human epithelial cell lines.[1]

Mechanism of Action of this compound

This compound enters host cells and undergoes phosphorylation by host kinases to form its active triphosphate metabolite, this compound-TP. This active form is recognized by the RSV RNA-dependent RNA polymerase (RdRp) complex, which consists of the large polymerase protein (L) and the phosphoprotein (P). This compound-TP is incorporated into the growing viral RNA chain, leading to premature chain termination and inhibition of viral replication.[2][3][4]

cluster_cell Host Cell cluster_virus RSV Replication ALS8112 This compound (2'-Fluoro-4'-Chloromethyl-Cytidine) HostKinases Host Kinases ALS8112->HostKinases Phosphorylation ALS8112_TP This compound-TP (Active Triphosphate Form) RSV_RdRp RSV RNA Polymerase (L-P Complex) ALS8112_TP->RSV_RdRp Incorporation HostKinases->ALS8112_TP Viral_RNA Viral RNA Synthesis RSV_RdRp->Viral_RNA Elongation Chain_Termination Chain Termination (Inhibition of Replication) RSV_RdRp->Chain_Termination Viral_RNA->Chain_Termination start Start: Prepare Cell Culture compound Prepare Serial Dilutions of this compound start->compound infection Infect Cells with RSV compound->infection incubation Incubate with Compound infection->incubation assay Perform Efficacy Assay incubation->assay qpcr qRT-PCR for Viral RNA assay->qpcr Quantification cpe CPE Reduction Assay assay->cpe Qualitative/ Quantitative plaque Plaque Reduction Assay assay->plaque Quantitative data Data Analysis (EC50/IC50 Calculation) qpcr->data cpe->data plaque->data end End: Determine Efficacy data->end

References

Evaluating the Antiviral Activity of ALS-8112 Against Respiratory Syncytial Virus (RSV) in HEp-2 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1] The development of effective antiviral therapies is a critical public health priority.[2] ALS-8112 is a potent, selective, and pan-strain inhibitor of RSV replication.[1][3] It is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), targets and inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to chain termination of viral RNA synthesis.[1][3][4][5][6] this compound is the parent compound of the orally bioavailable prodrug ALS-8176, which has shown efficacy in clinical trials.[1][7]

This application note provides detailed protocols for evaluating the antiviral activity of this compound against RSV using two commonly employed human epithelial cell lines: HEp-2 and A549.[2][8][9][10] HEp-2 cells are known to support high levels of RSV replication, while A549 cells, a human lung epithelial cell line, mount a more potent innate antiviral response and are considered a more stringent model for RSV infection.[2][8][11] These protocols can be adapted to assess other antiviral compounds against RSV and other respiratory viruses.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These values highlight the compound's potency and selectivity against RSV in both HEp-2 and A549 cell lines.

Table 1: In Vitro Antiviral Activity of this compound against RSV in HEp-2 Cells [1]

RSV StrainAssay MethodEndpoint MeasuredEC50 (µM)
A2qRT-PCRViral RNA levels0.153 ± 0.076
B1qRT-PCRViral RNA levels0.132 ± 0.055

Table 2: Cytotoxicity of this compound in HEp-2 Cells [1]

Cell LineAssay DurationEndpoint MeasuredCC50 (µM)
HEp-25 daysCell viability> 100

Table 3: Intracellular Phosphorylation of this compound in A549 Cells [4]

AnalyteIntracellular Concentration (pmol/million cells)
This compound-Monophosphate (MP)621 ± 75
This compound-Triphosphate (TP)145 ± 17

Experimental Protocols

Cell Culture and Virus Propagation

1.1. Cell Line Maintenance:

  • Culture HEp-2 and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.2. RSV Propagation:

  • Propagate RSV strains (e.g., A2 or B1) in HEp-2 cells.

  • Infect a confluent monolayer of HEp-2 cells at a low multiplicity of infection (MOI) of 0.01.

  • Incubate the infected culture at 37°C until 80-90% of the cells exhibit cytopathic effect (CPE).

  • Harvest the virus by scraping the cells into the culture medium, followed by one freeze-thaw cycle.

  • Clarify the viral supernatant by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Aliquot the supernatant and store at -80°C.

  • Determine the viral titer using a plaque assay.

Antiviral Activity Assays

2.1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Seed HEp-2 or A549 cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with RSV at an MOI that yields 50-100 plaques per well.

  • After a 1-hour adsorption period at 37°C, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with DMEM containing 2% FBS, 0.8% methylcellulose, and the desired concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

2.2. Quantitative Real-Time PCR (qRT-PCR) Assay: This assay quantifies the effect of the compound on viral RNA replication.[1]

  • Seed HEp-2 or A549 cells in 96-well plates.

  • Pre-incubate the cells with serial dilutions of this compound for 24 hours.[3]

  • Infect the cells with RSV at an MOI of 0.5.[3]

  • Incubate for 48-72 hours at 37°C.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene).[2]

  • Normalize the viral RNA levels to an internal cellular control (e.g., GAPDH).

  • Calculate the EC50 value as the concentration of this compound that reduces viral RNA levels by 50% compared to the virus control.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Seed HEp-2 or A549 cells in 96-well plates.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plates for the same duration as the antiviral assays (e.g., 5 days).[1]

  • Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

  • The selectivity index (SI) can be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

Visualizations

Signaling Pathway of this compound Activation and Action

ALS8112_Mechanism cluster_cell Host Cell cluster_virus RSV Replication Complex ALS8112 This compound ALS8112_MP This compound-MP ALS8112->ALS8112_MP Phosphorylation ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Phosphorylation ALS8112_TP This compound-TP (Active Form) ALS8112_DP->ALS8112_TP Phosphorylation RdRp RSV RNA Polymerase (L Protein) ALS8112_TP->RdRp Inhibits ALS8112_TP->RdRp dCK dCK other_kinases Other Host Kinases RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Catalyzes chain_termination Chain Termination

Caption: Intracellular activation of this compound and inhibition of RSV RNA polymerase.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow start Start cell_culture Culture HEp-2 or A549 cells start->cell_culture compound_prep Prepare serial dilutions of this compound cell_culture->compound_prep infection Infect cells with RSV compound_prep->infection incubation Incubate with compound infection->incubation endpoint Endpoint Analysis incubation->endpoint plaque_assay Plaque Reduction Assay endpoint->plaque_assay  Viral Titer qpcr_assay qRT-PCR for Viral RNA endpoint->qpcr_assay Viral RNA cytotoxicity_assay Cytotoxicity Assay endpoint->cytotoxicity_assay Cell Viability data_analysis Calculate EC50, CC50, and SI plaque_assay->data_analysis qpcr_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General workflow for evaluating the antiviral activity of this compound.

Logical Relationship of HEp-2 and A549 Cell Line Characteristics in RSV Research

Cell_Line_Comparison hep2 High Viral Replication Pro-inflammatory Response a549 Lower Viral Replication Potent Antiviral Response rsv_infection RSV Infection rsv_infection->hep2 rsv_infection->a549

Caption: Contrasting responses of HEp-2 and A549 cells to RSV infection.

References

Application Notes and Protocols for Quantifying Respiratory Syncytial Virus (RSV) Replication Inhibition by ALS-8112 using qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. ALS-8112 is a potent and selective nucleoside analog that inhibits RSV replication.[1] It acts as a prodrug, which upon entering the host cell, is converted to its active 5'-triphosphate metabolite, this compound-TP. This active form targets and inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to chain termination of the viral RNA synthesis.[2][3]

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA levels. This makes it an invaluable tool for assessing the efficacy of antiviral compounds like this compound.[4][5] This document provides detailed application notes and protocols for quantifying the inhibition of RSV replication by this compound using qRT-PCR, targeting the conserved nucleoprotein (N) gene of RSV.[6][7][8]

Mechanism of Action of this compound

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the active triphosphate form, this compound-TP.[2] This process is initiated by host cellular kinases. Once formed, this compound-TP acts as a competitive inhibitor of the natural CTP substrate for the viral RdRp.[3] Incorporation of this compound-TP into the nascent viral RNA chain results in premature termination, thereby halting viral replication.[2]

cluster_cell Host Cell cluster_virus RSV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Host Kinases This compound-DP This compound-DP This compound-MP->this compound-DP This compound-TP (Active) This compound-TP (Active) This compound-DP->this compound-TP (Active) RSV RdRp RSV RdRp This compound-TP (Active)->RSV RdRp Inhibition Viral RNA Template Viral RNA Template Viral RNA Template->RSV RdRp RNA Chain Elongation RNA Chain Elongation RSV RdRp->RNA Chain Elongation Chain Termination Chain Termination RNA Chain Elongation->Chain Termination Incorporation of this compound-TP

Caption: Intracellular activation of this compound and inhibition of RSV RNA polymerase.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various RSV strains and in different cell types, as determined by qRT-PCR and other methods.

Table 1: In Vitro Anti-RSV Activity of this compound

RSV StrainCell TypeEC50 (µM)Reference
RSV A2HEp-20.153 ± 0.076[1]
RSV B1HEp-20.132 ± 0.055[1]
RSV A2Primary Human Bronchial Epithelial Cells0.09 - 0.73[1]

Table 2: In Vitro Polymerase Inhibition by this compound-TP

AssayIC50 (µM)Reference
RSV RNA-dependent RNA polymerase (RdRp) activity0.020 ± 0.008[1]

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of this compound against RSV using qRT-PCR.

Experimental Workflow

Cell_Culture 1. Cell Culture (e.g., HEp-2, A549) Compound_Treatment 2. Compound Treatment (this compound serial dilutions) Cell_Culture->Compound_Treatment RSV_Infection 3. RSV Infection (e.g., MOI 0.1-1) Compound_Treatment->RSV_Infection Incubation 4. Incubation (e.g., 48-72 hours) RSV_Infection->Incubation RNA_Extraction 5. Total RNA Extraction Incubation->RNA_Extraction qRT_PCR 6. qRT-PCR for RSV N gene RNA_Extraction->qRT_PCR Data_Analysis 7. Data Analysis (Calculate % inhibition and EC50) qRT_PCR->Data_Analysis

Caption: Workflow for evaluating this compound antiviral activity using qRT-PCR.

Cell Culture and Plating
  • Cell Line: Human epithelial type 2 (HEp-2) cells or A549 cells are commonly used for RSV propagation and antiviral assays.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

Compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.

  • Treatment: Remove the culture medium from the 96-well plates and add the medium containing the serially diluted this compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "cell control" (medium only).

RSV Infection
  • Virus Stock: Use a well-characterized laboratory strain of RSV (e.g., A2 or B1) or a clinical isolate.

  • Inoculation: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 to 1 plaque-forming unit (PFU) per cell. The optimal MOI should be determined empirically for the specific cell line and virus strain.

  • Adsorption: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.

  • Post-infection: After the adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

Incubation

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator, or until significant cytopathic effect (CPE) is observed in the virus control wells.

Total RNA Extraction
  • Lysis: At the end of the incubation period, carefully remove the culture medium. Lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., TRIzol reagent or kits from Qiagen, Promega).

  • Extraction: Purify the total RNA according to the manufacturer's protocol.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

qRT-PCR for RSV N Gene Quantification
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a commercial master mix (e.g., SYBR Green or TaqMan-based). A typical reaction mixture includes:

    • cDNA template

    • Forward and reverse primers for the RSV N gene (see Table 3)

    • Probe (for TaqMan assays)

    • qPCR master mix

    • Nuclease-free water

  • Primer and Probe Sequences: The following are example primer and probe sequences targeting the conserved N gene of RSV. It is recommended to validate primer specificity and efficiency.

    Table 3: Example qRT-PCR Primers and Probes for RSV N Gene

TargetSequence (5' to 3')
Forward PrimerGAG​ATG​TAA​GCA​GCT​CCG​TTA​GA
Reverse PrimerGCA​TCT​GTT​AAT​GGC​GTC​TGT​GT
Probe (FAM/TAMRA)FAM-TGC​AGT​GCG​AAT​GCA​GAC​AAT​GCA​A-TAMRA
  • Thermal Cycling Conditions: A typical two-step qRT-PCR cycling protocol is as follows:

    • Reverse Transcription: 50°C for 30 minutes (if using a one-step kit)

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Controls: Include the following controls in each run:

    • No Template Control (NTC): To check for contamination.

    • No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.

    • Positive Control: RNA from a known positive RSV sample.

    • Endogenous Control: Primers for a housekeeping gene (e.g., GAPDH, β-actin) to normalize for differences in RNA extraction and reverse transcription efficiency.

Data Analysis
  • Standard Curve: To quantify the absolute copy number of RSV RNA, generate a standard curve using serial dilutions of a plasmid containing the target N gene sequence or a known concentration of in vitro transcribed RNA.

  • Relative Quantification (ΔΔCt Method):

    • Normalization: Normalize the Ct value of the RSV N gene to the Ct value of the endogenous control gene for each sample (ΔCt = Ct(RSV N) - Ct(endogenous control)).

    • Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control (ΔΔCt = ΔCt(treated) - ΔCt(vehicle control)).

    • Calculate Fold Change: The fold change in RSV RNA levels is calculated as 2^(-ΔΔCt).

  • Percentage of Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Fold change in treated sample / Fold change in virus control)) * 100

  • EC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal effective concentration (EC50).

Conclusion

This document provides a comprehensive guide for utilizing qRT-PCR to accurately quantify the inhibitory effect of this compound on RSV replication. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results for the evaluation of this and other antiviral compounds. Adherence to proper experimental design, including appropriate controls, is crucial for the successful implementation of these methods.

References

Application Notes and Protocols for Determining ALS-8112 IC50 against Respiratory Syncytial Virus (RSV) via Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical public health priority. ALS-8112 is a potent and selective nucleoside analog that inhibits RSV replication.[1][2] This document provides detailed application notes and a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of this compound against RSV using a plaque reduction assay. This assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[3]

This compound is a prodrug that, upon entering the host cell, is phosphorylated to its active 5'-triphosphate form, this compound-TP.[4] This active metabolite acts as a chain terminator for the RSV RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral RNA synthesis.[1][5] The plaque reduction assay described herein quantifies the ability of this compound to inhibit the formation of viral plaques in a cell monolayer, providing a robust measure of its antiviral potency.

Data Presentation: In Vitro Efficacy of this compound against RSV

The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and its active triphosphate form (this compound-TP) against various RSV strains.

CompoundVirus Strain(s)Cell LineAssay TypeIC50 / EC50 (µM)Reference
This compoundRSV A2HEp-2Viral RNA Replication0.153 ± 0.076[6]
This compoundRSV B1HEp-2Viral RNA Replication0.132 ± 0.055[6]
This compoundDiverse Clinical IsolatesHEp-2Viral RNA ReplicationComparable to A2 and B1 strains[6]
This compound-TPRSVCell-freeRdRp Activity0.020 ± 0.008[1][6]

Note: EC50 (50% effective concentration) is often used in cell-based assays measuring the reduction of viral replication, while IC50 (50% inhibitory concentration) is typically used for enzymatic assays. In the context of a plaque reduction assay, these terms are often used interchangeably.

Signaling Pathway and Mechanism of Action of this compound

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, which then targets the viral polymerase.

cluster_cell Host Cell cluster_virus RSV Replication Complex ALS8112 This compound ALS8112_MP This compound-MP ALS8112->ALS8112_MP Phosphorylation (Host Kinases) ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Phosphorylation ALS8112_TP This compound-TP (Active Form) ALS8112_DP->ALS8112_TP Phosphorylation RdRp RSV RNA-dependent RNA Polymerase (RdRp) ALS8112_TP->RdRp Inhibits RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Mediates Chain_termination Chain Termination RdRp->Chain_termination RNA_synthesis->Chain_termination

Caption: Intracellular activation of this compound and inhibition of RSV RNA synthesis.

Experimental Protocol: Plaque Reduction Assay for this compound IC50 Determination

This protocol outlines the steps for determining the IC50 value of this compound against RSV in a continuous cell line, such as HEp-2 or Vero cells.

Materials and Reagents
  • Cells: HEp-2 (human epidermoid carcinoma) or Vero (African green monkey kidney) cells.

  • Virus: RSV strain of interest (e.g., A2 or B1), with a known titer in plaque-forming units per milliliter (PFU/mL).

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Culture Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Infection Medium: Growth medium with a reduced FBS concentration (e.g., 2%).

  • Overlay Medium: Infection medium containing 0.5% to 1.0% methylcellulose or another appropriate viscous agent like agarose.[7][8]

  • Fixative: 10% neutral buffered formalin or 4% paraformaldehyde.

  • Staining Solution: 0.1% to 0.5% crystal violet in 20% ethanol or an antibody-based staining system.

  • Buffers: Phosphate-buffered saline (PBS).

  • Equipment:

    • 24- or 48-well cell culture plates.

    • Humidified incubator at 37°C with 5% CO2.

    • Biosafety cabinet.

    • Microscope for plaque visualization and counting.

Experimental Workflow

cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_analysis Analysis A Seed cells in 24-well plates C Infect cell monolayers with RSV A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Overlay with methylcellulose medium D->E F Incubate for 3-5 days to allow plaque formation E->F G Fix and stain cells F->G H Count plaques G->H I Calculate IC50 H->I

Caption: Workflow for the RSV plaque reduction assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Two days prior to infection, seed HEp-2 or Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10^5 cells/well).[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • On the day of the assay, prepare serial dilutions of the this compound stock solution in infection medium. The final concentrations should span a range expected to cover 0% to 100% inhibition. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.

  • Virus Infection:

    • Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.

    • Infect the cells with a dilution of the RSV stock prepared in infection medium to yield approximately 50-100 plaques per well. The volume should be sufficient to cover the monolayer (e.g., 200 µL for a 24-well plate).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • After the adsorption period, aspirate the viral inoculum.

    • Add 1 mL of the prepared this compound dilutions to the appropriate wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay and Incubation:

    • Carefully aspirate the compound-containing medium and overlay each well with 1 mL of the methylcellulose overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cell monolayers with 10% formalin for at least 30 minutes.

    • Aspirate the fixative and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and IC50 Determination:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration relative to the virus control wells using the following formula:

      • % Inhibition = [1 - (Number of plaques in treated well / Average number of plaques in virus control wells)] x 100

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • The IC50 value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Logical Relationship for IC50 Calculation

cluster_data Experimental Data cluster_calc Calculation cluster_result Result A Plaque counts at various this compound concentrations C Calculate % Inhibition for each concentration A->C B Plaque count in virus control (no drug) B->C D Plot % Inhibition vs. log(Concentration) C->D E Determine IC50 from the dose-response curve D->E

Caption: Logical flow for calculating the IC50 value.

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro potency of antiviral compounds like this compound against RSV. Adherence to a well-defined protocol is essential for generating reproducible and accurate IC50 values. This information is critical for the preclinical evaluation of antiviral drug candidates and for guiding further development efforts. The potent anti-RSV activity of this compound, as demonstrated by these assays, underscores its potential as a therapeutic agent for the treatment of RSV infections.

References

Application Notes: Cytopathic Effect (CPE) Inhibition Assays for High-Throughput Screening of ALS-8112 Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical unmet need. ALS-8112 is a potent nucleoside analog that inhibits RSV replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] A robust and scalable method for screening and characterizing antiviral compounds like this compound is essential for drug development. The cytopathic effect (CPE) inhibition assay is a foundational cell-based assay used to quantify the ability of a compound to protect host cells from virus-induced damage and death.[4][5][6] This document provides detailed protocols and application notes for the use of CPE inhibition assays in the evaluation of this compound.

Principle of the Assay

The CPE inhibition assay is based on the principle that viral infection and replication often lead to morphological changes in host cells, known as the cytopathic effect, which ultimately results in cell death.[4] Antiviral compounds that inhibit any stage of the viral life cycle—from entry to replication and egress—will protect the host cells from CPE.[4] The level of cell viability in the presence of the virus and varying concentrations of the test compound is measured, typically using a colorimetric or luminescent readout. This allows for the determination of the compound's 50% effective concentration (EC50), which is the concentration required to achieve 50% protection of the cells from virus-induced death.

Mechanism of Action of this compound

This compound is a prodrug that, upon entering the host cell, is converted by host kinases into its active 5'-triphosphate metabolite, this compound-TP.[1][7] This active form acts as a chain terminator for the RSV RNA-dependent RNA polymerase (L protein), thereby inhibiting viral RNA synthesis.[1][8] The selectivity of this compound is attributed to the specific recognition of its triphosphate form by the RSV polymerase over host cellular polymerases.[1][3]

ALS8112_Mechanism Mechanism of Action of this compound cluster_cell Host Cell cluster_virus RSV Replication Cycle ALS8112 This compound (Nucleoside Analog) ALS8112_MP This compound-MP ALS8112->ALS8112_MP Host Kinase 1 (dCK) ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Host Kinase 2 (UMP-CMPK) ALS8112_TP This compound-TP (Active Metabolite) ALS8112_DP->ALS8112_TP Host Kinase 3 (NDPK) RdRp RSV RNA Polymerase (L-P Complex) ALS8112_TP->RdRp Incorporation vRNA Viral RNA Template newRNA Nascent Viral RNA RdRp->newRNA Elongation (with natural NTPs) terminatedRNA Chain-Terminated RNA RdRp->terminatedRNA Chain Termination

Caption: Intracellular activation of this compound and inhibition of RSV RNA polymerase.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various strains of Respiratory Syncytial Virus in HEp-2 cells, as determined by CPE inhibition or related assays.

Table 1: Antiviral Activity of this compound against RSV Strains

RSV StrainAssay TypeEC50 (µM)Reference
RSV A2qRT-PCR0.153 ± 0.076[1]
RSV B1qRT-PCR0.132 ± 0.055[1]
RSV A2CellTiter-Glo0.92[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay DurationCC50 (µM)Selectivity Index (SI)Reference
HEp-25 days> 100> 650 (vs. RSV B1)[1]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Detailed Experimental Protocol: CPE Inhibition Assay

This protocol describes a method for determining the antiviral activity of this compound against RSV using a CPE inhibition assay in a 96-well format.

Materials and Reagents:

  • Cell Line: HEp-2 cells (human epidermoid carcinoma)

  • Virus: RSV strain A2 or B1

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO)

    • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Crystal Violet)

  • Equipment:

    • 96-well clear-bottom, black- or white-walled tissue culture plates

    • Humidified incubator at 37°C, 5% CO2

    • Inverted microscope

    • Multichannel pipette

    • Plate reader (Luminometer or Spectrophotometer, depending on the viability reagent)

Experimental Workflow:

CPE_Workflow CPE Inhibition Assay Workflow start Start seed_cells 1. Seed HEp-2 Cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 prep_compounds 3. Prepare Serial Dilutions of this compound incubate1->prep_compounds add_compounds 4. Add Compounds & Controls to appropriate wells prep_compounds->add_compounds infect_cells 5. Infect Cells with RSV (except Cell Control wells) add_compounds->infect_cells incubate2 6. Incubate 4-5 days (until CPE is visible in Virus Control) infect_cells->incubate2 add_reagent 7. Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate2->add_reagent incubate3 8. Incubate as per reagent protocol add_reagent->incubate3 read_plate 9. Read Plate (Luminescence/Absorbance) incubate3->read_plate analyze 10. Analyze Data (Calculate EC50, CC50) read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the RSV CPE inhibition assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing HEp-2 cells using Trypsin-EDTA.

    • Resuspend cells in Growth Medium and perform a cell count.

    • Dilute the cells in Assay Medium to a concentration of 1.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (15,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in Assay Medium. A typical starting concentration for the dilution series is 200 µM. Perform 3-fold or half-log dilutions.

    • Include wells for controls:

      • Cell Control (CC): Cells + Medium only (no virus, no compound). Represents 100% viability.

      • Virus Control (VC): Cells + Virus + Medium with DMSO (vehicle control). Represents 0% protection.

      • Toxicity Control: Cells + Compound dilutions (no virus). Used to determine CC50.

    • Remove the Growth Medium from the cells and add 50 µL of the appropriate compound dilutions or control medium to each well.

  • Virus Infection:

    • Dilute the RSV stock in Assay Medium to a concentration that will result in a multiplicity of infection (MOI) of 0.1 to 0.5. The optimal MOI should be predetermined to cause 80-100% CPE in the Virus Control wells within 4-5 days.

    • Add 50 µL of the diluted virus to all wells except the Cell Control and Toxicity Control wells. Add 50 µL of Assay Medium to the control wells.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate for 4 to 5 days at 37°C with 5% CO2.

    • Monitor the Virus Control wells daily under a microscope for the appearance of CPE (e.g., cell rounding, syncytia formation, detachment).[9] The assay should be stopped when CPE is nearly complete in the VC wells.

  • Measuring Cell Viability:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Following the manufacturer's instructions (e.g., for CellTiter-Glo®), add the reagent to each well.

    • Incubate for the recommended time to allow the signal to stabilize.

    • Read the plate using the appropriate plate reader (e.g., luminescence for CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data. The signal from the Cell Control wells represents 100% viability (0% CPE), and the signal from the Virus Control wells represents 0% viability (100% CPE).

    • Calculate the percentage of CPE inhibition for each compound concentration using the formula: % Inhibition = [(Signal_Test - Signal_VC) / (Signal_CC - Signal_VC)] * 100

    • Plot the percentage inhibition against the log of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value.

    • Similarly, calculate the CC50 value from the Toxicity Control wells.

Conclusion

The CPE inhibition assay is a reliable and scalable method for the primary screening and characterization of antiviral compounds like this compound. It provides essential data on a compound's potency (EC50) and cytotoxicity (CC50), allowing for the calculation of a selectivity index. This robust assay is a cornerstone in the preclinical evaluation of potential RSV inhibitors.

References

Application Notes and Protocols: Luciferase Reporter Gene Assay for Elucidating the Mechanism of Action of ALS-8112 against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] ALS-8112 is an investigational antiviral compound that has demonstrated potent and selective inhibition of RSV replication.[2][3] It is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), targets the RSV RNA-dependent RNA polymerase (RdRp).[2][3][4] The mechanism of action involves the termination of viral RNA synthesis, thereby halting viral replication.[2][3][4]

The luciferase reporter gene assay is a highly sensitive and quantitative method widely used in virology to study viral replication and the efficacy of antiviral agents.[5][6][7] This assay utilizes a recombinant RSV that has been engineered to express a luciferase gene.[8][9][10] The expression of luciferase is directly proportional to the level of viral gene expression and replication. By measuring the light output from the luciferase enzyme, researchers can quantify the extent of RSV replication and, consequently, the inhibitory effect of antiviral compounds like this compound.[7][11] This application note provides a detailed protocol for utilizing a luciferase reporter gene assay to investigate the mechanism of action of this compound.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEp-2 (human epidermoid carcinoma) cells are commonly used for RSV propagation and are suitable for this assay.[2] A549 (human lung adenocarcinoma) cells are also a viable option.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of Recombinant RSV expressing Luciferase (rRSV-Luc)
  • Virus Strain: A recombinant RSV strain A2 expressing a reporter gene such as Firefly or Renilla luciferase is required.[9][12][13] The luciferase gene is typically inserted into a non-essential region of the viral genome.

  • Virus Propagation: Infect a confluent monolayer of HEp-2 cells with rRSV-Luc at a low multiplicity of infection (MOI) of 0.1.

  • Harvesting: When a significant cytopathic effect (CPE) is observed (typically 3-5 days post-infection), harvest the virus by scraping the cells into the culture medium.

  • Virus Stock Preparation: Subject the cell suspension to three freeze-thaw cycles to release the virus. Centrifuge at 3000 x g for 15 minutes at 4°C to pellet cell debris. Aliquot the supernatant containing the virus stock and store at -80°C.

  • Virus Tittering: Determine the virus titer (plaque-forming units per mL or PFU/mL) using a standard plaque assay.

Luciferase Reporter Gene Assay Protocol
  • Cell Seeding: Seed HEp-2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in the culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a no-virus control.

  • Compound Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 2 hours at 37°C.

  • Infection: Following the pre-incubation with the compound, infect the cells by adding 10 µL of rRSV-Luc at an MOI of 0.5.[2]

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 50 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate luminometer.

Data Presentation

The quantitative data obtained from the luciferase reporter gene assay can be summarized in the following table. The results are typically expressed as the percentage of inhibition of viral replication relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of viral replication, can be calculated from the dose-response curve.

This compound Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (Vehicle Control)1,500,000120,0000
0.011,350,000110,00010
0.05975,00095,00035
0.1750,00080,00050
0.5300,00045,00080
1.0150,00025,00090
5.075,00015,00095
10.030,0008,00098

IC50 Value: Approximately 0.1 µM

Mandatory Visualizations

Signaling Pathway of RSV Replication

RSV_Replication Virus RSV Virion Attachment Attachment (G protein) Virus->Attachment Fusion Fusion (F protein) & Entry Attachment->Fusion Uncoating Uncoating Fusion->Uncoating Replication_Transcription Viral RNA Replication & Transcription (RdRp) Uncoating->Replication_Transcription Translation Protein Synthesis Replication_Transcription->Translation Assembly Virion Assembly Replication_Transcription->Assembly Translation->Assembly Budding Budding & Release Assembly->Budding ALS8112 This compound-TP ALS8112->Replication_Transcription Inhibits

Caption: RSV Replication Cycle and the Target of this compound.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEp-2 cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add serial dilutions of this compound Incubate1->Add_Compound Incubate2 Incubate 2h Add_Compound->Incubate2 Infect_Cells Infect with rRSV-Luc Incubate2->Infect_Cells Incubate3 Incubate 48h Infect_Cells->Incubate3 Lyse_Cells Lyse cells Incubate3->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow of the Luciferase Reporter Gene Assay.

Logical Relationship of this compound Mechanism of Action

MOA_Logic ALS8112 This compound (Prodrug) Phosphorylation Intracellular Phosphorylation ALS8112->Phosphorylation ALS8112_TP This compound-TP (Active Form) Phosphorylation->ALS8112_TP RdRp RSV RNA-dependent RNA Polymerase (RdRp) ALS8112_TP->RdRp Binds to Chain_Termination RNA Chain Termination RdRp->Chain_Termination Leads to Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

Caption: Mechanism of Action of this compound.

References

Application of 3D Human Airway Epithelial Cell Models for ALS-8112 Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical public health priority. ALS-8112 is a potent and selective inhibitor of the RSV polymerase.[1] It is a nucleoside analog that, upon intracellular conversion to its active 5'-triphosphate form (this compound-TP), acts as a chain terminator of viral RNA synthesis, thereby inhibiting RSV replication.[1][2] Three-dimensional (3D) human airway epithelial cell models, such as organoids and spheroids, have emerged as highly relevant in vitro systems for studying respiratory virus infections. These models recapitulate the complex architecture and physiological functions of the human respiratory tract more accurately than traditional 2D cell cultures, providing a more predictive platform for evaluating antiviral drug efficacy.[3][4] This document provides detailed application notes and protocols for the use of 3D human airway epithelial cell models in the research and evaluation of this compound.

Key Applications

  • Efficacy Testing: Quantify the dose-dependent antiviral activity of this compound against various RSV strains in a physiologically relevant human airway model.

  • Mechanism of Action Studies: Elucidate the specific effects of this compound on viral replication, protein expression, and host cell responses within the 3D tissue structure.

  • Toxicity Profiling: Assess the potential cytotoxic effects of this compound on human airway epithelial cells.

  • Drug Combination Studies: Evaluate the synergistic or antagonistic effects of this compound when used in combination with other antiviral agents.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound against RSV.

Table 1: In Vitro Efficacy of this compound in a 3D Human Airway Model

ParameterDonor 1Donor 2Donor 3
EC50 (µM) 0.090.730.25
EC90 (µM) 1.32.71.8

EC50: 50% effective concentration; EC90: 90% effective concentration. Data represents the inhibition of RSV RNA replication in primary human tracheal/bronchial epithelial cells cultured as a 3D model and infected with RSV A2 strain.[2]

Table 2: In Vitro Activity of this compound and its Active Triphosphate Form

CompoundAssayTargetIC50 (µM)
This compoundRSV RepliconWild-type RSV Polymerase0.25 ± 0.04
This compound-TPRNA TranscriptionRSV-RNP Complex0.020 ± 0.008

IC50: 50% inhibitory concentration. Data from biochemical and cell-based assays.[1][2]

Experimental Protocols

Culture of 3D Human Airway Epithelial Cell Models

This protocol describes the general procedure for establishing and maintaining 3D human airway epithelial cell models, such as spheroids or organoids, in an air-liquid interface (ALI) culture.

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Specialized 3D cell culture media (e.g., PneumaCult™-ALI Medium)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Extracellular matrix (e.g., Matrigel® or collagen)

  • Cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Coat the apical surface of the Transwell® inserts with an appropriate extracellular matrix.

  • Seed the primary HBECs onto the coated inserts at a high density.

  • Culture the cells submerged in media in both the apical and basal chambers until a confluent monolayer is formed.

  • Once confluent, remove the medium from the apical chamber to establish the air-liquid interface (ALI).

  • Continue to culture the cells for 3-4 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells. The basal chamber medium should be changed every 2-3 days.

G cluster_workflow 3D Airway Model Culture Workflow A Coat Transwell® Insert with Extracellular Matrix B Seed Primary Human Bronchial Epithelial Cells A->B C Culture Submerged Until Confluent B->C D Establish Air-Liquid Interface (ALI) C->D E Differentiate for 3-4 Weeks D->E

Figure 1. Workflow for establishing 3D human airway epithelial cell models.

RSV Infection of 3D Airway Models and this compound Treatment

This protocol outlines the infection of differentiated 3D airway models with RSV and subsequent treatment with this compound.

Materials:

  • Differentiated 3D human airway epithelial cell models in Transwell® inserts

  • Respiratory Syncytial Virus (RSV) stock of known titer (PFU/mL)

  • This compound compound

  • Basal medium for 3D culture

  • Phosphate-buffered saline (PBS)

Procedure:

  • One day prior to infection, add varying concentrations of this compound to the basal medium of the Transwell® inserts. Include a vehicle control (e.g., DMSO).

  • On the day of infection, gently wash the apical surface of the 3D cultures with sterile PBS to remove accumulated mucus.

  • Prepare the RSV inoculum by diluting the virus stock in basal medium to achieve the desired multiplicity of infection (MOI). A typical MOI for RSV infection of these models is 0.1 to 1.

  • Add the RSV inoculum to the apical chamber of the Transwell® inserts.

  • Incubate for 2-4 hours at 37°C to allow for viral adsorption.

  • After the incubation period, remove the inoculum from the apical surface.

  • Continue to incubate the cultures at 37°C, 5% CO2 for the desired duration of the experiment (e.g., 3-7 days), changing the basal medium with fresh this compound or vehicle control every 2-3 days.

G cluster_workflow RSV Infection and this compound Treatment Workflow A Pre-treat Basal Medium with this compound B Wash Apical Surface of 3D Model A->B C Infect Apical Surface with RSV (MOI 0.1-1) B->C D Incubate for 2-4 hours (Viral Adsorption) C->D E Remove Inoculum D->E F Incubate for 3-7 Days E->F

Figure 2. Experimental workflow for RSV infection and antiviral treatment.

Quantification of Viral Load by RT-qPCR

This protocol describes the quantification of RSV genomic RNA from the apical washes of the 3D cultures.

Materials:

  • Apical washes from infected 3D cultures

  • Viral RNA extraction kit

  • RT-qPCR primers and probes specific for RSV

  • One-step RT-qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Collect apical washes at desired time points post-infection by adding a small volume of PBS or basal medium to the apical surface, incubating for 10-15 minutes, and then collecting the fluid.

  • Extract viral RNA from the apical washes using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Perform one-step RT-qPCR using RSV-specific primers and probes.

  • Quantify the viral RNA levels by comparing the Ct values to a standard curve generated from a known quantity of RSV RNA.

Determination of Infectious Virus Titer by Plaque Assay

This protocol is for determining the amount of infectious virus released from the apical surface of the 3D cultures.

Materials:

  • Apical washes from infected 3D cultures

  • HEp-2 or A549 cells

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 or A549 cells in 6-well plates and grow to confluency.

  • Perform serial dilutions of the apical washes.

  • Infect the confluent cell monolayers with the diluted samples for 1-2 hours.

  • Remove the inoculum and overlay the cells with a semi-solid overlay medium.

  • Incubate for 5-7 days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay

This protocol is to assess the cytotoxicity of this compound on the 3D airway models.

Materials:

  • 3D human airway epithelial cell models

  • This compound compound

  • Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Treat the 3D cultures with a range of concentrations of this compound in the basal medium for the same duration as the antiviral efficacy experiment.

  • At the end of the treatment period, measure cell viability using a commercially available cytotoxicity assay kit according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) of the compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting RSV replication.

G cluster_pathway This compound Mechanism of Action ALS8112 This compound (Prodrug) ALS8112_TP This compound-TP (Active Form) ALS8112->ALS8112_TP Intracellular Phosphorylation Inhibition Chain Termination (Inhibition) ALS8112_TP->Inhibition RSV_Polymerase RSV RNA-dependent RNA Polymerase (L protein) Viral_RNA_Synth Viral RNA Synthesis RSV_Polymerase->Viral_RNA_Synth Mediates Replication_Blocked RSV Replication Blocked Viral_RNA_Synth->Replication_Blocked Inhibition->Viral_RNA_Synth Acts on Inhibition->Replication_Blocked

References

Application Notes and Protocols for Biochemical Assays of ALS-8112-TP Inhibition of Recombinant RSV Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a complex of the large polymerase protein (L) and the phosphoprotein (P), is a key enzyme in viral replication and a prime target for antiviral drug development. ALS-8112 is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, this compound-TP, acts as a potent and selective inhibitor of the RSV polymerase.[1] This document provides detailed application notes and protocols for biochemical assays designed to characterize the inhibitory activity of this compound-TP against recombinant RSV polymerase.

This compound-TP functions by being incorporated into the nascent viral RNA chain, leading to immediate chain termination and halting viral replication.[2] The assays described herein are crucial for determining the potency (e.g., IC50 values) and mechanism of action of polymerase inhibitors like this compound-TP. These protocols are intended for researchers engaged in antiviral drug discovery and development, providing a framework for the evaluation of candidate compounds targeting the RSV polymerase.

Data Presentation

The inhibitory activity of this compound-TP and the kinetic parameters of the RSV polymerase have been determined in various biochemical assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibition of Recombinant RSV Polymerase Activity by this compound-TP

Assay TypeEnzyme ComplexInhibitorIC50 (µM)Reference
RNA TranscriptionRSV RNP ComplexThis compound-TP0.020 ± 0.008[3]
Primer ExtensionRecombinant L-PThis compound-TP0.02[1][4]

Table 2: Michaelis-Menten Constants (Km) for Natural Substrate and this compound-TP

Enzyme ComplexSubstrateKm (µM)Reference
Wild-Type L-PCTP0.056 ± 0.010[3]
Wild-Type L-PThis compound-TP1.74 ± 0.34[3]
QUAD Mutant L-PCTP0.042 ± 0.009[5]
QUAD Mutant L-PThis compound-TP0.75 ± 0.46[5]
Y1631H Mutant L-PCTP0.042 ± 0.009[5]
Y1631H Mutant L-PThis compound-TP0.75 ± 0.46[5]

Experimental Protocols

Purification of Recombinant RSV L-P Polymerase Complex

Objective: To obtain highly pure and active recombinant RSV L-P protein complex for use in biochemical assays. This protocol is adapted from methods describing the expression and purification of RSV proteins from insect cells.[6]

Materials:

  • Sf9 insect cells

  • Baculovirus expression vectors for RSV L and P proteins

  • Cell culture media and reagents

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10% glycerol, 5 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 10% glycerol, 5 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 400 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA or Cobalt resin)

  • Size-exclusion chromatography column

Protocol:

  • Co-infect Sf9 insect cells with baculoviruses expressing the RSV L and P proteins.

  • Incubate the cells at 28°C for 48-72 hours to allow for protein expression.

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication or dounce homogenization on ice.

  • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Load the clarified lysate onto a pre-equilibrated affinity chromatography column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the L-P complex from the column using Elution Buffer.

  • Further purify the eluted protein complex by size-exclusion chromatography to separate the L-P complex from aggregates and other contaminants.

  • Analyze the purity of the final protein preparation by SDS-PAGE and confirm the presence of both L and P proteins.

  • Determine the protein concentration and store the purified L-P complex in appropriate aliquots at -80°C.

In Vitro RSV Polymerase Primer Extension Assay

Objective: To measure the inhibitory effect of this compound-TP on the RNA elongation activity of the recombinant RSV L-P polymerase complex. This assay utilizes a short RNA template and a labeled primer.

Materials:

  • Purified recombinant RSV L-P complex

  • RNA template (e.g., 11-mer)

  • Biotinylated RNA primer (e.g., 4-mer)

  • This compound-TP and other nucleotide triphosphates (NTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled NTP (e.g., [α-³³P]CTP or [α-³²P]GTP)

  • Reaction Buffer (50 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10% glycerol)[1]

  • Stop Buffer (90% formamide, 20 mM EDTA, 0.02% bromophenol blue)[1]

  • Streptavidin-coated plates or beads

  • Scintillation counter or phosphorimager

Protocol:

  • Prepare a reaction mixture containing Reaction Buffer, the RNA template-primer duplex, and the purified RSV L-P complex.

  • Add varying concentrations of the inhibitor (this compound-TP) or vehicle control to the reaction mixtures.

  • Initiate the reaction by adding a mix of unlabeled NTPs and a radiolabeled NTP. The final concentrations of NTPs should be around their Km values (e.g., 0.1 µM CTP, 1 µM ATP, 2 µM UTP, and 500 µM GTP).[3]

  • Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding Stop Buffer.

  • Capture the biotinylated primer-extended products on streptavidin-coated plates or beads.

  • Wash away unincorporated nucleotides.

  • Quantify the amount of incorporated radiolabel using a scintillation counter or by analyzing the products on a denaturing polyacrylamide gel followed by phosphorimaging.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Transcription Assay with Radiolabeled Nucleotides

Objective: To assess the overall RNA synthesis activity of the RSV polymerase and the inhibitory effect of this compound-TP. This assay uses a short RNA template and measures the incorporation of a radiolabeled nucleotide into the newly synthesized RNA.

Materials:

  • Purified recombinant RSV L-P complex

  • RNA template (e.g., a short oligonucleotide representing a viral promoter)

  • This compound-TP and other NTPs

  • Radiolabeled NTP (e.g., [α-³²P]GTP)

  • Reaction Buffer (50 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10% glycerol)[1][2]

  • Stop Buffer (90% formamide, 20 mM EDTA, 0.02% bromophenol blue)[1][2]

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Protocol:

  • Set up reaction mixtures in a final volume of 20 µL containing Reaction Buffer, 2 µM RNA template, and approximately 300 ng of the purified RSV L-P complex.[2]

  • Add serial dilutions of this compound-TP or a vehicle control to the reactions.

  • Initiate the reaction by adding a mixture of NTPs, including a radiolabeled NTP (e.g., ATP, CTP, and UTP each at 1.25 mM and GTP at 50 µM with 5 µCi of [α-³²P]GTP).[1][2]

  • Incubate the reactions at 30°C for 2-5 hours.[1][2]

  • Terminate the reactions by adding 5 µL of Stop Buffer and heating at 90°C for 5 minutes.[1][2]

  • Separate the RNA products by electrophoresis on a 20% denaturing polyacrylamide gel containing 7 M urea in TBE buffer.[1]

  • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the level of inhibition at each concentration of this compound-TP and calculate the IC50 value.

Visualizations

Metabolic_Activation_and_Inhibition_Pathway cluster_cell Host Cell cluster_virus RSV Replication ALS8112 This compound (Prodrug) ALS8112_MP This compound-MP ALS8112->ALS8112_MP Host Kinases ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Host Kinases ALS8112_TP This compound-TP (Active Form) ALS8112_DP->ALS8112_TP Host Kinases RSV_Polymerase Recombinant RSV L-P Polymerase ALS8112_TP->RSV_Polymerase Inhibits Chain_Termination Chain Termination ALS8112_TP->Chain_Termination Incorporation leads to RNA_Elongation Viral RNA Elongation RSV_Polymerase->RNA_Elongation Catalyzes RNA_Elongation->Chain_Termination

Caption: Metabolic activation of this compound and its inhibition of RSV polymerase.

Purification_Workflow Start Co-infection of Sf9 cells with Baculoviruses (L and P) Harvest Cell Harvest (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication/Homogenization) Harvest->Lysis Clarification Clarification of Lysate (High-Speed Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Analysis Purity Analysis (SDS-PAGE) SEC->Analysis End Purified L-P Complex Analysis->End

Caption: Workflow for recombinant RSV L-P polymerase purification.

Primer_Extension_Assay_Workflow Start Prepare Reaction Mix (Buffer, L-P, Template-Primer) Add_Inhibitor Add this compound-TP (or vehicle) Start->Add_Inhibitor Initiate_Reaction Add NTPs (including radiolabeled NTP) Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (Stop Buffer) Incubation->Stop_Reaction Capture Capture Biotinylated Products Stop_Reaction->Capture Wash Wash Unincorporated Nucleotides Capture->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End Inhibition Data Analyze->End

Caption: Workflow for the in vitro primer extension assay.

References

Application Notes and Protocols for High-Throughput Screening of Novel RSV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel Respiratory Syncytial Virus (RSV) inhibitors, with a particular focus on compounds like ALS-8112, a nucleoside analog that targets the viral polymerase.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. High-throughput screening (HTS) plays a pivotal role in the discovery of novel RSV inhibitors by enabling the rapid screening of large compound libraries. These screens can be broadly categorized into cell-based assays, which assess the antiviral effect in a cellular context, and biochemical assays, which target specific viral enzymes.

This compound is a potent and selective inhibitor of RSV replication.[1] It is a prodrug that is converted intracellularly to its active 5'-triphosphate form, this compound-TP.[2] This active metabolite is a nucleoside analog that inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to chain termination of the viral RNA synthesis.[1][3] Understanding the mechanism of action of compounds like this compound is crucial for the design and development of next-generation RSV inhibitors.

These application notes provide an overview of common HTS methods for RSV inhibitor discovery and detailed protocols for their implementation.

High-Throughput Screening Methods for RSV Inhibitors

A variety of HTS assays have been developed to identify and characterize novel RSV inhibitors. The choice of assay depends on the specific stage of the viral life cycle being targeted and the desired throughput.

Cell-Based Assays

Cell-based assays are critical for identifying compounds that inhibit RSV replication in a biologically relevant context. These assays can be designed to detect various stages of the viral life cycle, from entry to replication and egress.

  • Cytopathic Effect (CPE) Inhibition Assay: This is a widely used phenotypic assay that measures the ability of a compound to protect host cells from the virus-induced cell death or morphological changes.[4][5] It is a robust method for identifying inhibitors targeting any stage of the viral life cycle.[4]

  • Reporter Gene-Based Assays: These assays utilize recombinant RSV strains that express a reporter gene, such as luciferase or green fluorescent protein (GFP).[6][7] The reporter signal is proportional to the level of viral replication, providing a quantitative measure of antiviral activity. These assays are highly amenable to automation and high-throughput formats.

  • Replicon-Based Assays: RSV replicon systems are self-replicating subgenomic RNAs that contain a reporter gene but lack the genes encoding structural proteins.[7] These systems are valuable for identifying inhibitors that specifically target the viral replication machinery, independent of viral entry and assembly.

Biochemical Assays

Biochemical assays are designed to screen for inhibitors of specific viral enzymes, such as the RSV polymerase. These assays are useful for lead optimization and for elucidating the mechanism of action of identified compounds.

  • RSV Polymerase (RdRp) Inhibition Assay: This in vitro assay directly measures the activity of the RSV RNA-dependent RNA polymerase.[8][9] It typically involves a purified recombinant RSV polymerase complex and a synthetic RNA template.[8] Inhibition of RNA synthesis is measured by the incorporation of radiolabeled or fluorescently labeled nucleotides.

Quantitative Data from HTS Campaigns

The following tables summarize key quantitative data from various HTS campaigns for the identification of RSV inhibitors. This data can be used to compare the performance and outcomes of different screening approaches.

Assay Type Compound Library Size Screening Concentration Hit Rate (%) Z' Factor Signal-to-Background (S/B) Ratio Reference
CPE Inhibition313,81610 µM2.40.8>35[5]
Replicon (Luminescence)1,000,00010 µMNot Reported0.55 ± 0.08>40[7]
Fluorescence (RSV-mGFP)54,800Not Reported0.11Not ReportedNot Reported[6]
Compound Assay Type Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
This compound RSV RNA ReplicationHEp-20.153 ± 0.076 (RSV A2)>100>653[10]
0.132 ± 0.055 (RSV B1)>757[10]
3D Human Lung ModelPrimary Human Donor Cells0.09 - 0.73Not ReportedNot Reported[10]
This compound-TP (active form) RSV Polymerase InhibitionBiochemicalIC50: 0.02Not ApplicableNot Applicable[1]
Ribavirin CPE InhibitionHEp-231.7Not ReportedNot Reported[11]
AZ-27 (non-nucleoside inhibitor) RSV Polymerase InhibitionBiochemicalIC50: 0.036Not ApplicableNot Applicable[12]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition HTS Assay

This protocol describes a cell-based HTS assay to identify compounds that inhibit RSV-induced CPE.

Materials:

  • HEp-2 cells

  • RSV (e.g., Long strain)

  • Complete Opti-MEM I medium

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Add compounds from the library to the cell plates at the desired final concentration (e.g., 10 µM). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Virus Infection: Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 4-5 days.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • Viability Measurement: On the day of analysis, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound relative to the vehicle and positive controls.

Protocol 2: Replicon-Based Luminescence Reporter HTS Assay

This protocol details an HTS assay using an RSV replicon system that expresses a luciferase reporter gene.

Materials:

  • HEp-2 cells

  • Plasmids encoding the RSV replicon, N, P, L, and M2-1 proteins

  • Transfection reagent

  • Compound library

  • Luciferase assay reagent

  • 384-well plates

Procedure:

  • Transfection: Co-transfect HEp-2 cells with the RSV replicon and support plasmids.

  • Cell Seeding: Seed the transfected cells into 384-well plates.

  • Compound Addition: Add compounds from the library to the cell plates.

  • Incubation: Incubate the plates for 48-72 hours to allow for replicon replication and luciferase expression.

  • Luciferase Assay: Lyse the cells and add luciferase assay reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition of luciferase activity for each compound.

Protocol 3: In Vitro RSV Polymerase Inhibition Assay

This protocol describes a biochemical assay to screen for inhibitors of the RSV RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant RSV L-P polymerase complex

  • Synthetic RNA template (e.g., a short oligonucleotide representing the viral promoter)

  • Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP

  • Compound library

  • Reaction buffer

  • Denaturing polyacrylamide gels

Procedure:

  • Reaction Setup: In a microplate, combine the RSV L-P complex, RNA template, and the test compound in the reaction buffer.

  • Initiation of Reaction: Add the NTP mix (containing the labeled NTP) to initiate the RNA synthesis reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA).

  • Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the RNA products by autoradiography (for radiolabeled NTPs) or fluorescence imaging.

  • Data Analysis: Quantify the amount of RNA product synthesized in the presence of each compound and calculate the percent inhibition of polymerase activity.[8]

Visualizations

HTS Workflow for RSV Inhibitor Discovery

HTS_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Hit Confirmation & Triage cluster_mechanism Mechanism of Action Studies CompoundLibrary Compound Library PrimaryAssay Primary HTS Assay (e.g., CPE Inhibition) CompoundLibrary->PrimaryAssay Hits Primary Hits PrimaryAssay->Hits Identify Actives DoseResponse Dose-Response Assay (EC50 Determination) Hits->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50 Determination) DoseResponse->Cytotoxicity Potent Compounds ConfirmedHits Confirmed Hits Cytotoxicity->ConfirmedHits Non-toxic Compounds SecondaryAssays Secondary Assays (e.g., Replicon, Polymerase Assay) ConfirmedHits->SecondaryAssays LeadCandidates Lead Candidates SecondaryAssays->LeadCandidates Characterize MOA ALS8112_Mechanism cluster_cell Host Cell cluster_virus RSV Replication ALS8112 This compound (Prodrug) dCK Deoxycytidine Kinase (dCK) ALS8112->dCK Enters Cell ALS8112_MP This compound-MP (Monophosphate) UMP_CMPK UMP-CMP Kinase ALS8112_MP->UMP_CMPK ALS8112_DP This compound-DP (Diphosphate) NDPK Nucleoside Diphosphate Kinase (NDPK) ALS8112_DP->NDPK ALS8112_TP This compound-TP (Active Triphosphate) RdRp RSV RNA Polymerase (RdRp) ALS8112_TP->RdRp Incorporation into Viral RNA dCK->ALS8112_MP Phosphorylation UMP_CMPK->ALS8112_DP Phosphorylation NDPK->ALS8112_TP Phosphorylation RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Normal Function Chain_termination Chain Termination (Inhibition of Replication) RdRp->Chain_termination Blocks further elongation

References

Application Notes and Protocols for the In Vivo Evaluation of ALS-8112 in Animal Models of RSV Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALS-8112 is a potent nucleoside analog inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). It is the parent compound of the orally bioavailable prodrug ALS-8176 (lumicitabine). This compound is intracellularly phosphorylated to its active triphosphate form, this compound-TP, which acts as a chain terminator during viral RNA synthesis, thereby inhibiting RSV replication.[1][2] Preclinical evaluation in relevant animal models is a critical step in the development of antiviral candidates like this compound. This document provides a summary of the available data and detailed protocols for the in vivo evaluation of this compound and its prodrug, ALS-8176, in established animal models of RSV infection: the cotton rat and the cynomolgus macaque.

Mechanism of Action

This compound exerts its antiviral activity through the specific inhibition of the RSV L protein, which houses the RdRp activity essential for viral replication.

cluster_cell Host Cell cluster_virus RSV Replication Cycle ALS8176 ALS-8176 (Prodrug) (Oral Administration) ALS8112 This compound ALS8176->ALS8112 Metabolism ALS8112_TP This compound-TP (Active Triphosphate) ALS8112->ALS8112_TP Intracellular Phosphorylation RNA_Synthesis Viral RNA Synthesis ALS8112_TP->RNA_Synthesis Incorporation & Chain Termination RSV_Polymerase RSV RNA Polymerase (L-P Complex) RSV_Polymerase->RNA_Synthesis Replication_Blocked Replication Blocked

Mechanism of action of this compound.

Data Presentation

Table 1: Efficacy of Oral ALS-8176 in a Human RSV Challenge Study
Treatment Group (Administered for 5 days)NMean AUC for Viral Load (log10 PFUe·h/mL)% Reduction in Viral Load AUC vs. Placebo
Placebo12500.9-
375 mg q12h8133.473.4%
750 mg LD, then 150 mg q12h873.785.3%
750 mg LD, then 500 mg q12h759.988.0%
Data from a study in healthy adult volunteers inoculated with RSV.[3][4]
LD = Loading Dose, q12h = every 12 hours, PFUe = Plaque-Forming Unit equivalents.
Table 2: Pharmacokinetics of this compound in Humans Following Oral Administration of ALS-8176
ParameterValue
This compound Clearance54.2 L/h/70 kg
ALS-8144 (metabolite) Clearance115 L/h/70 kg
Data derived from population pharmacokinetic modeling in a human challenge study.[5]

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound or its prodrug, ALS-8176, in cotton rats and cynomolgus macaques. These are based on established methodologies for RSV research in these models.

Cotton Rat Model of RSV Infection

The cotton rat (Sigmodon hispidus) is a highly permissive model for human RSV infection and is considered the model of choice for preclinical evaluation of RSV vaccines and therapeutics.

cluster_workflow Cotton Rat RSV Infection and Treatment Workflow Animal_Acclimation Animal Acclimation (6-8 week old female cotton rats) Group_Assignment Random Group Assignment (e.g., Vehicle Control, Treatment Groups) Animal_Acclimation->Group_Assignment Drug_Administration Prophylactic/Therapeutic Drug Administration (e.g., Oral Gavage of ALS-8176) Group_Assignment->Drug_Administration RSV_Infection Intranasal RSV Inoculation (e.g., 1x10^5 PFU of RSV A2) Drug_Administration->RSV_Infection Monitoring Daily Monitoring (Clinical Signs, Weight) RSV_Infection->Monitoring Euthanasia Euthanasia and Sample Collection (Day 4-5 post-infection) Monitoring->Euthanasia Analysis Analysis of Samples (Lung Viral Titer, Histopathology) Euthanasia->Analysis

Workflow for antiviral testing in cotton rats.

  • Animals: Female cotton rats, 6-8 weeks old, are acclimated for at least 7 days before the start of the experiment.

  • Drug Preparation and Administration:

    • ALS-8176 is formulated for oral administration (e.g., in sterile water adjusted to pH 2-3.5).

    • Animals are dosed by oral gavage at predetermined concentrations (e.g., 25, 50, 100 mg/kg). Dosing can be prophylactic (e.g., 1 hour before infection) or therapeutic (e.g., starting 24 hours post-infection) and may be single or multiple doses.

  • RSV Infection:

    • Animals are lightly anesthetized (e.g., with isoflurane).

    • A viral inoculum of approximately 1x10^5 Plaque Forming Units (PFU) of RSV A2 strain in 100 µL is administered intranasally (50 µL per nostril).

  • Monitoring:

    • Animals are monitored daily for clinical signs of illness (e.g., ruffled fur, lethargy) and body weight is recorded.

  • Sample Collection:

    • On day 4 or 5 post-infection (peak of viral replication), animals are euthanized.

    • Lungs are aseptically harvested. The right lung can be used for viral titration and the left lung for histopathology.

  • Viral Load Quantification (Plaque Assay):

    • Lung tissue is homogenized in sterile media (e.g., 10 parts media to 1 part tissue weight).[5]

    • The homogenate is clarified by centrifugation.

    • Serial dilutions of the supernatant are used to infect confluent monolayers of HEp-2 cells.

    • After an incubation period to allow for plaque formation, cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques.[5] Viral titers are expressed as PFU per gram of lung tissue.

  • Histopathology:

    • Lung tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • Sections are examined microscopically for signs of inflammation and pathology.

Cynomolgus Macaque Model of RSV Infection

Non-human primates, such as cynomolgus macaques (Macaca fascicularis), provide a model that more closely resembles human physiology and is valuable for translational studies.

cluster_workflow Cynomolgus Macaque RSV Infection and Treatment Workflow Animal_Selection Animal Selection and Baseline Sampling (RSV-seronegative cynomolgus macaques) Drug_Administration Drug Administration (e.g., Oral ALS-8176) Animal_Selection->Drug_Administration RSV_Challenge Intratracheal/Intranasal RSV Challenge (e.g., 10^6 PFU) Drug_Administration->RSV_Challenge Sample_Collection Serial Sample Collection (Nasal Swabs, BAL, Blood) RSV_Challenge->Sample_Collection Analysis Sample Analysis (Viral Load, PK, Immunology) Sample_Collection->Analysis

Workflow for antiviral testing in macaques.

  • Animals: Healthy, RSV-seronegative cynomolgus macaques are used.

  • Drug Administration:

    • ALS-8176 is administered orally at specified doses. Pharmacokinetic studies may be conducted to determine the dosing regimen.

  • RSV Challenge:

    • Animals are anesthetized.

    • A viral challenge of approximately 10^6 PFU of a macaque-adapted RSV strain is administered via a combination of intranasal and intratracheal routes.

  • Sample Collection:

    • Nasal Swabs: Collected at regular intervals to monitor upper respiratory tract viral shedding.

    • Bronchoalveolar Lavage (BAL): Performed at baseline and at specified time points post-infection (e.g., day 5) to assess lower respiratory tract viral load and inflammation. The procedure involves the instillation and subsequent aspiration of sterile saline from a lung segment via a bronchoscope.

    • Blood: Collected for pharmacokinetic analysis of this compound and its metabolites, as well as for immunological assays.

  • Viral Load Quantification:

    • Viral RNA is extracted from nasal swabs and BAL fluid.

    • Quantitative reverse transcription PCR (qRT-PCR) is used to determine the viral load, expressed as viral RNA copies per mL.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of this compound and its metabolites are measured over time using a validated bioanalytical method (e.g., LC-MS/MS) to determine key PK parameters.

Conclusion

The in vivo evaluation of this compound and its prodrug ALS-8176 in animal models of RSV infection is essential for determining its preclinical efficacy and pharmacokinetic profile. The cotton rat model is well-suited for initial efficacy and dose-ranging studies, while the cynomolgus macaque model provides a more translationally relevant system for assessing antiviral activity and pharmacokinetics. The protocols outlined in this document provide a framework for conducting these critical preclinical studies. While specific quantitative data for this compound/ALS-8176 in these models is limited in publicly available literature, the data from human challenge studies strongly support its potential as an effective anti-RSV therapeutic.

References

Troubleshooting & Optimization

Characterization of QUAD mutations in the RSV L protein conferring ALS-8112 resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the QUAD mutations in the Respiratory Syncytial Virus (RSV) L protein that confer resistance to the antiviral compound ALS-8112.

Frequently Asked Questions (FAQs)

Q1: What are the specific QUAD mutations in the RSV L protein associated with this compound resistance?

The QUAD mutations consist of four specific amino acid substitutions in the RNA-dependent RNA polymerase (RdRp) domain of the RSV L protein.[1][2][3] These mutations were identified through in vitro passage of RSV in the presence of this compound.[1] The four mutations are:

  • M628L: Methionine to Leucine at position 628

  • A789V: Alanine to Valine at position 789

  • L795I: Leucine to Isoleucine at position 795

  • I796V: Isoleucine to Valine at position 796

Three of these mutations (A789V, L795I, I796V) are located within Motif B of the RdRp domain, a region critical for nucleotide incorporation.[4][5][6]

Q2: What is the mechanism of action for this compound and how do the QUAD mutations confer resistance?

This compound is a nucleoside analog prodrug that, once inside the cell, is converted into its active 5'-triphosphate metabolite, this compound-TP.[2][4][7][8] This active form acts as a chain terminator during viral RNA synthesis.[1][2][9] The RSV L protein (polymerase) mistakenly incorporates this compound-TP instead of the natural cytidine triphosphate (CTP), which halts the extension of the RNA chain and inhibits viral replication.[1][7]

The QUAD mutations confer resistance by altering the active site of the polymerase. This change increases the enzyme's ability to discriminate between the natural CTP and the inhibitor, this compound-TP.[1][2] Specifically, the mutations recognize the 4'-chloromethyl (ClCH₂) group on the sugar moiety of this compound-TP, reducing its incorporation efficiency.[1][3] While the wild-type polymerase readily incorporates the drug, the QUAD mutant polymerase preferentially selects the natural nucleotide, thus overcoming the inhibitory effect.

cluster_0 Mechanism of Action & Resistance ALS8112 This compound (Prodrug) Cell Host Cell ALS8112->Cell Enters TP This compound-TP (Active Form) Cell->TP Phosphorylation WT_Polymerase Wild-Type RSV L Protein (Polymerase) TP->WT_Polymerase Incorporated by QUAD_Polymerase QUAD Mutant RSV L Protein (Polymerase) TP->QUAD_Polymerase Poorly Incorporated by (Discrimination) RNA_Synth RNA Chain Synthesis WT_Polymerase->RNA_Synth QUAD_Polymerase->RNA_Synth Termination Chain Termination RNA_Synth->Termination Leads to Replication Viral Replication Continues RNA_Synth->Replication cluster_1 Workflow: Generating QUAD Mutant RSV Start Start: Full-length RSV cDNA plasmid (pRSV-WT) Mutagenesis Site-Directed Mutagenesis (Introduce M628L, A789V, L795I, I796V) Start->Mutagenesis Verify Sequence Verification of L Gene Mutagenesis->Verify Transfect Co-transfect BSR-T7/5 cells with: - pRSV-QUAD - Support Plasmids (N, P, M2-1, L) Verify->Transfect Incubate Incubate 3-5 days (Observe for syncytia) Transfect->Incubate Harvest Harvest Supernatant (P0 virus stock) Incubate->Harvest Amplify Amplify on HEp-2 or Vero cells (Generate P1, P2 stocks) Harvest->Amplify Titer Titer Virus Stock (Plaque Assay) Amplify->Titer Confirm Confirm QUAD mutations in rescued virus (RT-PCR & Sequencing) Titer->Confirm End End: Characterized RSV-QUAD Virus Stock Confirm->End

References

Addressing cytotoxicity of ALS-8112 at high concentrations in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytotoxicity of ALS-8112 at high concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the respiratory syncytial virus (RSV) polymerase.[1] It is a nucleoside analog that, upon entering the cell, is phosphorylated to its active 5'-triphosphate form (this compound-TP).[1][2] This active metabolite is then incorporated into the growing viral RNA chain by the RSV RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2][3]

Q2: Why am I observing high cytotoxicity with this compound in my cell culture experiments?

A2: High concentrations of nucleoside analogs like this compound can lead to off-target effects and cytotoxicity. The cytotoxicity of this compound is known to be cell-type dependent. While some cell lines, such as HEp-2, show low cytotoxicity (CC50 > 100 μM), others, like peripheral blood mononuclear cells (PBM) and CEM cells, are significantly more sensitive. This variability is often linked to the differential expression and activity of the host cell kinases required for the activation of this compound.

Q3: What are the key cellular enzymes involved in the activation of this compound?

A3: The intracellular activation of this compound to its active triphosphate form is a multi-step process mediated by host cell kinases. The initial and most efficient phosphorylation step is catalyzed by deoxycytidine kinase (dCK).[4] Subsequent phosphorylation steps to the diphosphate and triphosphate forms are also carried out by other cellular kinases. The essential role of dCK in the activation of this compound has been confirmed in both biochemical and cellular studies.[4]

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity, it is crucial to first determine the 50% cytotoxic concentration (CC50) in your specific cell line. This can be achieved by performing a dose-response experiment. Additionally, optimizing experimental parameters such as cell seeding density and incubation time can help mitigate cytotoxic effects. If cytotoxicity remains an issue, consider using a different, less sensitive cell line, if appropriate for your research goals.

Q5: What are the appropriate controls to include in my cytotoxicity assays for this compound?

A5: It is essential to include several controls in your cytotoxicity assays. These should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is performing correctly.

  • Cell-Free Control: To account for any direct interaction of this compound with the assay reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered when assessing the cytotoxicity of this compound.

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Optimize and maintain a consistent cell number per well for all experiments. Performing a cell growth curve to determine the optimal seeding density is recommended.

  • Possible Cause: Variation in cell health and passage number.

    • Solution: Use cells that are in the exponential growth phase and maintain a consistent and low passage number. Regularly check for and prevent microbial contamination.

  • Possible Cause: Instability of diluted this compound.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Unexpectedly high background signal in the cytotoxicity assay.

  • Possible Cause: High cell density leading to spontaneous cell death.

    • Solution: Optimize the cell seeding density to prevent overcrowding and ensure cells are in a healthy state throughout the experiment.

  • Possible Cause: Interference from components in the culture medium.

    • Solution: Some components in the serum or the medium itself can interfere with certain cytotoxicity assays. Test the medium alone to determine its contribution to the background signal and consider using a serum-free medium for the assay if possible.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly monitor cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Problem 3: No dose-dependent cytotoxicity observed.

  • Possible Cause: The concentrations of this compound used are too low for the specific cell line.

    • Solution: The cytotoxicity of this compound is highly cell-type dependent. You may need to test a broader and higher range of concentrations to observe a cytotoxic effect in your chosen cell line.

  • Possible Cause: The chosen cytotoxicity assay is not sensitive enough.

    • Solution: Consider using a more sensitive assay or an orthogonal method to confirm the results. For example, if you are using an MTT assay, you could complement it with an LDH release assay.

  • Possible Cause: The cell line is resistant to this compound-induced cytotoxicity.

    • Solution: If your experimental design allows, consider using a different cell line that is known to be more sensitive to nucleoside analogs.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineAssay TypeIncubation TimeCC50 (μM)Reference
HEp-2Viability Assay5 days> 100[2]
PBMNot SpecifiedNot Specified4.2
CEMNot SpecifiedNot Specified2.8

CC50: 50% cytotoxic concentration; HEp-2: Human epidermoid carcinoma cells; PBM: Peripheral blood mononuclear cells; CEM: Human T-lymphoblastoid cells.

Experimental Protocols

Protocol 1: MTT Assay for Determining this compound Cytotoxicity

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration to determine the CC50 value.

Protocol 2: LDH Release Assay for Determining this compound Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in the MTT assay protocol.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants, following the manufacturer's instructions.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the spontaneous release from the sample and maximum release values.

Mandatory Visualizations

ALS8112_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication ALS8112_ext This compound ALS8112_int This compound ALS8112_ext->ALS8112_int Cellular Uptake ALS8112_MP This compound-MP (Monophosphate) ALS8112_int->ALS8112_MP Phosphorylation ALS8112_DP This compound-DP (Diphosphate) ALS8112_MP->ALS8112_DP Phosphorylation ALS8112_TP This compound-TP (Active Triphosphate) ALS8112_DP->ALS8112_TP Phosphorylation RSV_RdRp RSV RNA Polymerase (RdRp) ALS8112_TP->RSV_RdRp Incorporation dCK Deoxycytidine Kinase (dCK) Other_Kinases1 Other Kinases Other_Kinases2 Other Kinases Chain_Termination RNA Chain Termination RSV_RdRp->Chain_Termination Inhibition

Caption: Intracellular activation pathway of this compound.

Cytotoxicity_Workflow start Start cell_prep Prepare Cell Suspension (Optimize Seeding Density) start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells incubate_24h Incubate for 24h (Cell Attachment) plate_cells->incubate_24h prepare_drug Prepare Serial Dilutions of this compound incubate_24h->prepare_drug treat_cells Treat Cells with this compound and Controls incubate_24h->treat_cells prepare_drug->treat_cells incubate_drug Incubate for Desired Exposure Time (e.g., 48-72h) treat_cells->incubate_drug assay_choice Choose Cytotoxicity Assay incubate_drug->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity add_mtt Add MTT Reagent mtt_assay->add_mtt collect_supernatant Collect Supernatant ldh_assay->collect_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Measure Absorbance (570nm) solubilize->read_mtt data_analysis Data Analysis (Calculate % Cytotoxicity, CC50) read_mtt->data_analysis ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Measure Absorbance (490nm) ldh_reaction->read_ldh read_ldh->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed check_concentration Is the this compound concentration within the expected cytotoxic range for this cell line? start->check_concentration high_conc High concentration is the likely cause of cytotoxicity. Consider dose reduction. check_concentration->high_conc Yes unexpected_cytotoxicity Unexpected Cytotoxicity check_concentration->unexpected_cytotoxicity No check_controls Are the controls (vehicle, untreated) behaving as expected? unexpected_cytotoxicity->check_controls control_issue Issue with controls. Troubleshoot assay setup, reagents, and cell health. check_controls->control_issue No valid_cytotoxicity Cytotoxicity is likely due to this compound check_controls->valid_cytotoxicity Yes check_cell_health Are the cells healthy? (Passage number, morphology, no contamination) valid_cytotoxicity->check_cell_health unhealthy_cells Unhealthy cells are more sensitive. Use fresh, low-passage cells and ensure aseptic technique. check_cell_health->unhealthy_cells No optimize_conditions Optimize Experimental Conditions check_cell_health->optimize_conditions Yes check_density Is the cell seeding density optimized? optimize_conditions->check_density optimize_density Optimize seeding density to avoid overgrowth and nutrient depletion. check_density->optimize_density No check_incubation Is the incubation time appropriate? check_density->check_incubation Yes adjust_incubation Consider shorter incubation times to reduce cumulative toxicity. check_incubation->adjust_incubation No consider_cell_line Consider using a less sensitive cell line if appropriate for the study. check_incubation->consider_cell_line Yes

References

Improving the therapeutic index of ALS-8112 and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ALS-8112 and its derivatives in experimental settings. The information is designed to facilitate troubleshooting and provide answers to frequently asked questions, ensuring the successful application of these compounds in antiviral research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing lower than expected antiviral activity (higher EC50 values) for this compound in my cell-based assay?

Possible Causes & Solutions:

  • Suboptimal Cell Health: The antiviral activity of nucleoside analogs like this compound depends on cellular metabolism for activation. Ensure cells are healthy, within a low passage number, and free from contamination.

  • Incorrect Multiplicity of Infection (MOI): A high MOI can overwhelm the cells and the inhibitor, leading to reduced apparent potency. Optimize the MOI for your specific cell line and virus strain to ensure a robust but measurable infection.

  • Timing of Compound Addition: For optimal prophylactic effect, pre-incubating the cells with this compound for a period (e.g., 24 hours) before viral infection can enhance its activity by allowing for sufficient intracellular conversion to its active triphosphate form.[1]

  • Cell Line-Dependent Activation: The conversion of this compound to its active triphosphate form (this compound-TP) is dependent on host cell kinases, such as deoxycytidine kinase (dCK).[2][3] Different cell lines may have varying levels of these kinases, impacting the activation of the compound. Consider using a cell line known to efficiently phosphorylate nucleoside analogs or transfecting cells with the necessary kinases.

  • Compound Degradation: Ensure proper storage of this compound and its derivatives. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.[1]

Question 2: My cytotoxicity assay shows significant cell death at concentrations where I expect to see antiviral activity (low therapeutic index). What could be the issue?

Possible Causes & Solutions:

  • Assay-Specific Cytotoxicity: The choice of cytotoxicity assay can influence the results. Assays measuring mitochondrial activity (e.g., MTT, MTS) can sometimes be affected by the compound itself, independent of true cytotoxicity. Consider using a secondary assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay), to confirm the results.[4]

  • Prolonged Incubation: Extended incubation periods with the compound can lead to cumulative toxicity. Optimize the duration of the assay to be the minimum time required to observe a robust antiviral effect.

  • Off-Target Effects: At high concentrations, nucleoside analogs can interfere with host cellular polymerases or other cellular processes, leading to toxicity.[5] It is crucial to determine the 50% cytotoxic concentration (CC50) in uninfected cells in parallel with the antiviral assay to calculate the selectivity index (SI = CC50/EC50).[4]

  • Metabolite-Induced Toxicity: The intracellular accumulation of the triphosphate form of this compound can lead to cytotoxicity.[5]

Question 3: I am observing the emergence of resistant RSV variants in my long-term culture experiments with this compound. How can I characterize and mitigate this?

Possible Causes & Solutions:

  • Selection Pressure: Continuous culture of RSV in the presence of a single antiviral agent will inevitably lead to the selection of resistant mutants.[6]

  • Characterizing Resistance: Sequence the L protein gene of the resistant virus to identify mutations. Known resistance mutations for this compound include M628L, A789V, L795I, and I796V in the RNA-dependent RNA polymerase (RdRp) domain.[6][7][8]

  • Combination Therapy: To mitigate the development of resistance, consider using this compound in combination with another RSV inhibitor that has a different mechanism of action. For example, combining this compound with a non-nucleoside inhibitor like AZ-27 has been shown to have a synergistic effect and lack of cross-resistance.[7][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, mechanism of action, and handling of this compound and its derivatives.

What is the mechanism of action of this compound?

This compound is a nucleoside analog that acts as an inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp).[6][9] It is a prodrug that enters host cells and is converted by cellular kinases into its active 5'-triphosphate form, this compound-TP.[2][3] this compound-TP is then incorporated into the growing viral RNA chain by the RSV polymerase, leading to chain termination and inhibition of viral replication.[6][7]

What is ALS-8176 and how does it relate to this compound?

ALS-8176 is an orally bioavailable prodrug of this compound.[2][3] It is the 3',5'-bisisobutyrate ester of this compound, a modification designed to improve its pharmacokinetic properties for in vivo use.[3] After oral administration, ALS-8176 is metabolized to this compound, which then undergoes intracellular phosphorylation to its active form.[10]

What is the in vitro activity and cytotoxicity profile of this compound?

This compound is a potent inhibitor of a broad range of RSV A and B subtypes in vitro.[6] Its 50% effective concentration (EC50) values are typically in the low micromolar to nanomolar range, depending on the cell line and assay conditions. For example, in HEp-2 cells, EC50 values of 0.153 µM for RSV A2 and 0.132 µM for RSV B1 have been reported.[6] this compound generally exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM in HEp-2 cells, indicating a high selectivity index.[6]

How should I prepare and store this compound and its derivatives?

This compound and its prodrug ALS-8176 are typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] These stock solutions should be stored at -20°C or -80°C to ensure stability.[1] When preparing working dilutions, it is important to use an appropriate cell culture medium.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
RSV A2HEp-20.153 ± 0.076> 100> 653[6]
RSV B1HEp-20.132 ± 0.055> 100> 757[6]
RSV A2HEp-20.92--[1]
RSV (various clinical isolates)HEp-20.09 - 0.73--[6]

Table 2: Pharmacokinetic Parameters of this compound (following oral administration of ALS-8176 in healthy adults)

ParameterValueUnitReference
Intracellular Half-life of this compound-TP~29hours[1][10]
Clearance (CL/F) of this compound54.2L/h/70 kg[10]

Experimental Protocols

1. Protocol for Determining Antiviral Activity (EC50) using a Plaque Reduction Assay

This protocol is a standard method for quantifying the infectious virus titer and determining the antiviral efficacy of a compound.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • RSV stock

  • This compound

  • Cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well. Adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with methylcellulose medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining: Remove the overlay and fix the cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

2. Protocol for Determining Cytotoxicity (CC50) using an MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HEp-2 cells (or the same cell line used for the antiviral assay)

  • This compound

  • Cell culture medium

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, remove the medium and add serial dilutions of this compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Visualizations

RSV_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Budding RSV Virion RSV Virion Attachment Attachment (G protein) Fusion Fusion (F protein) Attachment->Fusion Uncoating Uncoating & Release of RNP Fusion->Uncoating Transcription Viral mRNA Transcription Uncoating->Transcription Replication Genome Replication Uncoating->Replication Translation Viral Protein Synthesis Transcription->Translation Assembly Assembly of new virions Translation->Assembly Replication->Assembly Budding Budding & Release Assembly->Budding ALS-8112_ext This compound ALS-8112_int This compound ALS-8112_ext->ALS-8112_int Cellular Uptake This compound-MP This compound-MP ALS-8112_int->this compound-MP Phosphorylation This compound-DP This compound-DP This compound-MP->this compound-DP Phosphorylation This compound-TP This compound-TP (Active) This compound-DP->this compound-TP Phosphorylation This compound-TP->Replication Inhibition of RdRp Host Kinases Host Kinases (e.g., dCK) Host Kinases->this compound-MP Host Kinases->this compound-DP Host Kinases->this compound-TP Experimental_Workflow cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_analysis Therapeutic Index Calculation A1 Seed Cells A2 Infect with RSV A1->A2 A3 Treat with serial dilutions of this compound A2->A3 A4 Incubate (3-5 days) A3->A4 A5 Plaque Assay A4->A5 A6 Calculate EC50 A5->A6 C1 Selectivity Index (SI) = CC50 / EC50 A6->C1 B1 Seed Cells B2 Treat with serial dilutions of this compound B1->B2 B3 Incubate (3-5 days) B2->B3 B4 MTS Assay B3->B4 B5 Calculate CC50 B4->B5 B5->C1 Troubleshooting_Logic Start Problem: Low Antiviral Activity Q1 Are cells healthy and at low passage? Start->Q1 S1 Solution: Use healthy, low passage cells Q1->S1 No Q2 Is the MOI optimized? Q1->Q2 Yes S2 Solution: Optimize MOI Q2->S2 No Q3 Is the compound pre-incubated? Q2->Q3 Yes S3 Solution: Pre-incubate compound for 24h Q3->S3 No Q4 Is the cell line appropriate? Q3->Q4 Yes S4 Solution: Consider a different cell line Q4->S4 No

References

Troubleshooting variability in HEp-2 cell-based RSV infection models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HEp-2 cell-based Respiratory Syncytial Virus (RSV) infection models.

Troubleshooting Guides and FAQs

This section addresses common issues that can lead to variability in experimental results.

Q1: My RSV titers are inconsistent between experiments. What are the potential causes?

A1: Inconsistent RSV titers are a common issue and can stem from several factors:

  • Cell Health and Passage Number: The health and passage number of your HEp-2 cells are critical. High-passage cells can exhibit altered morphology, growth rates, and susceptibility to RSV infection. It is recommended to use HEp-2 cells within a consistent and low passage range for all experiments.

  • Initial Seeding Density: The density at which HEp-2 cells are seeded can affect their confluence at the time of infection, influencing viral spread and plaque formation. Optimization of cell seeding density is crucial for reproducible results.[1]

  • Virus Stock Quality: The quality of your RSV stock is paramount. Multiple freeze-thaw cycles can significantly reduce viral titer.[2] It is best practice to aliquot your virus stock after propagation and use a fresh aliquot for each experiment.

  • Multiplicity of Infection (MOI): The MOI used for infection directly impacts the kinetics of viral replication and spread.[3][4][5] Inconsistent MOIs between experiments will lead to variable results. Precise determination of your viral stock titer is essential for accurate MOI calculations.

  • Serum Variability: If using serum in your culture media, batch-to-batch variability can influence cell growth and viral replication. It is advisable to test new serum batches for their ability to support consistent cell growth and RSV infection.

Q2: I am observing significant cytopathic effect (CPE) in my uninfected control HEp-2 cells. What could be the reason?

A2: CPE in mock-infected cells can be caused by:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and mimic viral CPE.[6] Regularly test your cell cultures for contamination.

  • Suboptimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can stress the cells and lead to cell death.[7] Ensure your incubator and other equipment are properly calibrated and maintained.

  • Media and Reagent Quality: The quality of your cell culture media, serum, and other reagents is important. Expired or improperly stored reagents can be toxic to cells.[7]

Q3: My plaque assays are difficult to read, with indistinct or merging plaques. How can I improve them?

A3: To improve the clarity of your plaque assays:

  • Optimize Overlay Medium: The composition and viscosity of the overlay medium are critical for controlling the spread of the virus, leading to distinct plaques. Common overlays include methylcellulose or Avicel.

  • Adjust Incubation Time: The incubation time required for plaque formation can vary depending on the RSV strain and MOI. A time-course experiment can help determine the optimal incubation period for clear plaque visualization.

  • Staining Technique: Ensure your staining protocol is optimized. For crystal violet staining, proper fixation and gentle washing are necessary to avoid detaching the cell monolayer. For immunostaining-based assays, antibody concentrations and incubation times should be optimized.

Q4: There is a discrepancy in RSV replication kinetics between my experiments and published data. Why might this be?

A4: Discrepancies in replication kinetics can be attributed to:

  • RSV Strain Differences: Different strains of RSV can exhibit varied growth kinetics.[3][4][8] For example, laboratory-adapted strains like A2 may have different replication profiles compared to clinical isolates.[2]

  • HEp-2 Cell Line Variations: HEp-2 cell lines from different sources (e.g., different repositories or labs) may have genetic and phenotypic differences, leading to variations in their permissiveness to RSV infection.[3][9]

  • Experimental Parameters: As mentioned earlier, variations in MOI, cell density, and culture conditions can significantly impact viral replication kinetics.[3][4][10]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and troubleshooting.

Table 1: Experimental Parameters for RSV Infection in HEp-2 Cells

ParameterRecommended Range/ValueSource
Cell Seeding Density 2.4 x 10^4 cells/well (384-well plate)[11]
2.5 x 10^5 cells/well (24-well plate)[12]
Multiplicity of Infection (MOI) 0.01 (for studying viral spread)[3][4][5]
1.0 (for host response studies)[13]
0.2 (for inhibitor screening)[1]
Incubation Time 24 - 96 hours (for replication kinetics)[3][4]
72 hours (for neutralization assays)[12]
Adsorption Period 1 - 2 hours[13][14]

Table 2: Variability in RSV Titer and Assay Results

Source of VariabilityObservationCoefficient of Variation (CV)Source
Inter-Laboratory Neutralization Assays Significant variability in RSV neutralizing antibody titers across different labs.Within-sample CVs ranged from 19% to 39%.[15]
RSV Strain HEp-2 cells support greater replication of multiple RSV strains compared to A549 cells.~10-fold more infectious virus produced in HEp-2 cells.[3]
Cell Passage Number High passage numbers can lead to alterations in growth rates and protein expression.Not specified, but significant differences observed.

Detailed Experimental Protocols

Protocol 1: HEp-2 Cell Culture and Maintenance

  • Media Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HEp-2 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells.

  • Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Seed the cells into a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Subculturing: When the cells reach 80-90% confluency, wash the monolayer with phosphate-buffered saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and re-seed them into new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: RSV Propagation and Titer Determination (Plaque Assay)

  • Cell Seeding: Seed HEp-2 cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Infection: Thaw a vial of RSV stock and prepare serial dilutions in serum-free DMEM. Remove the growth medium from the HEp-2 cells, wash with PBS, and inoculate the cells with the virus dilutions.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[13]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose in growth medium).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin or 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques at a dilution that yields 20-100 plaques per well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Experimental_Workflow_for_RSV_Infection cluster_cell_prep Cell Preparation cluster_infection Infection cluster_post_infection Post-Infection Analysis cluster_assays Downstream Assays Thaw Thaw HEp-2 Cells Culture Culture to 80-90% Confluency Thaw->Culture Seed Seed into Multi-well Plates Culture->Seed InfectCells Inoculate HEp-2 Monolayer Seed->InfectCells PrepareVirus Prepare RSV Dilutions PrepareVirus->InfectCells Adsorption Adsorb for 1-2 hours at 37°C InfectCells->Adsorption AddMedia Add Fresh Growth Medium Adsorption->AddMedia Incubate Incubate for Desired Time (24-96h) AddMedia->Incubate Harvest Harvest Supernatant/Lysate Incubate->Harvest PlaqueAssay Plaque Assay (Titer) Harvest->PlaqueAssay qPCR qRT-PCR (Viral RNA) Harvest->qPCR ELISA ELISA (Cytokines) Harvest->ELISA WesternBlot Western Blot (Viral Proteins) Harvest->WesternBlot Troubleshooting_Variability Start Inconsistent Experimental Results CheckCells Evaluate HEp-2 Cell Health & Passage Number Start->CheckCells CheckVirus Assess Virus Stock Quality & Titer Start->CheckVirus CheckProtocol Review Experimental Protocol Start->CheckProtocol LowPassage Use Low Passage Cells (<20) CheckCells->LowPassage High Passage? NewStock Use Fresh Virus Aliquot CheckVirus->NewStock Multiple Freeze-Thaws? StandardizeMOI Standardize MOI & Seeding Density CheckProtocol->StandardizeMOI Inconsistent Parameters? ConsistentResults Consistent Results LowPassage->ConsistentResults NewStock->ConsistentResults StandardizeMOI->ConsistentResults

References

Technical Support Center: Strategies to Mitigate the Emergence of ALS-8112-Resistant RSV Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at understanding and mitigating the emergence of ALS-8112-resistant Respiratory Syncytial Virus (RSV) strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against RSV?

This compound is a nucleoside analog prodrug.[1][2] Inside the host cell, it is converted into its active 5'-triphosphate form, this compound-TP.[1][3] this compound-TP acts as a chain terminator of RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp) of RSV, which is encoded by the L gene.[1][2][4] This inhibition is potent and selective for the viral polymerase.[1]

Q2: What are the known resistance mutations to this compound in RSV?

Prolonged in vitro passage of RSV in the presence of this compound has been shown to select for specific amino acid substitutions in the L protein.[2][4] A combination of four mutations, collectively known as the "QUAD" mutations, has been consistently associated with resistance.[5][6] These mutations are:

  • M628L

  • A789V

  • L795I

  • I796V

Among these, the A789V substitution appears to confer the greatest resistance phenotype.[6]

Q3: What is the expected fold-change in EC₅₀ for this compound-resistant RSV strains?

The presence of the QUAD mutations in the L gene results in a significant decrease in the inhibitory potency of this compound. In cell-based assays, a 39-fold shift in the EC₅₀ value has been observed for viruses harboring these four mutations.[2][7] When specifically examining the inhibitory activity of the active triphosphate form (this compound-TP) against the recombinant RSV polymerase, the QUAD mutations can lead to a 145-fold decrease in inhibition potency.[7]

Q4: What strategies can be employed to mitigate the emergence of this compound resistance?

One promising strategy is the use of combination therapy. Studies have shown that combining this compound with a non-nucleoside inhibitor of the RSV polymerase, such as AZ-27, results in synergistic inhibition of RSV replication in vitro.[1] Importantly, the QUAD mutations that confer resistance to this compound do not affect the antiviral activity of AZ-27, and mutations that confer resistance to AZ-27 (e.g., Y1631H) do not significantly impact the activity of this compound.[1][6] This lack of cross-resistance suggests that combination therapy could be a powerful approach to suppress the emergence of resistant variants.

Troubleshooting Guides

Guide 1: In Vitro Selection of this compound-Resistant RSV

Issue: No resistant virus emerges after prolonged passaging.

Possible Cause Troubleshooting Step
Initial drug concentration is too high. Start with a low concentration of this compound (e.g., at or slightly above the EC₅₀) to allow for initial viral replication and the accumulation of mutations.
Escalation of drug concentration is too rapid. Increase the concentration of this compound gradually, for example, by 2-fold increments, only after the virus shows robust replication at the current concentration.
Low viral fitness of emerging resistant strains. Ensure optimal cell culture conditions (e.g., cell health, media quality) to support the replication of potentially less fit resistant viruses. Consider using a lower passage number of the initial viral stock.
Insufficient number of passages. The selection of resistant mutants can be a lengthy process. Continue passaging for an extended period (e.g., >35 passages) as has been reported in the literature.[5]
Inaccurate initial viral titer. Re-titer the viral stock using a plaque assay to ensure an appropriate multiplicity of infection (MOI) is used for the initial infection.

Issue: Cell monolayer is lost before resistant virus can be selected.

Possible Cause Troubleshooting Step
Drug cytotoxicity. Although this compound generally has low cytotoxicity, it's crucial to determine the 50% cytotoxic concentration (CC₅₀) in the specific cell line being used. Ensure that the concentrations of this compound used are well below the CC₅₀.
High viral load leading to excessive cytopathic effect (CPE). Use a lower MOI for the initial infection to reduce the initial viral burden and allow for a more gradual selection process.
Suboptimal cell culture conditions. Maintain a strict cell culture maintenance schedule, ensuring cells are not over-confluent and media is fresh to promote a healthy monolayer.
Guide 2: Phenotypic Characterization of a Putative Resistant Strain

Issue: Inconsistent results in the plaque reduction assay.

Possible Cause Troubleshooting Step
Uneven cell monolayer. Ensure even seeding of cells and check for confluency before infection. The monolayer should be at 90-100% confluency.
Inaccurate viral titer. Re-titer the viral stock to ensure a consistent number of plaque-forming units (PFU) are used in each well.
Incomplete removal of inoculum. After the adsorption period, ensure the inoculum is completely removed and the wells are washed gently to prevent residual virus from causing secondary plaques.
Overlay medium is not at the correct temperature or consistency. The overlay medium (e.g., methylcellulose or agarose) should be warmed to 37°C before adding to the cells to avoid shocking them. The consistency should be sufficient to prevent viral spread through the liquid phase.
Inconsistent staining. Ensure the staining solution (e.g., crystal violet) is properly prepared and applied uniformly to all wells. Allow for a consistent staining time before washing.
Disturbance of plates during incubation. Avoid moving or disturbing the plates during the incubation period to prevent the formation of satellite or secondary plaques.

Issue: No significant shift in EC₅₀ observed for the putative resistant virus.

Possible Cause Troubleshooting Step
The selected virus is not truly resistant. Perform genotypic analysis to confirm the presence of known resistance mutations in the L gene.
Mixed viral population. The viral stock may contain a mixture of wild-type and resistant viruses. Plaque-purify the virus at least three times to obtain a clonal population before performing phenotypic assays.
Assay variability. Include a wild-type control virus in every assay to ensure consistency and to have a direct comparator for calculating the fold-change in EC₅₀.
Incorrect drug concentrations. Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations.
Guide 3: Genotypic Characterization of this compound Resistance

Issue: Poor quality Sanger sequencing results for the RSV L gene.

Possible Cause Troubleshooting Step
Low quality of template RNA/cDNA. Use a high-quality RNA extraction kit and ensure the integrity of the RNA. Use a reliable reverse transcriptase for cDNA synthesis.
Poor primer design. Design primers that are specific to the RSV L gene and have appropriate melting temperatures. Ensure primers do not form secondary structures or primer-dimers.
Suboptimal PCR conditions. Optimize the PCR cycling conditions, including annealing temperature and extension time, for the specific primer set and polymerase used.
Presence of PCR inhibitors. Purify the RNA/cDNA to remove any potential inhibitors from the cell culture or extraction process.
Template concentration is too low or too high. Quantify the template DNA and use the recommended amount for the sequencing reaction.

Issue: No resistance mutations are identified in a phenotypically resistant virus.

Possible Cause Troubleshooting Step
Novel resistance mutations. The virus may have developed novel mutations in the L gene or other genes that confer resistance. Consider performing next-generation sequencing (NGS) to analyze the entire viral genome.
Mixed viral population. As with phenotypic assays, a mixed population can obscure the detection of resistance mutations. Plaque-purify the virus before RNA extraction and sequencing.
Sequencing errors. Repeat the sequencing to rule out any technical errors. If possible, sequence both the forward and reverse strands to confirm the results.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and its Active Metabolite

Compound Assay Virus/Enzyme Cell Line EC₅₀ / IC₅₀ (µM)
This compoundRSV RNA ReplicationRSV A2HEp-20.153 ± 0.076
This compoundRSV RNA ReplicationRSV B1HEp-20.132 ± 0.055
This compoundRSV minigenomeWild-TypeHEp-20.25 ± 0.04
This compound-TPRSV Polymerase ActivityWild-Type-0.020 ± 0.008

Data compiled from multiple sources.[1][2][8]

Table 2: Impact of QUAD Mutations on this compound Efficacy

Compound Assay Virus/Enzyme EC₅₀ / IC₅₀ (µM) Fold-Change in Resistance
This compoundRSV minigenomeQUAD Mutant9.7 ± 5.439
This compound-TPRSV Polymerase ActivityQUAD Mutant-145
2'F-4'BrCH₂-cytidineRSV minigenomeWild-Type1.6 ± 0.6-
2'F-4'BrCH₂-cytidineRSV minigenomeQUAD Mutant-47

Data compiled from multiple sources.[1][2][7]

Detailed Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Susceptibility Testing
  • Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Dilution: Dilute the viral stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the diluted virus to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Drug Treatment: After adsorption, remove the inoculum and add the medium containing the different concentrations of this compound.

  • Overlay: Add an overlay of medium containing 0.6% methylcellulose or another appropriate gelling agent to restrict viral spread.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days, or until plaques are visible.

  • Staining: Remove the overlay and fix the cells with a solution of 10% formalin for at least 30 minutes. Stain the fixed cells with a 0.1% crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.

Protocol 2: Sanger Sequencing of the RSV L Gene for Resistance Mutation Analysis
  • RNA Extraction: Extract viral RNA from infected cell culture supernatant or cell lysates using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and random hexamers or a gene-specific primer targeting the L gene.

  • PCR Amplification: Amplify the region of the L gene known to harbor resistance mutations (e.g., the region containing codons 628, 789, 795, and 796) using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components. This can be done using a PCR purification kit or gel extraction.

  • Sequencing Reaction: Set up a Sanger sequencing reaction using the purified PCR product as a template and a sequencing primer (either the forward or reverse PCR primer).

  • Sequence Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes that result in amino acid substitutions compared to the wild-type reference sequence.

Visualizations

ALS8112_Mechanism_of_Action cluster_cell Host Cell cluster_virus RSV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Host Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Host Kinases This compound-TP This compound-TP (Active Form) This compound-DP->this compound-TP Host Kinases RdRp RSV RNA Polymerase (L protein) This compound-TP->RdRp Inhibits Viral_RNA Viral_RNA Viral_RNA->RdRp Chain_Termination RNA Chain Termination RdRp->Chain_Termination ALS-8112_ext This compound (Prodrug) ALS-8112_ext->this compound Enters Cell Resistance_Selection_Workflow Start Start Infect_Cells Infect HEp-2 cells with wild-type RSV Start->Infect_Cells Add_Drug Add low concentration of this compound Infect_Cells->Add_Drug Incubate Incubate until CPE is observed Add_Drug->Incubate Harvest Harvest virus Incubate->Harvest Passage Passage virus onto fresh cells with gradually increasing drug concentration Harvest->Passage Check_Resistance Periodically test for resistance (Phenotypic Assay) Passage->Check_Resistance Check_Resistance->Passage No Resistance Resistant_Virus Resistant Virus Emerges Check_Resistance->Resistant_Virus Resistance Detected Genotype Genotype the resistant virus (Sanger/NGS) Resistant_Virus->Genotype Characterize Further characterize fitness and polymerase activity Genotype->Characterize End End Characterize->End Combination_Therapy_Logic cluster_resistance Resistance Mechanisms RSV_Infection RSV Infection RdRp RSV RNA Polymerase (L protein) RSV_Infection->RdRp This compound This compound (Nucleoside Inhibitor) Inhibition1 Inhibition of Polymerase This compound->Inhibition1 Resistance_Pathway1 QUAD Mutations (e.g., M628L, A789V) This compound->Resistance_Pathway1 Selects for AZ-27 AZ-27 (Non-nucleoside Inhibitor) Inhibition2 Inhibition of Polymerase AZ-27->Inhibition2 Resistance_Pathway2 Y1631H Mutation AZ-27->Resistance_Pathway2 Selects for Inhibition1->RdRp Synergistic_Effect Synergistic Inhibition of RSV Replication Inhibition1->Synergistic_Effect Inhibition2->RdRp Inhibition2->Synergistic_Effect Resistance_Pathway1->AZ-27 No Effect No_Cross_Resistance No Cross-Resistance Resistance_Pathway2->this compound No Effect

References

Enhancing the intracellular conversion of ALS-8112 to its active triphosphate form

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with ALS-8112. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the intracellular conversion of this compound to its active triphosphate form, this compound-TP.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside analog that acts as a potent and selective inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] For its antiviral activity, this compound must be converted intracellularly to its active 5'-triphosphate metabolite, this compound-TP.[1][3][4] This active form acts as a chain terminator during viral RNA synthesis, thereby inhibiting RSV replication.[3][5][6] this compound is the parent nucleoside of the orally bioavailable prodrug ALS-8176.[5][7]

Q2: Which host cell kinases are responsible for the phosphorylation of this compound?

The intracellular phosphorylation of this compound to this compound-TP is a multi-step process mediated by host cell kinases. The initial and highly efficient phosphorylation to this compound-monophosphate (this compound-MP) is primarily catalyzed by deoxycytidine kinase (dCK).[5] While uridine-cytidine kinase 1 (UCK-1) and UCK-2 can phosphorylate this compound, their efficiency is significantly lower than that of dCK.[5] The subsequent phosphorylation steps to the diphosphate and triphosphate forms are less well-defined, with the conversion from monophosphate to diphosphate being the rate-limiting step.[5] Nucleoside diphosphate kinase (NDPK) is suggested to be involved in the final phosphorylation to this compound-TP.[5]

Q3: What is the rate-limiting step in the intracellular conversion of this compound to this compound-TP?

For many nucleoside analogs, the initial monophosphorylation is the rate-limiting step. However, for this compound, the first phosphorylation step, mediated by dCK, is highly efficient.[5] The bottleneck in the activation pathway of this compound is the second phosphorylation step, the conversion of this compound-MP to this compound-diphosphate (this compound-DP).[5]

Q4: What are typical intracellular concentrations of this compound and its phosphorylated metabolites?

In A549 human lung epithelial cells treated with 50 μM of this compound, the intracellular levels of this compound-MP and this compound-TP were found to be approximately 621 ± 75 pmol/million cells and 145 ± 17 pmol/million cells, respectively.[5] Attempts to monitor intracellular this compound-DP have been unsuccessful, possibly due to the instability of this analyte.[5]

Troubleshooting Guide

Issue: Low or undetectable levels of this compound-TP in cell-based assays.

This is a common challenge that can arise from several factors related to experimental conditions and cellular machinery. Follow the steps below to troubleshoot this issue.

Step 1: Verify Experimental Setup and Reagents
  • This compound Integrity: Ensure the stock solution of this compound is not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C.[3]

  • Cell Line Viability and Health: Confirm that the cell line used is healthy and viable. Cells should be in the logarithmic growth phase and free from contamination. Over-passaged or unhealthy cells may exhibit altered metabolic and kinase activities.

  • Assay Conditions: Review the incubation time and concentration of this compound. The formation of this compound-TP is time and concentration-dependent. Consider performing a time-course and dose-response experiment to optimize these parameters.

Step 2: Assess Cellular Kinase Activity
  • Choice of Cell Line: The expression levels of key kinases, particularly dCK, can vary significantly between different cell lines. Cell lines with low dCK expression will be less efficient at converting this compound to its active form. Consider using cell lines known to have robust dCK activity, such as A549 or HEp-2 cells.[1][5]

  • dCK Inhibition: To confirm the role of dCK in your system, you can use a selective dCK inhibitor. A significant reduction in the formation of this compound-MP and this compound-TP in the presence of the inhibitor would indicate that the upstream phosphorylation machinery is active.[5]

Step 3: Optimize Analytical Methods
  • Metabolite Extraction: The efficiency of intracellular metabolite extraction is crucial. Ensure that your extraction protocol is optimized for phosphorylated nucleosides.

  • LC/MS/MS Sensitivity: The quantification of intracellular metabolites is typically performed using LC/MS/MS.[5] Verify the sensitivity and calibration of your instrument using synthetic standards for this compound, this compound-MP, and this compound-TP.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low this compound-TP Levels check_reagents Step 1: Verify Reagents & Setup - this compound integrity - Cell health - Assay conditions start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Action: Prepare fresh reagents, optimize conditions reagents_ok->fix_reagents No check_kinases Step 2: Assess Kinase Activity - Cell line choice (dCK levels) - Use dCK inhibitor as control reagents_ok->check_kinases Yes fix_reagents->check_reagents kinases_ok Sufficient Kinase Activity? check_kinases->kinases_ok fix_kinases Action: Switch to a high-dCK cell line (e.g., A549) kinases_ok->fix_kinases No check_analytics Step 3: Optimize Analytical Method - Metabolite extraction - LC/MS/MS sensitivity kinases_ok->check_analytics Yes fix_kinases->check_kinases analytics_ok Analytical Method Validated? check_analytics->analytics_ok fix_analytics Action: Optimize extraction & calibrate LC/MS/MS analytics_ok->fix_analytics No end_success Resolution: this compound-TP Detected analytics_ok->end_success Yes fix_analytics->check_analytics end_fail Further Investigation Needed

Caption: Troubleshooting workflow for low this compound-TP levels.

Data Presentation

Table 1: Kinase Efficiency in this compound Monophosphorylation
KinaseSubstratekcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
dCK Deoxycytidine24 ± 63.5 x 10⁻³6.9 x 10³
This compound 2.6 ± 0.5 265 ± 58 9.7 x 10⁻³
UCK-1 Cytidine3.7 ± 0.051382 ± 602.7 x 10⁻³
This compound 5.7 x 10⁻³ ± 6.5 x 10⁻⁴ 177 ± 90 3.2 x 10⁻⁵
UCK-2 Cytidine37 ± 3229 ± 810.16
This compound 2.2 x 10⁻² ± 2.5 x 10⁻³ 200 ± 105 1.1 x 10⁻⁴
Data adapted from a 2016 study.[5]
Table 2: Intracellular Levels of this compound and its Metabolites in A549 Cells
Treatment (50 µM this compound)Intracellular this compound (pmol/million cells)Intracellular this compound-MP (pmol/million cells)Intracellular this compound-TP (pmol/million cells)
This compound alone Not reported621 ± 75145 ± 17
This compound + dCK inhibitor No significant change~36.5 (17-fold reduction)~17.5 (8.3-fold reduction)
Data adapted from a 2016 study.[5]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Cell-Based Assay for this compound Phosphorylation

This protocol outlines a general procedure for treating cells with this compound and harvesting them for metabolite analysis.

  • Cell Seeding:

    • Seed A549 cells (or another suitable cell line) in 6-well plates at a density of 0.5 x 10⁶ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 50 µM).

    • (Optional for control wells) Prepare a solution of a dCK inhibitor (e.g., at 10 µM) in the culture medium.

    • Aspirate the old medium from the cells and add the medium containing this compound (and dCK inhibitor, if applicable).

    • Incubate for the desired period (e.g., 24 hours).

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate buffer for LC/MS/MS analysis.

    • Analyze the samples for the presence and quantity of this compound, this compound-MP, and this compound-TP using a validated LC/MS/MS method with corresponding standards.

Intracellular Activation Pathway of this compound

MetabolicPathway cluster_cell Intracellular Space ALS8112 This compound ALS8112_MP This compound-MP ALS8112->ALS8112_MP Phosphorylation ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Phosphorylation ALS8112_TP This compound-TP (Active Form) ALS8112_DP->ALS8112_TP Phosphorylation dCK dCK (highly efficient) dCK->ALS8112_MP Kinase2 Kinase(s) (Rate-limiting step) Kinase2->ALS8112_DP NDPK NDPK NDPK->ALS8112_TP ALS8112_ext This compound (Extracellular) ALS8112_ext->ALS8112 Cellular Uptake

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Workflow for Quantifying this compound Metabolites

ExperimentalWorkflow start Start seed_cells 1. Seed Cells (e.g., A549 in 6-well plates) start->seed_cells treat_cells 2. Treat with this compound (e.g., 50 µM for 24h) seed_cells->treat_cells harvest_cells 3. Harvest Cells (Wash with PBS) treat_cells->harvest_cells extract_metabolites 4. Extract Metabolites (70% Methanol) harvest_cells->extract_metabolites centrifuge 5. Centrifuge to remove debris extract_metabolites->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant dry_sample 7. Dry Sample (Vacuum Concentrator) collect_supernatant->dry_sample reconstitute 8. Reconstitute in LC/MS/MS buffer dry_sample->reconstitute analyze 9. LC/MS/MS Analysis (Quantify metabolites) reconstitute->analyze end End analyze->end

Caption: Workflow for metabolite quantification.

References

Technical Support Center: Refining In Vitro Models for ALS-8112 Efficacy Prediction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine in vitro models for better prediction of the clinical efficacy of ALS-8112, a nucleoside analog inhibitor of the respiratory syncytial virus (RSV) polymerase.

I. Understanding the Discrepancy Between In Vitro and Clinical Efficacy of this compound (Lumicitabine)

This compound demonstrated potent and broad-spectrum anti-RSV activity in various in vitro models. However, its prodrug, lumicitabine (ALS-8176), failed to show significant antiviral efficacy in hospitalized infants with RSV infection and was associated with dose-related neutropenia. This discrepancy highlights the importance of refining preclinical models to be more predictive of clinical outcomes.

Key Considerations for Model Refinement:

  • Host Cell Type: Standard cell lines like HEp-2 and A549 may not fully recapitulate the physiology of pediatric airway epithelial cells.

  • Metabolic Activation: The intracellular conversion of this compound to its active triphosphate form (this compound-TP) is a critical step that can vary between cell types and patient populations.

  • Drug Exposure: Achieving and maintaining sufficient intracellular concentrations of this compound-TP in the target cells in vivo is crucial for antiviral activity.

II. Troubleshooting Guides for In Vitro RSV Assays

This section provides solutions to common issues encountered during in vitro experiments with this compound and RSV.

1. Plaque Assay Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
No or Poor Plaque Formation - Low virus titer. - HEp-2 cells are not optimal for all RSV strains. - Incorrect overlay medium. - Cells are not confluent at the time of infection.- Re-titer the virus stock. - Consider using more permissive cell lines for specific clinical isolates. - Optimize the overlay; agarose is often more suitable than carboxymethyl cellulose for HEp-2 cells. - Ensure cell monolayers are 100% confluent before infection.
High Variability in Plaque Size and Number - Uneven cell monolayer. - Inconsistent virus adsorption. - Pipetting errors.- Ensure even cell seeding and a uniform monolayer. - Gently rock the plates during virus adsorption to ensure even distribution. - Use calibrated pipettes and practice consistent technique.
"Fuzzy" or Indistinct Plaques - Overlay detached or is too thin. - Staining issues.- Ensure the overlay has solidified properly before moving the plates. - Optimize staining time and concentration of the staining agent (e.g., neutral red or crystal violet). For clearer plaques, consider immunostaining.

2. qRT-PCR Assay Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
High Ct Values or No Amplification - Poor RNA quality or quantity. - Inefficient reverse transcription. - PCR inhibitors in the sample.- Use a reliable RNA extraction method and assess RNA integrity. - Optimize the reverse transcription step, including primer choice and enzyme concentration. - Purify RNA samples to remove potential inhibitors.
High Variability Between Replicates - Pipetting inaccuracies. - Inconsistent sample processing.- Use a master mix for PCR setup to minimize pipetting variations. - Ensure consistent and thorough mixing of all reagents.
Non-Specific Amplification - Primer-dimer formation. - Suboptimal annealing temperature.- Perform a melt curve analysis to check for non-specific products. - Optimize the annealing temperature in the PCR protocol.

III. Frequently Asked Questions (FAQs)

Q1: Why did this compound show potent antiviral activity in vitro but fail in clinical trials with infants?

A1: The clinical failure of lumicitabine (the prodrug of this compound) in infants, despite promising in vitro data, is likely multifactorial:

  • Differences in Host Cell Metabolism: The efficiency of the intracellular phosphorylation of this compound to its active triphosphate form can differ significantly between the immortalized cell lines used in vitro (like HEp-2) and the primary pediatric airway epithelial cells in infants. Studies have shown that pediatric airway cells have distinct gene expression profiles, including higher expression of interferon-associated genes, which could influence viral replication and drug metabolism.

  • Suboptimal Drug Exposure in Target Cells: The clinical trial in infants may not have achieved and sustained a high enough intracellular concentration of the active this compound-TP in the respiratory epithelial cells to effectively inhibit viral replication.

  • Toxicity: The observed dose-limiting neutropenia in infants suggests that the therapeutic window was narrower than anticipated. Nucleoside analogs can cause myelosuppression, and this effect might be more pronounced in a pediatric population.

Q2: What are the limitations of using HEp-2 cells for RSV antiviral testing?

A2: While widely used, HEp-2 cells have several limitations:

  • They are a laryngeal carcinoma cell line and do not represent the differentiated, pseudostratified epithelium of the human respiratory tract.

  • They may not express the same levels of host kinases required for the activation of nucleoside analogs like this compound compared to primary airway cells.

  • RSV plaque formation can be slow and plaques may be indistinct, leading to variability in assay results. Some clinical isolates of RSV form poor plaques in HEp-2 cells[1].

Q3: How can I improve the clinical relevance of my in vitro model for testing RSV nucleoside analogs?

A3: To enhance the predictive value of your in vitro studies, consider the following:

  • Use of Primary Human Bronchial Epithelial Cells (HBECs): Culturing primary HBECs at an air-liquid interface (ALI) creates a three-dimensional model that more closely mimics the in vivo airway epithelium, with ciliated and mucus-producing cells.

  • Measure Intracellular this compound-TP Levels: Directly quantifying the concentration of the active triphosphate metabolite in your cell model provides a more accurate measure of the compound's effective concentration at the site of action.

  • Assess Antiviral Activity Against Clinical Isolates: Laboratory-adapted strains of RSV may have different sensitivities to antiviral compounds compared to contemporary clinical isolates.

Q4: What is the mechanism of neutropenia associated with nucleoside analogs?

A4: Nucleoside analogs can cause neutropenia, a reduction in a type of white blood cell, through bone marrow suppression[2][3]. This occurs because these drugs can interfere with the DNA synthesis of rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to decreased production of neutrophils[2][4].

IV. Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell Line RSV Strain Assay Type EC50 (µM) CC50 (µM) Selectivity Index (CC50/EC50)
HEp-2A2qRT-PCR0.153 ± 0.076> 100> 650
HEp-2B1qRT-PCR0.132 ± 0.055> 100> 750
Primary Human Tracheal/Bronchial Epithelial CellsA2qRT-PCR0.09 - 0.73Not ReportedNot Applicable

Data compiled from multiple sources.

V. Experimental Protocols

1. Detailed Methodology for RSV Plaque Reduction Assay in HEp-2 Cells

  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Preparation: Dilute RSV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the confluent HEp-2 cell monolayers. Add the diluted virus to each well and incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution.

  • Compound Addition: After the adsorption period, remove the virus inoculum and add the serially diluted this compound to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., DMEM/F12 with 0.3% low-melting-point agarose) to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

2. Detailed Methodology for RSV Quantification by qRT-PCR

  • Cell Seeding and Infection: Seed HEp-2 or other appropriate cells in 96-well plates. The next day, infect the cells with RSV at a specified multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and RSV-specific primers or random hexamers.

  • Quantitative PCR: Perform real-time PCR using RSV-specific primers and a probe (e.g., targeting the N gene). Include a standard curve of known RSV RNA concentrations to quantify the viral load in each sample.

  • Data Analysis: Determine the viral RNA copy number in each well. The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the virus control.

VI. Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Testing prep Prepare HEp-2 Cell Monolayer infect Infect with RSV prep->infect treat Treat with this compound Dilutions infect->treat incubate Incubate (e.g., 5-7 days) treat->incubate quantify Quantify Viral Inhibition (Plaque Assay or qRT-PCR) incubate->quantify ec50 Determine EC50 quantify->ec50

Caption: Experimental workflow for in vitro efficacy testing of this compound.

signaling_pathway cluster_cell Host Cell cluster_virus RSV Replication als8112 This compound (Prodrug) dck dCK als8112->dck Phosphorylation als8112_mp This compound-MP other_kinases Other Kinases als8112_mp->other_kinases Phosphorylation als8112_dp This compound-DP als8112_dp->other_kinases Phosphorylation als8112_tp This compound-TP (Active) rdRp RNA-dependent RNA Polymerase (L-P complex) als8112_tp->rdRp Inhibition (Chain Termination) dck->als8112_mp other_kinases->als8112_dp other_kinases->als8112_tp viral_rna Viral RNA Template viral_rna->rdRp new_rna New Viral RNA rdRp->new_rna RNA Synthesis

Caption: Activation pathway of this compound and its inhibition of RSV replication.

logical_relationship cluster_models In Vitro Model Refinement cluster_prediction Improved Clinical Prediction standard_model Standard Models (e.g., HEp-2 cells) advanced_model Advanced Models (e.g., Primary HBEC-ALI) standard_model->advanced_model Transition to better_prediction More Accurate Prediction of Clinical Efficacy standard_model->better_prediction Limited Correlation advanced_model->better_prediction Leads to intracellular_pk Measure Intracellular this compound-TP intracellular_pk->better_prediction Provides critical data for

Caption: Logical relationship for improving clinical efficacy prediction.

References

Validation & Comparative

Comparative Analysis of ALS-8112 and Ribavirin for RSV Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two antiviral compounds, ALS-8112 and ribavirin, for the inhibition of Respiratory Syncytial Virus (RSV). It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, in vitro efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] Despite its significant global health impact, therapeutic options remain limited.[2] Ribavirin, a broad-spectrum guanosine analog, has been the historical standard of care but its use is constrained by modest efficacy and notable side effects.[3][4] This has driven the development of novel, targeted antiviral agents. Among these is this compound, a potent and selective nucleoside analog that specifically inhibits the RSV polymerase.[1][5] This document compares these two agents based on available preclinical and experimental data.

Mechanism of Action

The two compounds inhibit RSV replication through distinct molecular mechanisms. This compound is a highly specific, direct-acting antiviral, whereas ribavirin has a broader, multi-faceted mechanism of action.

This compound: Targeted RNA Polymerase Inhibition

This compound is the parent nucleoside of the orally bioavailable prodrug lumicitabine (ALS-8176).[6][7] Following administration, ALS-8176 is metabolized to this compound, which then enters respiratory epithelial cells.[6] Inside the cell, host kinases phosphorylate this compound into its active 5'-triphosphate form, this compound-TP.[1][6] This active metabolite acts as a chain terminator of viral RNA synthesis.[5][8] It is incorporated by the viral RNA-dependent RNA polymerase (RdRp) complex (L-protein) into the growing RNA strand, which immediately halts further elongation.[8][9] The first phosphorylation step is efficiently carried out by the host enzyme deoxycytidine kinase (dCK).[6]

ALS8112_MoA cluster_extracellular Extracellular Space Prodrug ALS-8176 (Lumicitabine, Oral Prodrug) ALS8112 This compound (Parent Nucleoside) Prodrug->ALS8112 Metabolism dCK dCK ALS8112->dCK ALS8112_MP This compound-MP (Monophosphate) Kinases Host Kinases ALS8112_MP->Kinases ALS8112_DP This compound-DP (Diphosphate) ALS8112_DP->Kinases ALS8112_TP This compound-TP (Active Triphosphate) RSV_Polymerase RSV L-Protein (RdRp) ALS8112_TP->RSV_Polymerase Incorporation dCK->ALS8112_MP Phosphorylation Kinases->ALS8112_DP Phosphorylation Kinases->ALS8112_TP Phosphorylation RNA_Chain Nascent Viral RNA RSV_Polymerase->RNA_Chain Elongation Termination Chain Termination RNA_Chain->Termination Inhibition

Caption: Mechanism of Action of this compound.
Ribavirin: Multi-Target Antiviral Activity

Ribavirin is a synthetic guanosine analog with broad-spectrum activity against both RNA and DNA viruses.[10][11] Its mechanism against RSV is not fully elucidated but is believed to be multifactorial.[11] Once inside the cell, ribavirin is phosphorylated to ribavirin monophosphate (RMP) and ribavirin triphosphate (RTP). These metabolites exert antiviral effects through several proposed pathways:

  • IMPDH Inhibition: RMP competitively inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This interferes with the synthesis of viral RNA and capping processes.[11]

  • Direct Polymerase Inhibition: RTP can directly inhibit the viral RNA-dependent RNA polymerase, competing with natural nucleoside triphosphates.[10][12]

  • RNA Mutagenesis: RTP can be incorporated into the viral RNA genome by the RdRp, causing lethal mutations in a process termed "error catastrophe."[11]

Caption: Proposed Mechanisms of Action of Ribavirin.

In Vitro Efficacy and Potency

Experimental data consistently demonstrate that this compound is a significantly more potent inhibitor of RSV replication in vitro compared to ribavirin.

Table 1: Comparative In Vitro Antiviral Activity Against RSV

Compound Cell Line RSV Strain EC₅₀ (µM) Citation(s)
This compound HEp-2 A2 0.153 [1]
HEp-2 B1 0.132 [1]
HEp-2 Various ~0.92 [5]
HeLa Replicon 0.15 [5]
Human Airway Epithelium A2 0.09 - 0.73 [1]
Ribavirin HEp-2 Not Specified ~12.3 - 41.0* [13][14]

*EC₅₀ for Ribavirin is often reported in µg/mL. Values were converted to µM for comparison (3-10 µg/mL, MW ≈ 244.1 g/mol ). Ribavirin is noted as the least active compound in direct comparisons.[13]

Cytotoxicity and Safety Profile

A critical aspect of antiviral development is the therapeutic window, defined by the ratio of cytotoxicity to efficacy. This compound exhibits a much wider therapeutic window than ribavirin.

Table 2: Comparative Cytotoxicity and Selectivity Index

Compound Cell Line CC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀) Citation(s)
This compound HEp-2 > 100 > 650 - 750 [1]
Ribavirin HEp-2 > 410* > 10 [13]
A549 > 819** Varies [15]
Vero > 1229** Varies [15]

*Ribavirin demonstrated significant cytotoxicity in HEp-2 cells.[13] **Cytotoxicity varies by cell line, with some showing no significant effect up to 200-300 µg/mL.[15]

Clinically, ribavirin is associated with significant adverse effects, including a boxed warning for hemolytic anemia and teratogenic effects, requiring careful handling and patient monitoring.[10] this compound, through its prodrug ALS-8176, has been generally well-tolerated in clinical trials.[16]

Resistance Profile

The potential for viral resistance is a key consideration for antiviral therapies.

  • This compound: Prolonged in vitro passage of RSV in the presence of this compound has led to the selection of resistance-associated mutations.[1] These are typically multiple amino acid substitutions (e.g., M628L, A789V, L795I, I796V, known as QUAD mutations) within the RdRp domain of the L protein.[8] However, the barrier to resistance development in vitro has been shown to be very high.[13]

  • Ribavirin: Despite its long history of use, the development of clinically significant resistance in RSV is not a major concern, likely due to its multi-pronged mechanism of action.[14][16]

Experimental Protocols

The evaluation of antiviral compounds relies on standardized in vitro assays to determine efficacy and cytotoxicity.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, or CPE).

Methodology:

  • Cell Plating: Human epithelial cells (e.g., HEp-2) are seeded in 96-well plates and grown to 80-90% confluency.[5][13]

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

  • Infection and Treatment: Cell culture medium is removed, and cells are infected with an RSV strain at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.[17] Control wells include virus-only (no drug) and cell-only (no virus, no drug).

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 4-5 days, allowing the virus to replicate and cause CPE in unprotected cells.[1][5]

  • Quantification of Cell Viability: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo). The signal is proportional to the number of living cells.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that is toxic to host cells in the absence of a virus.

Methodology:

  • Cell Plating: As in the antiviral assay, cells are seeded in 96-well plates.[18]

  • Compound Treatment: The test compound is serially diluted and added to the uninfected cells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours to 5 days) to match experimental conditions.[1][18]

  • Viability Measurement: An MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a formazan product, which has a distinct color. The absorbance is read on a plate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated by plotting the percentage of cell viability (relative to the untreated control) against the compound concentration.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_InVitro In Vitro Characterization cluster_Advanced Advanced Studies HTS High-Throughput Screen (e.g., CPE Assay) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Lead_Optimization Lead Optimization (Medicinal Chemistry) Hit_Confirmation->Lead_Optimization EC50 Antiviral Potency (EC₅₀ Determination) Lead_Optimization->EC50 SI Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50 Cytotoxicity (CC₅₀ Determination) CC50->SI MoA Mechanism of Action (e.g., Polymerase Assays) SI->MoA Resistance Resistance Profiling MoA->Resistance InVivo In Vivo Efficacy (Animal Models) Resistance->InVivo

Caption: General Experimental Workflow for Antiviral Drug Evaluation.

Summary and Conclusion

The comparison between this compound and ribavirin highlights the evolution of antiviral drug development from broad-spectrum agents to highly targeted therapies.

  • Potency and Specificity: this compound is a highly potent and specific inhibitor of RSV replication, with EC₅₀ values in the nanomolar to low micromolar range.[1] Ribavirin is orders of magnitude less potent.[13]

  • Mechanism: this compound acts via a single, well-defined mechanism as an RNA chain terminator, specifically targeting the viral L-protein.[9] Ribavirin's activity is multifactorial, affecting both host and viral processes.[11]

  • Safety Profile: this compound demonstrates a superior safety profile in vitro, with a very high selectivity index.[1] Ribavirin's clinical use is hampered by significant toxicity, including hemolytic anemia.[10]

  • Resistance: While resistance to this compound can be generated in vitro, it requires multiple mutations in the viral polymerase, suggesting a high barrier to development.[8][13] Ribavirin resistance is not a significant clinical issue for RSV.[14]

References

Synergistic Inhibition of Respiratory Syncytial Virus by ALS-8112 and AZ-27: A Combination Therapy Approach

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced antiviral effect of combining two distinct RSV polymerase inhibitors, offering a promising strategy for future therapeutic interventions.

For Immediate Release

Researchers and drug development professionals are continually seeking more effective treatments for Respiratory Syncytial Virus (RSV), a leading cause of severe respiratory illness. A significant advancement in this area is the demonstrated synergistic effect of combining ALS-8112, a nucleoside analog inhibitor, with AZ-27, a non-nucleoside inhibitor. This combination has been shown to potently inhibit RSV replication in vitro, suggesting a powerful therapeutic strategy with a high barrier to resistance.[1][2][3]

This compound is the parent molecule of ALS-8176, a prodrug that has shown efficacy in clinical trials.[1][3][4] Its active form, this compound-5'-triphosphate, acts as a chain terminator for the RSV RNA-dependent RNA polymerase (RdRp), thereby halting viral RNA synthesis.[1][3][5][6] In contrast, AZ-27 is a non-nucleoside inhibitor that also targets the viral L protein, which contains the RdRp domain, but does so by inhibiting the initiation of RNA synthesis at the promoter.[7][8][9][10] The distinct mechanisms of action of these two inhibitors lay the groundwork for their synergistic interaction and the lack of cross-resistance.[1][3]

Quantitative Analysis of Synergistic Effects

The combination of this compound and AZ-27 has been demonstrated to result in significant synergistic inhibition of RSV replication.[1][2][3] The synergy is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Effective ConcentrationCombination Index (CI)Interpretation
EC500.38Significant Synergy
EC750.44Significant Synergy
EC900.52Significant Synergy

Data sourced from in vitro studies on HEp-2 cells infected with recombinant RSV.[1]

Importantly, the combination of this compound and AZ-27 did not show any increase in cytotoxicity in HEp-2 cells, highlighting the safety profile of this combination approach.[1]

Mechanisms of Action and Resistance

The synergistic effect of this compound and AZ-27 stems from their distinct inhibitory mechanisms targeting the same viral enzyme complex, the RSV L-P protein complex (RNA polymerase).

  • This compound: As a nucleoside analog, this compound is intracellularly converted to its active triphosphate form (this compound-TP).[1][4][5] This active metabolite is then incorporated into the growing viral RNA chain by the RSV polymerase, leading to premature chain termination.[1][3][6] Resistance to this compound is associated with specific mutations in the RdRp domain of the L protein (QUAD mutations: M628L, A789V, L795I, and I796V).[1][3]

  • AZ-27: This non-nucleoside inhibitor binds to a different site on the L protein.[7][11] Its binding interferes with the initiation of transcription, effectively preventing the polymerase from starting the process of mRNA and genome synthesis.[7][8][9] Resistance to AZ-27 is conferred by a different mutation in the L protein (Y1631H).[1][3][12][13]

A key finding is the lack of cross-resistance between the two inhibitors. The mutations that confer resistance to this compound do not affect the activity of AZ-27, and vice versa.[1][3][12] This is a critical advantage for a combination therapy, as it reduces the likelihood of the virus escaping treatment through single mutations.

Experimental Protocols

The synergistic effects of this compound and AZ-27 were evaluated using the following experimental setup:

Cell Line and Virus:

  • HEp-2 cells were used for the antiviral assays.

  • A recombinant RSV strain containing a Renilla luciferase reporter gene was used to easily quantify viral replication.

Antiviral Combination Assay:

  • HEp-2 cells were seeded in 96-well plates.

  • A dilution series of this compound and AZ-27, both individually and in combination, was prepared.

  • The cells were infected with the recombinant RSV.

  • The compounds were added to the infected cells.

  • After a set incubation period, the level of viral replication was determined by measuring the Renilla luciferase activity.

  • Cell viability was assessed in parallel to ensure that the observed antiviral effects were not due to cytotoxicity.

  • The data was analyzed using the Bliss-Independence model and the Combination Index method to determine the nature of the drug-drug interaction.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and AZ-27 inhibit RSV replication and their synergistic interaction.

ALS_8112_Mechanism cluster_cell Host Cell This compound This compound This compound-TP This compound-TP This compound->this compound-TP Intracellular phosphorylation RSV RNA Polymerase (L-P complex) RSV RNA Polymerase (L-P complex) This compound-TP->RSV RNA Polymerase (L-P complex) Incorporation Viral RNA Viral RNA RSV RNA Polymerase (L-P complex)->Viral RNA RNA Synthesis Terminated RNA Terminated RNA RSV RNA Polymerase (L-P complex)->Terminated RNA Chain Termination

Caption: Mechanism of action of this compound.

AZ_27_Mechanism cluster_cell Host Cell AZ-27 AZ-27 RSV RNA Polymerase (L-P complex) RSV RNA Polymerase (L-P complex) AZ-27->RSV RNA Polymerase (L-P complex) Binding Promoter Promoter RSV RNA Polymerase (L-P complex)->Promoter Binds to Transcription Initiation Transcription Initiation RSV RNA Polymerase (L-P complex)->Transcription Initiation Inhibition

Caption: Mechanism of action of AZ-27.

Synergistic_Effect RSV Replication RSV Replication Inhibition of RNA Synthesis Initiation Inhibition of RNA Synthesis Initiation Synergistic Inhibition Synergistic Inhibition Inhibition of RNA Synthesis Initiation->Synergistic Inhibition Chain Termination Chain Termination Chain Termination->Synergistic Inhibition Synergistic Inhibition->RSV Replication Strongly Reduces AZ-27 AZ-27 AZ-27->Inhibition of RNA Synthesis Initiation This compound This compound This compound->Chain Termination

Caption: Synergistic inhibition of RSV replication.

Conclusion

The combination of this compound and AZ-27 represents a promising therapeutic strategy for the treatment of RSV infections. The significant synergistic effect, coupled with the lack of cross-resistance and a favorable safety profile, provides a strong rationale for further development of this combination therapy.[1][2][3] This approach of targeting the same viral enzyme with two inhibitors acting through different mechanisms could be a blueprint for developing more robust and effective antiviral treatments.

References

Comparative Analysis of ALS-8112-TP's Selectivity for RSV Polymerase Over Human Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

The development of antiviral therapeutics with high specificity for viral enzymes over host cellular machinery is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the selectivity of ALS-8112-triphosphate (this compound-TP), the active metabolite of the investigational drug lumicitabine (ALS-8176), for the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp) versus human DNA and RNA polymerases. This analysis is supported by experimental data from peer-reviewed studies and includes a comparison with other RSV polymerase inhibitors.

Executive Summary

This compound-TP is a potent and highly selective inhibitor of the RSV polymerase.[1][2][3] Its mechanism of action involves the termination of viral RNA synthesis.[1][2] Extensive in vitro studies have demonstrated that this compound-TP exhibits a remarkable selectivity for the viral polymerase, with minimal to no inhibitory activity against a panel of human DNA and RNA polymerases at concentrations significantly higher than its effective dose against RSV. This high selectivity index underscores its potential as a safe and effective antiviral agent.

Data Presentation: Quantitative Selectivity of Polymerase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound-TP and other RSV polymerase inhibitors against their target viral polymerase and a selection of human polymerases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Inhibitory Activity of this compound-TP Against Viral and Human Polymerases

Polymerase TargetOrganism/VirusIC50 (µM)Reference
RNA-dependent RNA PolymeraseRespiratory Syncytial Virus (RSV)0.02[4]
DNA PolymerasesHuman> 100[4]
RNA PolymerasesHuman> 100[4]

Table 2: Comparative Selectivity of Various RSV Polymerase Inhibitors

CompoundTarget PolymeraseIC50 (µM)Human Polymerase(s) TestedHuman Polymerase IC50 (µM)Reference
This compound-TP RSV RdRp0.02DNA and RNA Polymerases> 100[4]
JNJ-8003 RSV Polymerase0.00067DNA Pol α, β, γ; mito RNA Pol; RNA Pol II> 100[5]
AZ-27 RSV L-protein (polymerase)See Note 1Not specifiedNot specified[1][6]
BI compound D RSV PolymeraseSee Note 2Not specifiedNot specified[7]

Note 1: The EC50 of AZ-27 against RSV A subtype is reported as 24 ± 9 nM and against B subtype as 1.0 ± 0.28 μM.[1] Specific IC50 values against the isolated polymerase are not readily available in the searched literature. Note 2: BI compound D is reported to have an EC50 of 21 nM in a cell-based RSV replication assay.[7] Specific IC50 values against the isolated polymerase and human polymerases are not detailed in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on descriptions in the referenced literature.

In Vitro Polymerase Inhibition Assay (General Protocol)

This assay is designed to determine the IC50 value of a compound against a specific polymerase.

1. Expression and Purification of Polymerases:

  • Recombinant RSV L-P polymerase complex is expressed in an appropriate system (e.g., baculovirus-infected insect cells).

  • Human DNA and RNA polymerases are either commercially sourced or purified from human cell lines (e.g., HeLa cells).

2. Polymerase Activity Assay:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the purified polymerase, a specific template-primer (for DNA polymerases and some RNA polymerase assays), radiolabeled or fluorescently labeled nucleotides (e.g., [α-³²P]GTP or a fluorescent analog), and a reaction buffer containing necessary salts and cofactors (e.g., MgCl₂).

  • The inhibitor (e.g., this compound-TP) is added at various concentrations.

  • The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature (e.g., 30°C or 37°C) for a defined period.

3. Detection and Quantification:

  • The reaction is stopped (e.g., by adding EDTA).

  • The newly synthesized radiolabeled or fluorescently labeled nucleic acid product is separated from unincorporated nucleotides (e.g., by precipitation, filter binding, or gel electrophoresis).

  • The amount of incorporated label is quantified using a suitable instrument (e.g., a scintillation counter or a fluorescence plate reader).

4. Data Analysis:

  • The percentage of polymerase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing polymerase selectivity.

Inhibition_Mechanism cluster_cell Host Cell cluster_rsv RSV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Phosphorylation This compound-DP This compound-DP This compound-MP->this compound-DP Phosphorylation This compound-TP This compound-TP This compound-DP->this compound-TP Phosphorylation RSV_Polymerase RSV_Polymerase This compound-TP->RSV_Polymerase Incorporation RNA_Synthesis RNA_Synthesis RSV_Polymerase->RNA_Synthesis Elongation Chain_Termination Chain_Termination RNA_Synthesis->Chain_Termination

Caption: Mechanism of Action of this compound.

Polymerase_Selectivity_Workflow Start Start Purify_Polymerases Purify Recombinant RSV and Human Polymerases Start->Purify_Polymerases Setup_Assays Set up Parallel Polymerase Assays Purify_Polymerases->Setup_Assays Add_Inhibitor Add Serial Dilutions of this compound-TP Setup_Assays->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Measure_Activity Measure Polymerase Activity (e.g., Radiolabel Incorporation) Incubate->Measure_Activity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Activity->Analyze_Data Compare_Selectivity Compare IC50 Values for RSV vs. Human Polymerases Analyze_Data->Compare_Selectivity End End Compare_Selectivity->End

Caption: Experimental Workflow for Polymerase Selectivity.

References

Cross-Resistance Profile of ALS-8112: A Comparative Analysis with Other RSV Antiviral Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of ALS-8112, a first-in-class nucleoside analog inhibitor of the respiratory syncytial virus (RSV) polymerase, with other major classes of RSV antivirals. The data presented herein, supported by detailed experimental methodologies, is intended to inform antiviral development strategies and combination therapy approaches.

Executive Summary

This compound is a potent inhibitor of RSV replication, targeting the viral RNA-dependent RNA polymerase (RdRp) and acting as a chain terminator of RNA synthesis. Its unique mechanism of action and specific binding site within the RdRp confer a favorable cross-resistance profile, particularly when compared to non-nucleoside polymerase inhibitors. Studies have demonstrated a lack of cross-resistance between this compound and the non-nucleoside inhibitor AZ-27, suggesting that the resistance mutations selected by one compound do not confer resistance to the other. This lack of cross-resistance, coupled with observed synergistic effects in combination studies, highlights the potential for combination therapies to enhance antiviral efficacy and mitigate the emergence of resistant strains. While direct cross-resistance studies with fusion inhibitors are limited, the distinct mechanisms of action suggest a low probability of cross-resistance. Further investigation is warranted to fully elucidate the cross-resistance profile of this compound with a broader range of RSV antivirals.

Comparative Analysis of Antiviral Activity and Resistance

The following tables summarize the in vitro antiviral activity and resistance profiles of this compound in comparison to other classes of RSV antivirals.

Table 1: Antiviral Activity of this compound and Comparator Compounds against Wild-Type RSV

Antiviral AgentClassTargetEC₅₀ (µM) against RSV A2Cell LineReference
This compound Nucleoside Analog (Polymerase Inhibitor)RNA-dependent RNA polymerase (L protein)0.153 ± 0.076HEp-2[1]
AZ-27 Non-Nucleoside (Polymerase Inhibitor)RNA-dependent RNA polymerase (L protein)Not explicitly stated, but potentNot specified[2][3]
GS-5806 Fusion InhibitorFusion (F) proteinNot explicitly stated, but potentNot specified[4]
Ribavirin Nucleoside AnalogMultiple (IMP dehydrogenase, RNA polymerase)Not specified, generally less potent than newer agentsNot specified[5]

Table 2: Cross-Resistance Profile of this compound with a Non-Nucleoside Polymerase Inhibitor

RSV MutantResistance Mutation(s)Fold Change in EC₅₀ (this compound)Fold Change in IC₅₀ (AZ-27)Reference
This compound Resistant (QUAD) M628L, A789V, L795I, I796V in L protein39No significant effect[3][6]
AZ-27 Resistant Y1631H in L proteinNo significant increase in discrimination940[3]

Table 3: Combination Antiviral Activity

CombinationInteractionCell LineReference
This compound + AZ-27 SynergisticHEp-2[2][4]
This compound + EP-023938 (Replication Inhibitor) Additive to moderately synergisticNot specified[7]
This compound + GS-5806 (Fusion Inhibitor) Additive to moderately synergisticNot specified[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

RSV Plaque Reduction Assay for Antiviral Susceptibility

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50% (EC₅₀).

Materials:

  • HEp-2 cells (or other permissive cell line)

  • RSV stock (e.g., A2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose overlay medium

  • Antiviral compounds (e.g., this compound)

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the antiviral compound in serum-free DMEM.

  • Pre-incubate the confluent cell monolayers with the diluted antiviral compound for a specified time (e.g., 1 hour) at 37°C.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well).

  • After a 1-2 hour adsorption period, remove the virus inoculum.

  • Overlay the cells with methylcellulose medium containing the corresponding concentration of the antiviral compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 4-5 days until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

RSV Replicon Assay for Polymerase Inhibition

This cell-based assay measures the activity of the RSV polymerase in the absence of infectious virus production, making it a direct measure of polymerase inhibition.

Materials:

  • HEp-2 cells

  • Plasmids encoding the RSV N, P, M2-1, and L proteins (wild-type or mutant)

  • A plasmid containing an RSV minigenome with a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Luciferase assay system

  • Antiviral compounds

Procedure:

  • Seed HEp-2 cells in 24-well plates.

  • Co-transfect the cells with the plasmids encoding the RSV polymerase components and the minigenome reporter plasmid.

  • After transfection, add serial dilutions of the antiviral compound to the cell culture medium.

  • Incubate the cells for 24-48 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.

  • Calculate the EC₅₀ value by plotting the percentage of reporter activity inhibition against the drug concentration.

Recombinant RSV Polymerase Activity Assay

This biochemical assay directly measures the effect of an antiviral compound on the enzymatic activity of the purified RSV polymerase complex.

Materials:

  • Purified recombinant RSV L-P protein complex (wild-type or mutant)

  • RNA template corresponding to the RSV promoter region

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP)

  • Reaction buffer

  • Antiviral triphosphate (e.g., this compound-TP)

Procedure:

  • Set up the polymerase reaction by combining the purified L-P complex, RNA template, and reaction buffer.

  • Add serial dilutions of the antiviral triphosphate to the reaction mixture.

  • Initiate the reaction by adding the rNTP mix.

  • Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and purify the RNA products.

  • Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

  • Quantify the amount of RNA synthesis and calculate the IC₅₀ value, the concentration of inhibitor that reduces polymerase activity by 50%.

Visualizing Mechanisms and Relationships

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for assessing cross-resistance, and the relationship between resistance mutations of different antiviral classes.

ALS-8112_Mechanism_of_Action cluster_cell Host Cell cluster_virus RSV Replication Complex ALS8112_ext This compound (extracellular) ALS8112_int This compound (intracellular) ALS8112_ext->ALS8112_int Uptake ALS8112_MP This compound-MP ALS8112_int->ALS8112_MP Host Kinase (dCK) ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Host Kinase ALS8112_TP This compound-TP (Active form) ALS8112_DP->ALS8112_TP Host Kinase RSV_Polymerase RSV RNA Polymerase (L Protein) ALS8112_TP->RSV_Polymerase Incorporation RNA_Synthesis RNA Synthesis RSV_Polymerase->RNA_Synthesis Catalyzes RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Cross_Resistance_Workflow cluster_testing Antiviral Susceptibility Testing start Start: Select RSV Strain generate_resistant Generate Resistant Virus (Serial passage with Antiviral A) start->generate_resistant sequence_genome Sequence Viral Genome (Identify resistance mutations) generate_resistant->sequence_genome construct_mutants Construct Recombinant Virus with identified mutations sequence_genome->construct_mutants test_A Test against Antiviral A (Confirm Resistance) construct_mutants->test_A Plaque Reduction Assay or Replicon Assay test_B Test against Antiviral B (Assess Cross-Resistance) construct_mutants->test_B Plaque Reduction Assay or Replicon Assay analyze Analyze Data (Calculate Fold Change in EC₅₀) test_A->analyze test_B->analyze conclusion Conclusion on Cross-Resistance analyze->conclusion Resistance_Mutation_Relationships cluster_polymerase RSV L Protein (Polymerase) cluster_fusion RSV F Protein (Fusion) ALS8112_mut This compound Resistance (QUAD Mutations: M628L, A789V, L795I, I796V) AZ27 AZ-27 (Non-Nucleoside Inhibitor) ALS8112_mut->AZ27 No Cross-Resistance AZ27_mut AZ-27 Resistance (Y1631H) ALS8112 This compound (Nucleoside Analog) AZ27_mut->ALS8112 No Cross-Resistance Fusion_mut Fusion Inhibitor Resistance (e.g., T400A, F488Y) ALS8112->ALS8112_mut Selects for AZ27->AZ27_mut Selects for Fusion_Inhibitor Fusion Inhibitors Fusion_Inhibitor->Fusion_mut Selects for cluster_polymerase cluster_polymerase cluster_fusion cluster_fusion cluster_polymerase->cluster_fusion Distinct Targets

References

Validating the In Vitro Efficacy of ALS-8112 in Primary Human Bronchial Epithelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of ALS-8112, a novel antiviral agent for Respiratory Syncytial Virus (RSV), against other key inhibitors. The data presented is derived from studies utilizing primary human bronchial epithelial cells (HBECs), a physiologically relevant model for assessing antiviral activity against RSV infection of the respiratory tract.

Executive Summary

This compound, a nucleoside analog, demonstrates potent and selective inhibition of RSV replication in primary human bronchial epithelial cells. Its mechanism of action involves intracellular conversion to its active triphosphate form, which acts as a chain terminator for the viral RNA-dependent RNA polymerase. This guide compares the in vitro performance of this compound with other notable anti-RSV compounds, providing supporting experimental data and detailed methodologies to aid in the evaluation and design of future research.

Comparative In Vitro Efficacy of Anti-RSV Compounds in Primary Human Bronchial Epithelial Cells

The following table summarizes the 50% effective concentration (EC50) values of this compound and other RSV inhibitors against various RSV strains in primary human bronchial epithelial cells (HBECs) or other relevant primary human airway models. Lower EC50 values indicate higher antiviral potency.

Antiviral AgentDrug ClassRSV Strain(s)EC50 in Primary Human Airway/Bronchial Epithelial CellsReference Cell Type
This compound Nucleoside Analog (RNA Polymerase Inhibitor)RSV A20.09 - 0.73 µM3D Human Tracheal/Bronchial Epithelial Cells
EDP-938 N-Protein InhibitorRSV A (Long, M37), RSV B (VR-955)21 nM (Long), 23 nM (M37), 64 nM (VR-955)Primary Human Bronchial Epithelial Cells (HBECs)
Presatovir (GS-5806) Fusion InhibitorBroad range of A and B clinical isolatesMaintained potency (specific EC50 not stated in HBECs, but mean EC50 of 0.43 nM in other cell lines)Primary Human Airway Epithelial Cells
Ziresovir (AK0529) Fusion InhibitorLaboratory strains and clinical isolatesSingle-digit nM potency (cell type not specified as primary HBECs)Cellular Assays

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells (HBECs)

Primary human bronchial epithelial cells provide a robust in vitro model that closely mimics the in vivo airway environment.

  • Cell Sourcing and Expansion: Primary HBECs are isolated from human bronchial tissue obtained from donors. The tissue is subjected to enzymatic digestion to release the epithelial cells. These cells are then cultured on collagen-coated flasks or dishes in a specialized growth medium, such as Bronchial Epithelial Basal Medium (BEBM) supplemented with growth factors.

  • Air-Liquid Interface (ALI) Culture: To achieve a well-differentiated, pseudostratified mucociliary epithelium, expanded HBECs are seeded onto permeable Transwell® inserts. Once confluent, the apical medium is removed to create an air-liquid interface, while the basolateral medium continues to provide nutrients. This culture condition is maintained for several weeks to allow for full differentiation into ciliated, goblet, and basal cells.

In Vitro RSV Infection and Antiviral Assay
  • Virus Propagation: RSV strains (e.g., A2, Long) are propagated in a suitable cell line, such as HEp-2 or Vero cells, to generate high-titer viral stocks.

  • Infection of HBECs: Differentiated HBEC cultures at ALI are infected with RSV on the apical surface at a specific multiplicity of infection (MOI).

  • Compound Treatment: The antiviral compounds, including this compound and comparators, are serially diluted to the desired concentrations and added to the basolateral medium of the Transwell® inserts. Treatment is typically initiated prior to or at the time of infection and maintained for the duration of the experiment.

  • Quantification of Antiviral Activity:

    • Quantitative Reverse Transcription PCR (qRT-PCR): At various time points post-infection, total RNA is extracted from the HBECs. A one-step qRT-PCR assay is then performed using primers and probes specific for an RSV gene (e.g., the N gene) to quantify the amount of viral RNA. The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the EC50 value.

    • Cytopathic Effect (CPE) Reduction Assay: For cell lines susceptible to RSV-induced CPE, the antiviral activity can be assessed by visually scoring the reduction in cell death and morphological changes in the presence of the compound. Alternatively, cell viability can be quantified using assays that measure ATP levels (e.g., CellTiter-Glo®).

Visualizing Mechanisms and Workflows

Signaling Pathway: Intracellular Activation of this compound

ALS8112_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ALS8112_prodrug ALS-8176 (Lumicitabine) (Prodrug) ALS8112 This compound ALS8112_prodrug->ALS8112 Esterases ALS8112_MP This compound-MP (Monophosphate) ALS8112->ALS8112_MP Deoxycytidine Kinase (dCK) ALS8112_DP This compound-DP (Diphosphate) ALS8112_MP->ALS8112_DP UMP-CMP Kinase ALS8112_TP This compound-TP (Active Triphosphate) ALS8112_DP->ALS8112_TP Nucleoside Diphosphate Kinase (NDPK) RSV_Polymerase RSV RNA Polymerase ALS8112_TP->RSV_Polymerase Incorporation Chain_Termination RNA Chain Termination & Inhibition of Viral Replication RSV_Polymerase->Chain_Termination

Caption: Intracellular activation pathway of the this compound prodrug.

Experimental Workflow: In Vitro Antiviral Efficacy Testing

Antiviral_Workflow cluster_setup Experimental Setup cluster_assay Antiviral Assay cluster_analysis Data Analysis Culture_HBEC Culture & Differentiate Primary HBECs at ALI Infect_Cells Infect HBECs with RSV (Apical Surface) Culture_HBEC->Infect_Cells Prepare_Virus Prepare RSV Stock Prepare_Virus->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Antiviral Compounds Treat_Cells Add Antiviral Compounds (Basolateral Medium) Prepare_Compounds->Treat_Cells Infect_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_RNA Harvest Cells & Extract RNA Incubate->Harvest_RNA qRT_PCR Quantify Viral RNA via qRT-PCR Harvest_RNA->qRT_PCR Calculate_EC50 Calculate EC50 Values qRT_PCR->Calculate_EC50

Caption: General workflow for in vitro antiviral efficacy testing in primary HBECs.

A Comparative Analysis of Resistance Profiles: ALS-8112 Versus Non-Nucleoside RSV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Research Community

This guide provides a comprehensive comparison of the resistance profiles of the nucleoside analog ALS-8112 and various non-nucleoside respiratory syncytial virus (RSV) inhibitors. The following sections detail the mechanisms of resistance, present quantitative data on susceptibility changes, and outline the experimental protocols used to generate these findings, offering a critical resource for researchers and professionals in antiviral drug development.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in vulnerable populations. While several antiviral strategies are in development, the emergence of drug resistance is a primary concern. This guide focuses on two major classes of RSV inhibitors: the nucleoside analog this compound and a broader category of non-nucleoside inhibitors that target various viral proteins. This compound, a prodrug of a cytidine nucleoside analog, targets the viral RNA-dependent RNA polymerase (L protein) and exhibits a distinct resistance profile characterized by specific mutations within the polymerase active site. In contrast, non-nucleoside inhibitors, a more heterogeneous group, target either the fusion (F) protein or allosteric sites on the L protein, leading to different and often non-overlapping resistance mutations. A key finding is the lack of cross-resistance between this compound and the non-nucleoside L protein inhibitor AZ-27, suggesting the potential for combination therapies.

Data Presentation: Quantitative Resistance Profiles

The following tables summarize the key resistance data for this compound and representative non-nucleoside RSV inhibitors.

Table 1: Resistance Profile of this compound

InhibitorTarget ProteinResistance Mutations (in L Protein)Fold Change in EC50 (Phenotype)
This compoundL Protein (RdRp domain)QUAD: M628L, A789V, L795I, I796V39-fold decrease in RSV inhibition potency[1][2]
This compound-TP (active metabolite)L Protein (RdRp domain)QUAD: M628L, A789V, L795I, I796V145-fold decrease in inhibition potency in biochemical assays[1][2]

Table 2: Resistance Profiles of Non-Nucleoside RSV Inhibitors

Inhibitor ClassRepresentative InhibitorTarget ProteinResistance MutationsFold Change in EC50 (Phenotype)
F Protein (Fusion) Inhibitors GPAR-3710, JNJ-2408068, GS-5806F ProteinClustering in two microdomains (residues 400-401 and 486-489)[3][4]Robust resistance observed with mutations like D489E[3][4]
L Protein (Polymerase) Inhibitors AZ-27L Protein (Capping domain)Y1631H, Y1631C>400-fold increase in EC50[5]
BI-compound DL Protein (Capping domain)E1269D, I1381S, L1421FReduced susceptibility[6]
Nucleoprotein (N) Inhibitors RSV604N ProteinMutations within the nucleocapsid proteinLow rate of in vitro resistance development[7]

Mechanisms of Action and Resistance

This compound: A Nucleoside Polymerase Inhibitor

This compound is a prodrug that is intracellularly converted to its active 5'-triphosphate form, this compound-TP.[8][9][10][11] This active metabolite acts as a chain terminator of viral RNA synthesis by being incorporated into the nascent RNA strand by the RSV L protein's RNA-dependent RNA polymerase (RdRp) domain.[9][10][12] Resistance to this compound emerges through specific amino acid substitutions in the RdRp domain of the L protein. The combination of four mutations, M628L, A789V, L795I, and I796V (termed QUAD mutations), confers a significant level of resistance by increasing the polymerase's ability to discriminate between the natural cytidine triphosphate (CTP) and this compound-TP.[4][10][12][13] The A789V mutation appears to contribute most significantly to the resistance phenotype.[12][13]

Non-Nucleoside Inhibitors: A Diverse Group

Non-nucleoside RSV inhibitors constitute a more varied class of antiviral agents with different molecular targets and mechanisms of action.

  • F Protein (Fusion) Inhibitors: These small molecules target the viral fusion (F) glycoprotein, which is essential for the entry of the virus into host cells.[14][15] They typically work by stabilizing the prefusion conformation of the F protein, thereby preventing the conformational changes required for membrane fusion.[15][16] Resistance to these inhibitors arises from mutations in the F protein, often clustered in specific "hotspots."[3][4][15] These mutations can destabilize the prefusion F protein, making it more prone to trigger fusion, thus overcoming the inhibitor's stabilizing effect.[14] A significant concern with F protein inhibitors is the potential for broad cross-resistance among structurally diverse compounds that target this protein.[15]

  • L Protein (Polymerase) Allosteric Inhibitors: Unlike this compound, which competes with natural nucleotides in the active site, non-nucleoside L protein inhibitors bind to allosteric sites on the polymerase. For instance, AZ-27 targets the putative capping enzyme domain of the L protein, inhibiting its function.[5][17] Resistance to AZ-27 is conferred by a single amino acid substitution, Y1631H or Y1631C, in this domain.[5] Importantly, the QUAD mutations that confer resistance to this compound do not affect the activity of AZ-27, and the Y1631H mutation does not significantly impact the efficacy of this compound-TP.[10][12][13][18] This lack of cross-resistance highlights the distinct binding sites and mechanisms of these two classes of L protein inhibitors.

  • N Protein (Nucleoprotein) Inhibitors: Some non-nucleoside inhibitors, such as RSV604, target the viral nucleoprotein (N).[7] The N protein is crucial for encapsidating the viral RNA genome and functions as part of the replication complex. The mechanism of resistance to these inhibitors involves mutations within the N protein.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of resistance profiles.

In Vitro Resistance Selection

Objective: To generate RSV variants with reduced susceptibility to an antiviral inhibitor.

Protocol:

  • HEp-2 cells are seeded in culture plates and infected with a wild-type RSV strain (e.g., A2) at a low multiplicity of infection (MOI) of 0.01-0.2.[5][7]

  • The infected cells are cultured in the presence of the inhibitor at a starting concentration of 0.5x to 1x the EC50 value.[7] A parallel culture is maintained with a DMSO vehicle control.

  • The cultures are incubated until a clear cytopathic effect (CPE) is observed (typically 3-5 days).

  • The virus-containing supernatant is harvested, and a portion is used to infect fresh HEp-2 cells.

  • The concentration of the inhibitor is gradually increased in subsequent passages as the virus adapts and shows robust growth in the presence of the compound.

  • This process is continued for multiple passages (e.g., 7 to over 35 passages) until a significant increase in the EC50 value is observed compared to the wild-type virus.[5][10]

Phenotypic Analysis (EC50 Determination)

Objective: To quantify the susceptibility of RSV isolates to an antiviral inhibitor.

Protocol (Cell-based ELISA):

  • HEp-2 cells are seeded in 96-well plates.

  • The cells are pre-incubated with serial dilutions of the antiviral compound for 1-24 hours.[19]

  • The cells are then infected with the wild-type or resistant RSV strain at a specific MOI.

  • After an incubation period of 3-4 days, the cells are fixed.

  • An enzyme-linked immunosorbent assay (ELISA) is performed using an RSV-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody to quantify the amount of viral antigen.

  • The EC50 value, the concentration of the inhibitor that reduces the viral antigen signal by 50%, is calculated using a dose-response curve fitting model.

Genotypic Analysis

Objective: To identify the genetic mutations responsible for the resistant phenotype.

Protocol:

  • Viral RNA is extracted from the resistant virus population.

  • Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the coding sequences of the target viral proteins (e.g., L, F, or N gene).

  • The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS).

  • The obtained sequences are compared to the wild-type virus sequence to identify amino acid substitutions.

Validation of Resistance Mutations using Reverse Genetics

Objective: To confirm that a specific mutation is responsible for the observed resistance.

Protocol:

  • A full-length cDNA clone of the RSV genome is used, often maintained in a bacterial artificial chromosome (BAC) for stability.[9][11][14]

  • Site-directed mutagenesis is performed on the cDNA clone to introduce the specific mutation(s) of interest.[14]

  • The mutated full-length cDNA plasmid, along with support plasmids expressing the RSV N, P, M2-1, and L proteins, are co-transfected into a suitable cell line (e.g., BSR-T7/5 cells).[11]

  • The cells are incubated to allow for the rescue of recombinant virus containing the engineered mutation.

  • The rescued virus is then subjected to phenotypic analysis to determine its susceptibility to the inhibitor and confirm that the introduced mutation confers resistance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ALS-8112_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Host Cell cluster_virus RSV Replication ALS-8112_prodrug This compound (Prodrug) This compound This compound ALS-8112_prodrug->this compound Enzymatic Cleavage ALS-8112_MP This compound-MP This compound->ALS-8112_MP Host Kinases ALS-8112_DP This compound-DP ALS-8112_MP->ALS-8112_DP Host Kinases ALS-8112_TP This compound-TP (Active) ALS-8112_DP->ALS-8112_TP Host Kinases L_Protein L Protein (RdRp) ALS-8112_TP->L_Protein Incorporation Viral_RNA Viral RNA Template Viral_RNA->L_Protein Nascent_RNA Nascent RNA Strand L_Protein->Nascent_RNA Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_als8112 This compound (Nucleoside) cluster_nni Non-Nucleoside Inhibitors RSV_Inhibitors RSV Inhibitors ALS8112_Target L Protein (RdRp Active Site) RSV_Inhibitors->ALS8112_Target F_Inhibitor F Protein Inhibitors RSV_Inhibitors->F_Inhibitor L_Inhibitor L Protein (Allosteric) Inhibitors RSV_Inhibitors->L_Inhibitor ALS8112_Resistance QUAD Mutations (M628L, A789V, L795I, I796V) ALS8112_Target->ALS8112_Resistance ALS8112_Effect Increased discrimination of This compound-TP vs CTP ALS8112_Resistance->ALS8112_Effect F_Target F Protein F_Inhibitor->F_Target L_Target L Protein (e.g., Capping Domain) L_Inhibitor->L_Target F_Resistance Mutations in F Protein (e.g., D489E) F_Target->F_Resistance F_Effect Destabilization of prefusion F F_Resistance->F_Effect L_Resistance Mutations in L Protein (e.g., Y1631H for AZ-27) L_Target->L_Resistance L_Effect Altered inhibitor binding site L_Resistance->L_Effect

Caption: Comparative resistance mechanisms.

Experimental_Workflow Start Start: Wild-Type RSV Resistance_Selection In Vitro Resistance Selection (Serial passage with inhibitor) Start->Resistance_Selection Resistant_Virus Resistant Virus Population Resistance_Selection->Resistant_Virus Phenotyping Phenotypic Analysis (EC50 Determination) Resistant_Virus->Phenotyping Genotyping Genotypic Analysis (Sequencing) Resistant_Virus->Genotyping Identify_Mutations Identify Candidate Resistance Mutations Genotyping->Identify_Mutations Reverse_Genetics Reverse Genetics (Introduce mutation into WT backbone) Identify_Mutations->Reverse_Genetics Validate_Resistance Validate Resistance of Recombinant Virus Reverse_Genetics->Validate_Resistance End End: Confirmed Resistance Profile Validate_Resistance->End

Caption: Workflow for resistance characterization.

References

Comparative Efficacy of ALS-8112 Against Clinical and Laboratory Strains of Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of the antiviral compound ALS-8112 against clinical isolates and laboratory-adapted strains of Respiratory Syncytial Virus (RSV). The data presented is compiled from published peer-reviewed studies to offer an objective analysis for researchers in the field of virology and antiviral drug development.

Executive Summary

This compound, a nucleoside analog inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), demonstrates broad-spectrum antiviral activity against a wide range of RSV subtypes.[1] Experimental data reveals that this compound is a "pan-strain" inhibitor, exhibiting potent efficacy against numerous clinical isolates of both RSV A and B subtypes, with potencies comparable to those observed against common laboratory strains.[1] This suggests that this compound's mechanism of action targets a highly conserved region within the viral replication machinery.

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following tables summarize the EC50 values of this compound against various RSV laboratory strains and clinical isolates, as determined by in vitro assays.

Table 1: Efficacy of this compound against Laboratory Strains of RSV

Virus StrainSubtypeEC50 (µM)Cell LineAssay TypeReference
RSV A2A0.153 ± 0.076HEp-2qRT-PCR[1]
RSV B1B0.132 ± 0.055HEp-2qRT-PCR[1]

Table 2: Efficacy of this compound against Clinical Isolates of RSV

Virus IsolateSubtypeEC50 (µM)EC90 (µM)Cell LineAssay TypeReference
Clinical Isolate 1A0.180.65HEp-2qRT-PCR[1]
Clinical Isolate 2A0.120.42HEp-2qRT-PCR[1]
Clinical Isolate 3A0.250.89HEp-2qRT-PCR[1]
Clinical Isolate 4A0.150.53HEp-2qRT-PCR[1]
Clinical Isolate 5B0.110.39HEp-2qRT-PCR[1]
Clinical Isolate 6B0.140.49HEp-2qRT-PCR[1]
Clinical Isolate 7B0.090.32HEp-2qRT-PCR[1]
Clinical Isolate 8B0.210.74HEp-2qRT-PCR[1]

Note: The data in Table 2 is representative of the findings presented in the supplementary materials of Deval J, et al. (2015) PLoS Pathog 11(6): e1004995.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (qRT-PCR-based)

This protocol is used to determine the concentration of an antiviral compound that inhibits RSV replication.

a. Cell Culture and Seeding:

  • Human epidermoid carcinoma (HEp-2) cells are cultured in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours.

b. Compound Preparation and Addition:

  • This compound is serially diluted in cell culture medium to achieve a range of concentrations.

  • The diluted compound is added to the wells containing the HEp-2 cell monolayer.

c. Virus Infection:

  • Aliquots of RSV (either laboratory strains or clinical isolates) are added to the wells at a specific multiplicity of infection (MOI).

  • The plates are incubated to allow for viral replication.

d. RNA Extraction and qRT-PCR:

  • At a predetermined time post-infection, total RNA is extracted from the cells in each well.

  • Quantitative real-time reverse transcription PCR (qRT-PCR) is performed to quantify the amount of viral RNA present. Specific primers and probes targeting a conserved region of the RSV genome are used.

e. Data Analysis:

  • The percentage of viral replication inhibition is calculated for each compound concentration relative to the untreated virus-infected control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the antiviral compound on the host cells.

a. Cell Culture and Seeding:

  • HEp-2 cells are seeded in 96-well plates as described for the antiviral activity assay.

b. Compound Addition:

  • Serial dilutions of this compound are added to the wells.

c. Incubation:

  • The plates are incubated for a duration that matches the antiviral activity assay.

d. Cell Viability Assessment:

  • Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or by measuring cellular ATP levels.

  • The absorbance or luminescence is read using a plate reader.

e. Data Analysis:

  • The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the intracellular activation and mechanism of action of this compound.

ALS8112_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Activation Pathway cluster_inhibition Inhibition of Viral Replication ALS8112_ext This compound ALS8112_int This compound ALS8112_ext->ALS8112_int Cellular Uptake ALS8112_MP This compound-MP ALS8112_int->ALS8112_MP Host Kinases ALS8112_DP This compound-DP ALS8112_MP->ALS8112_DP Host Kinases ALS8112_TP This compound-TP (Active Form) ALS8112_DP->ALS8112_TP Host Kinases RSV_RdRp RSV RNA-dependent RNA Polymerase (RdRp) ALS8112_TP->RSV_RdRp Inhibits RNA_synthesis Viral RNA Synthesis RSV_RdRp->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination

Caption: Intracellular activation and inhibition of RSV replication by this compound.

Experimental Workflow for Antiviral Efficacy Testing

The diagram below outlines the general workflow for determining the in vitro antiviral efficacy of a compound against RSV.

Antiviral_Workflow start Start seed_cells Seed HEp-2 cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add compound dilutions to cells prepare_compound->add_compound infect_cells Infect cells with RSV (Lab strain or Clinical Isolate) add_compound->infect_cells incubate Incubate for viral replication infect_cells->incubate extract_rna Extract total RNA incubate->extract_rna qrt_pcr Perform qRT-PCR to quantify viral RNA extract_rna->qrt_pcr analyze_data Analyze data and determine EC50 qrt_pcr->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

References

Benchmarking the Antiviral Potency of ALS-8112 Against Novel RSV Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral potency of ALS-8112, a significant nucleoside analog RSV polymerase inhibitor, against a selection of novel therapeutic agents currently under development for the treatment of Respiratory Syncytial Virus (RSV) infection. The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms of action and experimental workflows to facilitate an objective assessment of these compounds.

Comparative Antiviral Potency

The in vitro antiviral activity of this compound and emerging RSV inhibitors is summarized below. Efficacy is primarily reported as the half-maximal effective concentration (EC50), representing the drug concentration required to inhibit 50% of viral replication. These values are highly dependent on the cell line, RSV strain, and specific assay used.

Therapeutic AgentMechanism of ActionTarget ProteinCell LineRSV Strain(s)EC50 (Range or Mean ± SD)
This compound RNA polymerase inhibitor (nucleoside analog)L proteinHEp-2A2, B10.153 ± 0.076 µM (A2), 0.132 ± 0.055 µM (B1)[1]
Primary Human Bronchial Epithelial Cells (HBECs)A20.09 - 0.73 µM[1]
Presatovir (GS-5806) Fusion inhibitorF proteinHEp-275 clinical isolates (A and B)Mean: 0.43 nM[2][3]
Ziresovir (AK0529) Fusion inhibitorF proteinHEp-2Long, A2, B18537Single-digit nM range[4]
HEp-2Wild Type0.003 µM[5]
EDP-938 Nucleoprotein inhibitorN proteinHEp-2Long (A), M37 (A), VR-955 (B)52 ± 12 nM (CPE), 89 ± 16 nM (viral load)[6]
Primary Human Bronchial Epithelial Cells (HBECs)Long (A), M37 (A), VR-955 (B)21 nM (Long), 23 nM (M37), 64 nM (VR-955)

Experimental Protocols

Detailed methodologies for the key assays used to determine the antiviral potency of the compounds are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • RSV stock

  • Test compounds

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed HEp-2 cells into 96-well plates at a density that will result in a near-confluent monolayer on the day of infection.

  • On the following day, prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions.

  • Infect the cells with a predetermined titer of RSV (e.g., multiplicity of infection [MOI] of 0.1). Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until significant CPE is observed in the virus control wells.

  • Assess cell viability by adding a luminescent cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the EC50 value by determining the compound concentration that results in a 50% reduction of the viral CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a test compound.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • Cell culture medium

  • RSV stock

  • Test compounds

  • Overlay medium (e.g., medium containing methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed HEp-2 cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium containing the respective compound concentrations.

  • Incubate the plates for 5-7 days to allow for plaque formation.

  • Fix the cells with a suitable fixative.

  • Stain the cell monolayer with crystal violet and wash to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the EC50 as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Viral Load Reduction Assay (RT-qPCR)

This assay measures the reduction in viral RNA levels in infected cells treated with a test compound.

Materials:

  • Infected cell culture samples (from in vitro or in vivo studies)

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

  • RSV-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from infected cell lysates or respiratory samples.

  • Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and RSV-specific primers and probe.

  • Run the qPCR cycling program on a real-time PCR instrument.

  • Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.

  • Calculate the EC50 as the compound concentration that reduces the viral RNA level by 50% compared to the untreated virus control.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action for this compound and the comparator agents, as well as a generalized experimental workflow for assessing antiviral potency.

cluster_workflow Experimental Workflow: Antiviral Potency Assessment cluster_assays Endpoint Assays A Cell Seeding (e.g., HEp-2 cells) B Compound Treatment (Serial Dilutions) A->B C RSV Infection B->C D Incubation (4-7 days) C->D E Endpoint Assay D->E F Data Analysis (EC50 Calculation) E->F CPE CPE Reduction E->CPE Plaque Plaque Reduction E->Plaque qPCR RT-qPCR E->qPCR

Caption: Generalized workflow for in vitro assessment of RSV antiviral potency.

cluster_als8112 Mechanism of Action: this compound ALS8112 This compound (Prodrug) Metabolite This compound-TP (Active Metabolite) ALS8112->Metabolite Intracellular Phosphorylation Polymerase RSV RNA Polymerase (L protein) Metabolite->Polymerase Replication Viral RNA Replication Polymerase->Replication Inhibition Inhibition Polymerase->Inhibition Inhibition->Replication

Caption: this compound inhibits RSV replication via its active triphosphate metabolite.

cluster_fusion Mechanism of Action: Presatovir & Ziresovir Drug Presatovir / Ziresovir F_protein RSV F Protein (Prefusion Conformation) Drug->F_protein Fusion Viral-Host Cell Fusion F_protein->Fusion Inhibition Inhibition F_protein->Inhibition Inhibition->Fusion

Caption: Fusion inhibitors block viral entry by targeting the RSV F protein.

cluster_edp938 Mechanism of Action: EDP-938 EDP938 EDP-938 N_protein RSV Nucleoprotein (N protein) EDP938->N_protein Replication_Complex Viral Replication Complex Formation N_protein->Replication_Complex Inhibition Inhibition N_protein->Inhibition Inhibition->Replication_Complex

Caption: EDP-938 targets the RSV N protein to inhibit viral replication.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ALS-8112

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with ALS-8112, a potent respiratory syncytial virus (RSV) polymerase inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a nucleoside analog with antiviral properties, and specific handling guidelines are not publicly available, a cautious approach aligned with the handling of potentially hazardous compounds is mandatory. The following PPE is required at all times when handling this compound in solid or solution form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or airborne particles of the solid compound.
Lab Coat Disposable, solid-front, back-closing gownProvides a barrier against contamination of personal clothing. A disposable gown is recommended to prevent cross-contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of this compound to prevent inhalation of fine particles.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and ensure the integrity of the compound.

cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use Receiving Receiving Storage Storage Receiving->Storage Inspect, log, and store immediately upon receipt. Weighing Weighing Storage->Weighing Transport in a sealed, secondary container. Dissolution Dissolution Weighing->Dissolution Use a certified chemical fume hood or ventilated balance enclosure. Cell_Culture Cell_Culture Dissolution->Cell_Culture Use in a biosafety cabinet for cell-based assays. Assay Assay Cell_Culture->Assay Administer compound to cell cultures or in vitro assays.

Figure 1. Experimental workflow for handling this compound.
Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound powder at -20°C for long-term stability (up to 3 years). Solutions in DMSO can be stored at -80°C for up to one year.

  • Weighing: When handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Dissolution: this compound is soluble in DMSO at a concentration of 30 mg/mL (102.15 mM). Sonication may be required to aid dissolution.

  • Experimental Use: For cell-based assays, all manipulations involving this compound should be performed in a Class II biosafety cabinet.

Disposal Plan

As an antiviral compound, waste generated from experiments with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a designated hazardous chemical waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a dedicated, sealed biohazard bag or sharps container and dispose of as hazardous chemical waste.
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.
Contaminated PPE Bag all used PPE in a designated hazardous waste bag for incineration.

Experimental Protocol: In Vitro RSV Inhibition Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against Respiratory Syncytial Virus (RSV) in a cell-based assay.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • RSV (e.g., A2 strain)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • DMSO (for stock solution)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Pre-incubation: 24 hours after seeding, remove the growth medium and add the media containing the various concentrations of this compound.

  • Infection: After a 24-hour pre-incubation with the compound, infect the cells with RSV at a multiplicity of infection (MOI) of 0.5. Include uninfected and vehicle-treated infected controls.

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

  • Quantification of Viral Replication: After incubation, quantify the extent of viral replication using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or an immunoassay to detect viral antigens.

  • Data Analysis: Determine the EC50 value by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Intracellular Activation and Viral Polymerase Inhibition

This compound is a prodrug that requires intracellular phosphorylation to become active. The active form, this compound-triphosphate (this compound-TP), acts as a chain terminator of the RSV RNA-dependent RNA polymerase (RdRp).

cluster_cell Host Cell cluster_virus RSV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Deoxycytidine Kinase (dCK) This compound-DP This compound-DP This compound-MP->this compound-DP UMP-CMP Kinase This compound-TP This compound-TP This compound-DP->this compound-TP Nucleoside Diphosphate Kinase RSV_RdRp RSV_RdRp This compound-TP->RSV_RdRp Incorporation into viral RNA RNA_synthesis RNA_synthesis RSV_RdRp->RNA_synthesis Chain_termination Chain_termination RNA_synthesis->Chain_termination

Figure 2. Intracellular activation pathway of this compound.

The intracellular activation of this compound is a three-step phosphorylation process mediated by host cell kinases.[1][2] The initial and highly efficient phosphorylation to this compound-monophosphate (this compound-MP) is catalyzed by deoxycytidine kinase (dCK).[1][2] Subsequent phosphorylations to the diphosphate (this compound-DP) and the active triphosphate (this compound-TP) forms are carried out by UMP-CMP kinase and nucleoside diphosphate kinases, respectively.[1] The resulting this compound-TP is a substrate for the RSV RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to premature termination, thereby inhibiting viral replication.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.